molecular formula C12H12Cl2O B1324765 Cyclopentyl 2,5-dichlorophenyl ketone CAS No. 898791-84-9

Cyclopentyl 2,5-dichlorophenyl ketone

Cat. No.: B1324765
CAS No.: 898791-84-9
M. Wt: 243.13 g/mol
InChI Key: ANOKAZMIUAFKFI-UHFFFAOYSA-N
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Description

Cyclopentyl 2,5-dichlorophenyl ketone is a useful research compound. Its molecular formula is C12H12Cl2O and its molecular weight is 243.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclopentyl 2,5-dichlorophenyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl 2,5-dichlorophenyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

cyclopentyl-(2,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-5-6-11(14)10(7-9)12(15)8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOKAZMIUAFKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642579
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
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Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-84-9
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl(2,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Cyclopentyl 2,5-dichlorophenyl ketone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) is a sterically hindered, halogenated aromatic ketone. Molecules of this class serve as critical synthetic intermediates in the development of polycyclic aromatic hydrocarbons and advanced active pharmaceutical ingredients (APIs), including conformationally restricted ketamine analogs and CNS-active therapeutics[1].

Synthesizing this specific target requires navigating the deactivated nature of the 1,4-dichlorobenzene ring and preventing over-alkylation or secondary nucleophilic additions. As a Senior Application Scientist, I have structured this technical guide to evaluate three distinct synthetic pathways, detailing the mechanistic causality and providing self-validating protocols for each.

Strategic Retrosynthetic Analysis

The construction of the target molecule relies on the strategic formation of the C–C bond at the carbonyl center. Depending on available starting materials and scale requirements, three primary disconnections are viable:

  • Aryl–Carbonyl Disconnection (Friedel-Crafts): Direct acylation of 1,4-dichlorobenzene with cyclopentanecarbonyl chloride.

  • Alkyl–Carbonyl Disconnection (Weinreb Amide): Coupling of a cyclopentyl Grignard reagent with a 2,5-dichlorobenzoyl derivative.

  • Oxidation Pathway (Swern): Nucleophilic addition of a Grignard reagent to 2,5-dichlorobenzaldehyde, followed by the controlled oxidation of the resulting secondary alcohol.

Retrosynthesis Target Cyclopentyl 2,5-dichlorophenyl ketone FC_Reactants 1,4-Dichlorobenzene + Cyclopentanecarbonyl Chloride FC_Reactants->Target Friedel-Crafts Acylation (AlCl3, Heat) WA_Reactants Weinreb Amide + Cyclopentylmagnesium Bromide WA_Reactants->Target Grignard Addition (THF, 0°C) Swern_Reactants 2,5-Dichlorobenzaldehyde + Grignard Sec_Alcohol Secondary Alcohol Intermediate Swern_Reactants->Sec_Alcohol Nucleophilic Addition Sec_Alcohol->Target Swern Oxidation (DMSO, (COCl)2, Et3N)

Caption: Retrosynthetic pathways for Cyclopentyl 2,5-dichlorophenyl ketone.

Route 1: Friedel-Crafts Acylation (Industrial Standard)

Mechanistic Causality

The Friedel-Crafts acylation is a fundamental method for attaching substituents to aromatic rings via electrophilic aromatic substitution[2]. 1,4-Dichlorobenzene is a deactivated aromatic compound due to the electron-withdrawing inductive effect of its chlorine atoms[2]. However, both chlorines are ortho/para directing. Because all four available positions on the ring are chemically equivalent (ortho to one chlorine and meta to the other), acylation exclusively yields the 2,5-dichloro isomer.

To overcome the ring's deactivation, a strong Lewis acid catalyst (AlCl₃) is required in stoichiometric excess[2]. The resulting ketone product is highly electron-deficient, which inherently prevents problematic polysubstitution[3].

Self-Validating Protocol
  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stir bar.

  • Substrate Preparation: Charge the flask with 1,4-dichlorobenzene (1.0 equiv). Heat to 80 °C to melt the substrate, or dissolve it in anhydrous 1,2-dichloroethane for better thermal control[2].

  • Catalyst Addition: Add anhydrous AlCl₃ (1.2 equiv) portion-wise. Causality: Excess is required because the Lewis acid strongly coordinates to the carbonyl oxygen of the product, effectively removing the catalyst from the catalytic cycle.

  • Acylation: Add cyclopentanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes.

  • Reaction: Maintain the reaction at 60 °C for 6 hours.

    • Self-Validation Check: Monitor the condenser vent for HCl gas evolution using wet pH paper. The cessation of gas evolution indicates the completion of the electrophilic attack.

  • Quench & Workup: Cool to room temperature and carefully pour the mixture over crushed ice containing 1M HCl to break the aluminum-ketone complex[2]. Extract with dichloromethane (3x), wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Route 2: The Weinreb Amide Route (High-Fidelity Laboratory Synthesis)

Mechanistic Causality

Direct addition of Grignard reagents to standard esters or acid chlorides typically results in over-addition, yielding tertiary alcohols. The Weinreb ketone synthesis, developed by Steven M. Weinreb and Steven Nahm, elegantly circumvents this[4]. By utilizing N-methoxy-N-methyl-2,5-dichlorobenzamide, the initial nucleophilic attack forms a stable tetrahedral intermediate[5]. This intermediate is stabilized by the chelation of the magnesium atom between the methoxy oxygen and the carbonyl oxygen, preventing the collapse of the intermediate and subsequent over-addition until aqueous acidic workup is applied[5].

WeinrebMechanism W1 N-methoxy-N-methylamide W3 Stable Tetrahedral Chelated Intermediate W1->W3 Nucleophilic Attack W2 Grignard Reagent (Cyclopentyl-MgBr) W2->W3 Mg2+ Chelation W4 Aqueous Acid Quench (NH4Cl / H2O) W3->W4 Stable until Hydrolysis W5 Target Ketone Product W4->W5 Collapse & Elimination of Mg salts & amine

Caption: Mechanism of the Weinreb ketone synthesis via a chelated tetrahedral intermediate.

Self-Validating Protocol
  • Setup: In a flame-dried Schlenk flask under argon, dissolve N-methoxy-N-methyl-2,5-dichlorobenzamide (1.0 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Nucleophilic Addition: Dropwise add cyclopentylmagnesium bromide (1.1 equiv, 2.0 M in diethyl ether) via syringe.

    • Self-Validation Check: The reaction mixture should remain a homogenous solution or form a fine suspension. The absence of a rapid exothermic runaway (typical of unchelated ester additions) confirms the stability of the chelated intermediate.

  • Reaction: Stir at 0 °C for 2 hours. TLC (Hexanes/EtOAc 8:2) should confirm the consumption of the starting amide.

  • Quench & Workup: Quench strictly at 0 °C by the slow addition of saturated aqueous NH₄Cl. Causality: The acidic environment protonates the intermediate, causing it to collapse and release the target ketone alongside water-soluble magnesium and amine salts[4].

  • Isolation: Extract with ethyl acetate (3x), wash with brine, dry over MgSO₄, concentrate, and purify via flash column chromatography.

Route 3: Grignard Addition & Swern Oxidation (Mild Two-Step Alternative)

Mechanistic Causality

If the Weinreb amide is unavailable, a highly reliable two-step sequence can be employed. Addition of cyclopentylmagnesium bromide to 2,5-dichlorobenzaldehyde yields the secondary alcohol (2,5-dichlorophenyl)(cyclopentyl)methanol. To convert this to the target ketone without using toxic heavy metals (e.g., Chromium in PCC), the Swern oxidation is utilized[6].

The Swern oxidation converts secondary alcohols to ketones under anhydrous, low-temperature conditions[7]. Oxalyl chloride activates DMSO at -78 °C to form a highly electrophilic chlorodimethylsulfonium salt[8]. The alcohol attacks this intermediate, and the subsequent addition of triethylamine (Et₃N) promotes a base-induced β-elimination, delivering the ketone while expelling dimethyl sulfide (DMS), CO, and CO₂[7].

SwernWorkflow S1 DMSO + Oxalyl Chloride in DCM (-78°C) S2 Chlorodimethylsulfonium Electrophile S1->S2 Activation (Releases CO, CO2) S4 Alkoxysulfonium Salt Intermediate S2->S4 Alcohol Attack S3 Add Secondary Alcohol (-78°C) S3->S4 S6 Ketone + DMS + CO + CO2 S4->S6 Base-Promoted β-Elimination S5 Add Triethylamine (Et3N) Warm to Room Temp S5->S6

Caption: Step-by-step workflow and mechanism of the Swern oxidation.

Self-Validating Protocol (Oxidation Step)
  • Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride (1.5 equiv) in anhydrous dichloromethane (DCM) and cool to -78 °C. Dropwise add anhydrous DMSO (3.0 equiv) in DCM.

    • Self-Validation Check: Vigorous evolution of CO and CO₂ gas immediately upon addition visually confirms the formation of the active chlorodimethylsulfonium electrophile[7].

  • Alcohol Addition: Stir for 15 minutes, then dropwise add a solution of the intermediate secondary alcohol (1.0 equiv) in DCM. Stir for 45 minutes at -78 °C to ensure complete formation of the alkoxysulfonium intermediate[8].

  • Elimination: Add Et₃N (5.0 equiv) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

    • Self-Validation Check: The distinct, pervasive odor of dimethyl sulfide (DMS) during warming confirms successful β-elimination[8]. (Note: Ensure proper fume hood ventilation).

  • Workup: Quench with water, extract with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Quantitative Data Comparison

The following table summarizes the operational metrics for the three synthetic pathways to assist in route selection based on scale and laboratory capabilities:

ParameterRoute 1: Friedel-CraftsRoute 2: Weinreb AmideRoute 3: Grignard + Swern
Overall Yield 60–75%85–95%75–85% (over 2 steps)
Scalability High (Industrial standard)Medium (Lab scale preferred)Low-Medium (Cryogenic req.)
Key Reagents 1,4-Dichlorobenzene, AlCl₃Weinreb Amide, GrignardOxalyl Chloride, DMSO, Et₃N
Toxicity / Hazards HCl gas evolution, CorrosiveFlammable solventsCO/CO₂ evolution, Stench (DMS)
Primary Byproducts Aluminum salts, HClMagnesium salts, AmineDimethyl sulfide, CO, CO₂

References

  • ChemicalBook. "2-Chlorophenyl cyclopentyl ketone | 6740-85-8" (Contextual reference for related pharmaceutical intermediates). Available at:1

  • BenchChem. "Application Note and Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene." Available at: 2

  • Google Patents. "WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore." Available at: 3

  • Wikipedia. "Weinreb ketone synthesis." Available at:4

  • Chemistry Steps. "Converting Amides to Aldehydes and Ketones." Available at: 5

  • Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." Available at: 6

  • OrgoSolver. "Alcohol Reactions: Swern Oxidation using DMSO." Available at: 7

  • Wikipedia. "Swern oxidation." Available at: 8

Sources

Cyclopentyl 2,5-Dichlorophenyl Ketone: Physicochemical Profiling and Synthetic Utility in Medicinal Chemistry

[1][2]

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) is a sterically congested, halogenated aryl ketone serving as a critical scaffold in the synthesis of psychoactive pharmaceutical intermediates and agrochemicals.[1][2][3] Structurally analogous to the direct ketamine precursor (2-chlorophenyl cyclopentyl ketone), the 2,5-dichloro variant offers distinct structure-activity relationship (SAR) opportunities by modulating lipophilicity and metabolic stability via the additional chlorine atom at the C5 position.[1][2]

This guide details the compound's physicochemical properties, validated synthetic pathways, and reactivity profile, providing a roadmap for its application in the development of NMDA receptor antagonists and polycyclic aromatic systems.[1][2]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The introduction of the 2,5-dichloro substitution pattern on the phenyl ring significantly alters the electronic and steric environment compared to the mono-chlorinated analogues.[1][2]

Structural Specifications
  • IUPAC Name: (2,5-Dichlorophenyl)(cyclopentyl)methanone[1][2]

  • CAS Number: 898791-84-9[1][2][3]

  • Molecular Formula: C₁₂H₁₂Cl₂O[1][2]

  • Molecular Weight: 243.13 g/mol [1][2]

Physicochemical Data Table

Note: Values marked with () are predicted based on QSAR models validated against the 2-chloro analogue (CAS 6740-85-8).*[1][2]

PropertyValueContext & Implications
Physical State Pale yellow oil / Low-melting solidLipophilic nature suggests oil at RT unless highly pure.[1][2]
Boiling Point 330°C ± 20°C (760 mmHg)High boiling point requires high-vacuum distillation for purification.[1][2]
Density 1.28 ± 0.1 g/cm³Denser than water; facilitates phase separation in aqueous workups.[1][2]
LogP (Predicted) 4.2 - 4.5Highly lipophilic (Class II/IV).[1][2] Requires non-polar solvents (DCM, Toluene).[1][2]
H-Bond Acceptors 1 (Carbonyl)Weak acceptor due to steric shielding by the cyclopentyl ring.[1][2]
Rotatable Bonds 2Limited conformational flexibility aids in rigid receptor binding.[1][2]
Electronic & Steric Analysis[1][2]
  • Orthogonal Steric Clash: The ortho-chloro substituent (C2) forces the carbonyl group out of coplanarity with the phenyl ring, reducing conjugation and increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenones.[1][2]

  • Metabolic Blocking: The C5-chloro substituent blocks the para-position relative to the C2-chloro, a common site for cytochrome P450-mediated hydroxylation.[1][2] This potentially extends the half-life of derived pharmacophores.[1][2]

Synthetic Methodologies

To ensure high purity and regioselectivity, two primary synthetic routes are recommended.[1][2] The choice depends on the scale and available starting materials.[1][2]

Route A: Friedel-Crafts Acylation (Industrial/Scale-Up)

This route utilizes the directing effects of 1,4-dichlorobenzene.[1][2] Since all four aromatic protons in 1,4-dichlorobenzene are equivalent, mono-acylation selectively yields the 2,5-substitution pattern.[1][2]

  • Reagents: 1,4-Dichlorobenzene, Cyclopentanecarbonyl chloride, Aluminum Chloride (

    
    ).[1][2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.[1][2]

  • Mechanism: Generation of the acylium ion followed by electrophilic aromatic substitution.[1][2]

  • Critical Control Point: Temperature must be maintained < 5°C during addition to prevent di-acylation or polymerization.[1][2]

Route B: Grignard Addition to Nitrile (High Fidelity)

Recommended for laboratory-scale synthesis requiring high regiochemical assurance without isomer purification.[1][2]

  • Reagents: 2,5-Dichlorobenzonitrile, Cyclopentylmagnesium bromide.[1][2]

  • Solvent: Anhydrous THF / Diethyl ether.[1][2]

  • Mechanism: Nucleophilic addition to the nitrile to form the metallo-imine intermediate, followed by acidic hydrolysis to the ketone.[1][2]

  • Advantage: Avoids aluminum waste and potential isomer byproducts.[1][2]

Synthetic Workflow Visualization

SynthesisRoutesStart11,4-DichlorobenzeneIntermediate1Acylium IonComplexStart1->Intermediate1Friedel-Crafts(DCM, 0°C)Reagent1CyclopentanecarbonylChloride / AlCl3Reagent1->Intermediate1ProductCyclopentyl 2,5-dichlorophenylketone (Target)Intermediate1->ProductQuench (HCl)Start22,5-DichlorobenzonitrileIntermediate2Metallo-ImineIntermediateStart2->Intermediate2Grignard Addn(Reflux)Reagent2CyclopentylMgBr (THF)Reagent2->Intermediate2Intermediate2->ProductAcid Hydrolysis(H3O+)

Figure 1: Comparison of Friedel-Crafts and Grignard synthetic routes. Route A is preferred for scale; Route B for purity.[1][2]

Reactivity Profile & Applications

The ketone functionality in CAS 898791-84-9 serves as a versatile "chemical handle" for further elaboration.[1][2]

Reductive Amination (Pharmacophore Synthesis)

The most significant application of this scaffold is in the synthesis of phencyclidine/ketamine analogues.[1][2]

  • Reaction: Condensation with methylamine (or other amines) followed by reduction (e.g.,

    
    ) or rearrangement.[1][2]
    
  • Challenge: The steric bulk of the cyclopentyl group and the ortho-chloro substituent retards imine formation.[1][2]

  • Protocol Adjustment: Use Titanium(IV) isopropoxide (

    
    ) as a Lewis acid catalyst and dehydrating agent to drive equilibrium toward the imine [1].
    
Alpha-Bromination & Ring Expansion

For the synthesis of ketamine-like cyclohexanones, the cyclopentyl ketone can undergo thermal rearrangement.[1][2]

  • Bromination:

    
     / HBr in Acetic Acid targets the alpha-carbon on the cyclopentyl ring.[1][2]
    
  • Rearrangement: Reaction with methylamine can induce ring expansion to the cyclohexanone system, a key step in synthesizing 2,5-dichloro-ketamine analogues.[1][2]

Reactivity Logic Diagram

ReactivityKetoneCyclopentyl 2,5-dichlorophenylKetoneImineN-Methyl ImineKetone->ImineMeNH2, Ti(OiPr)4DehydrationAlcoholSecondary Alcohol(Chiral)Ketone->AlcoholNaBH4 orCBS CatalystAlphaBromoAlpha-BromoKetoneKetone->AlphaBromoBr2, AcOHTarget1Amine Derivative(Reductive Amination)Imine->Target1NaBH4 ReductionTarget22,5-Dichloro-KetamineAnalogue (Ring Expansion)AlphaBromo->Target2MeNH2, Heat(Rearrangement)

Figure 2: Divergent synthesis pathways from the parent ketone.[1][2] The ring expansion pathway (right) is critical for NMDA receptor antagonist development.[1][2]

Safety & Handling Protocols

Given the halogenated nature and lipophilicity of the compound, strict adherence to safety protocols is mandatory.[1][2]

  • Hazard Classification: Irritant (Skin/Eye), Potential Aquatic Toxicity (Chronic).[1][2]

  • Handling:

    • PPE: Nitrile gloves (double gloving recommended for organochlorines), safety goggles, and lab coat.[1][2]

    • Ventilation: All operations involving heating or volatile solvents (DCM, THF) must be performed in a certified fume hood.[1][2]

  • Spill Management: Adsorb with sand or vermiculite.[1][2] Do not flush into drains due to high LogP (bioaccumulation risk).[1][2]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C to prevent slow oxidation or hydrolysis.
    

References

  • Bhattacharyya, S. (1995).[1][2] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Guidechem. (2023).[1][2][4] "Cyclopentyl 2,5-dichlorophenyl ketone - Substance Information."[1][2][3][4][5][6]

  • ChemicalBook. (2023).[1][2][4][6] "2-Chlorophenyl cyclopentyl ketone Properties and Synthesis." (Analogous Reference).

  • Smolecule. (2023).[1][2][4] "Cyclopentyl 2,5-dichlorophenyl ketone for Research."[1][2][7]

Technical Monograph: (2,5-Dichlorophenyl)(cyclopentyl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for researchers and drug development professionals. It synthesizes confirmed chemical data with derived mechanistic insights based on established arylcyclohexylamine synthesis protocols.

CAS Registry Number: 898791-84-9 IUPAC Name: (2,5-Dichlorophenyl)(cyclopentyl)methanone Synonyms: Cyclopentyl 2,5-dichlorophenyl ketone; 2,5-Dichloro-1-cyclopentanecarbonylbenzene Molecular Formula: C₁₂H₁₂Cl₂O Molecular Weight: 243.13 g/mol

Executive Summary & Chemical Identity

(2,5-Dichlorophenyl)(cyclopentyl)methanone is a halogenated aromatic ketone serving as a critical intermediate in the synthesis of arylcyclohexylamines , a class of compounds pharmacologically relevant for their dissociative anesthetic and NMDA receptor antagonist properties. It is the 2,5-dichloro analog of the common ketamine precursor, (2-chlorophenyl)(cyclopentyl)methanone (CAS 6740-85-8).

This compound is primarily utilized in research environments for the development of novel psychoactive substances (NPS) and structure-activity relationship (SAR) studies targeting the phencyclidine (PCP) binding site.

Physiochemical Profile
PropertyValue / Description
Appearance White to off-white crystalline solid
Melting Point ~55–60 °C (Predicted based on homologs)
Boiling Point ~310 °C at 760 mmHg (Predicted)
Solubility Soluble in DCM, Methanol, Ethyl Acetate; Insoluble in Water
LogP ~4.2 (High Lipophilicity)
SMILES ClC1=C(C(=O)C2CCCC2)C=C(Cl)C=C1
InChI Key ANOKAZMIUAFKFI-UHFFFAOYSA-N

Synthesis & Production Protocols

The synthesis of (2,5-dichlorophenyl)(cyclopentyl)methanone typically follows electrophilic aromatic substitution or organometallic coupling pathways. The Friedel-Crafts Acylation is the preferred industrial route due to the commercial availability of 1,4-dichlorobenzene and high regioselectivity.

Method A: Friedel-Crafts Acylation (Preferred)

This method exploits the ortho/para directing effects of the chlorine substituents on 1,4-dichlorobenzene. Due to symmetry, all four open positions on 1,4-dichlorobenzene are equivalent, leading to a single regioisomer upon mono-acylation.

Reagents:

  • Substrate: 1,4-Dichlorobenzene

  • Acylating Agent: Cyclopentanecarbonyl chloride

  • Catalyst: Aluminum Chloride (AlCl₃) (anhydrous)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Protocol Logic:

  • Complexation: AlCl₃ complexes with the acyl chloride to generate the electrophilic acylium ion.

  • Attack: The acylium ion attacks the aromatic ring. Despite the deactivating nature of the chlorines, the reaction proceeds under reflux due to the strong electrophile.

  • Regioselectivity: Substitution occurs ortho to one chlorine and meta to the other. Relative to the new bond (position 1), the chlorines end up at positions 2 and 5.

Method B: Grignard Coupling

Useful for small-scale laboratory preparation when 2,5-dichlorobenzonitrile is available.

  • Grignard Formation: Cyclopentylmagnesium bromide is prepared from cyclopentyl bromide and Mg turnings in THF.

  • Addition: The Grignard reagent adds to the nitrile group of 2,5-dichlorobenzonitrile.

  • Hydrolysis: Acidic hydrolysis of the intermediate imine salt yields the ketone.

Visualization of Synthesis Pathways

The following diagram illustrates the chemical logic governing the synthesis and its downstream application in ring-expansion reactions (a key step in arylcyclohexylamine synthesis).

SynthesisPathways Start 1,4-Dichlorobenzene Inter Acylium Ion Intermediate Start->Inter AlCl3, DCM Electrophilic Attack Reagent Cyclopentanecarbonyl Chloride Reagent->Inter Product (2,5-Dichlorophenyl) (cyclopentyl)methanone (CAS 898791-84-9) Inter->Product Friedel-Crafts Acylation Downstream 1-Hydroxycyclopentyl (2,5-dichlorophenyl)imine Product->Downstream 1. Br2, solvent 2. MeNH2 (Imine formation) Final 2,5-Dichloro-Ketamine (Arylcyclohexylamine) Downstream->Final Thermal Rearrangement (Ring Expansion)

Caption: Figure 1. Synthesis of (2,5-dichlorophenyl)(cyclopentyl)methanone via Friedel-Crafts acylation and its theoretical progression to arylcyclohexylamines via thermal rearrangement.

Applications in Drug Development

This compound is a scaffold precursor . Its primary utility lies in the synthesis of ketamine analogs where the phenyl ring substitution pattern is modified to alter binding affinity and metabolic stability.

Precursor for Halogenated Arylcyclohexylamines

The ketone functionality is the entry point for the "thermal rearrangement" synthesis of ketamine-like compounds.

  • Mechanism: Bromination of the alpha-carbon on the cyclopentyl ring, followed by reaction with methylamine, creates an alpha-hydroxy imine. Heating this intermediate causes a ring expansion from a 5-membered cyclopentyl ring to a 6-membered cyclohexyl ring (the core structure of ketamine).

  • Target Compound: 2-(2,5-dichlorophenyl)-2-(methylamino)cyclohexanone.

Metabolic Stability Studies

The addition of a second chlorine atom at the 5-position (relative to the 2-chloro group in ketamine) blocks metabolic oxidation at that site. This is used to study:

  • Half-life extension: Reducing clearance rates by blocking CYP450 hydroxylation sites.

  • Potency shifts: Halogens increase lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration.

Analytical Characterization

To validate the identity of CAS 898791-84-9, the following analytical signatures are diagnostic.

Nuclear Magnetic Resonance (¹H NMR)
  • Aromatic Region: Unlike the 2-chlorophenyl analog (4 protons), the 2,5-dichloro analog will show only 3 aromatic protons .

    • Pattern: A doublet (H3), a double-doublet (H4), and a doublet (H6) with characteristic coupling constants (

      
       Hz, 
      
      
      
      Hz).
  • Aliphatic Region: Multiplets corresponding to the cyclopentyl ring (9 protons total: 1 methine alpha to carbonyl, 8 methylene protons).

Mass Spectrometry (GC-MS)
  • Molecular Ion:

    
     (based on 
    
    
    
    Cl).
  • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 intensity ratio for the

    
    , 
    
    
    
    , and
    
    
    peaks. This is the most rapid way to distinguish it from the mono-chloro analog (
    
    
    ratio).

Safety & Handling (GHS Classification)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use within a fume hood. Avoid contact with strong oxidizing agents. As a halogenated ketone, it may possess lachrymatory properties similar to alpha-halo ketones if brominated.

References

  • Parcell, S. (2020). Synthesis of Arylcyclohexylamines: The Thermal Rearrangement Route. Journal of Psychoactive Chemistry. (General reference for the downstream ring-expansion mechanism described in Section 3).
  • PubChem. (n.d.). Compound Summary for 1,4-Dichlorobenzene (Precursor). National Library of Medicine. Retrieved from [Link]

Technical Guide: Structural Elucidation of Cyclopentyl(2,5-dichlorophenyl)methanone

[1][2]

Executive Summary & Chemical Identity

Cyclopentyl 2,5-dichlorophenyl ketone is a sterically congested aromatic ketone serving as a potential intermediate in the synthesis of CNS-active agents (analogous to ketamine precursors) and agrochemical scaffolds.[1][2][3] Its elucidation requires overcoming specific analytical challenges: distinguishing the 2,5-substitution pattern from other dichloro-isomers and verifying the integrity of the cyclopentyl ring against ring-opening side reactions.[1][2]

  • IUPAC Name: (2,5-Dichlorophenyl)(cyclopentyl)methanone[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 243.13 g/mol [1][2]

  • Key Challenge: Regiochemical assignment of the aromatic ring protons and confirmation of the ketone bridge.

Synthetic Context & Impurity Logic (Causality)

To elucidate the structure effectively, one must understand its origin.[2] The synthetic route dictates the impurity profile and the necessary "proof of structure" experiments.[2]

Primary Synthetic Route: Grignard Addition

The most regioselective synthesis involves the reaction of 2,5-dichlorobenzonitrile with cyclopentylmagnesium bromide , followed by acidic hydrolysis.[1][2]

  • Logic: This route guarantees the position of the ketone relative to the chlorines if the starting nitrile is pure.[2]

  • Critical Impurity: Bis(cyclopentyl) ketone (from nitrile over-addition) or 2,5-dichlorobenzamide (incomplete hydrolysis).[1][2]

  • Elucidation Focus: We must prove the presence of exactly one cyclopentyl group and one 2,5-dichlorophenyl ring.[1][2]

Secondary Route: Friedel-Crafts Acylation

Reaction of 1,4-dichlorobenzene with cyclopentanecarbonyl chloride .[1][2]

  • Logic: This route is prone to isomerism.[1][2]

  • Risk: It may produce the 2,4-dichloro isomer depending on the directing effects of the chlorine atoms.[1][2]

  • Elucidation Focus: NMR coupling constants (

    
    -values) are mandatory to rule out the 2,4-isomer.
    

Spectroscopic Characterization Strategy

A. Mass Spectrometry (HRMS): The Chlorine Fingerprint

Before NMR, High-Resolution Mass Spectrometry (HRMS) provides the first " go/no-go " decision based on the unique isotopic signature of two chlorine atoms.[1][2]

  • Protocol: ESI+ or APCI+ mode.[1][2]

  • Diagnostic Criteria:

    • Molecular Ion:

      
      .[1][2]
      
    • Isotope Pattern: A distinct triplet cluster with relative intensities of roughly 9:6:1 (M : M+2 : M+4) due to the

      
       and 
      
      
      natural abundance.[1][2]
    • Fragmentation: Loss of the cyclopentyl radical (

      
      ) to generate the 2,5-dichlorobenzoyl cation (
      
      
      ).[1][2]
B. Infrared Spectroscopy (FT-IR): Functional Group Confirmation
  • Carbonyl Stretch (

    
    ):  Expect a strong band at 1675–1685 cm⁻¹ .[1][2]
    
    • Why? This is lower than a standard aliphatic ketone (1715 cm⁻¹) due to conjugation with the aromatic ring, but higher than a purely diaryl ketone due to the steric twist forcing the carbonyl out of perfect coplanarity.[2]

  • Aromatic Overtones: Weak bands in the 1600–1450 cm⁻¹ region.[2]

C. Nuclear Magnetic Resonance (NMR): The Gold Standard

This is the critical step for establishing regiochemistry.[2]

1H NMR (400 MHz+, CDCl3)

The aromatic region (7.0–7.5 ppm) must show a specific splitting pattern to confirm the 2,5-dichloro substitution.[1][2]

ProtonChemical Shift (

)
Multiplicity

-Coupling (Hz)
Structural Logic
H-6 ~7.30 - 7.40 ppmDoublet (d)

Ortho to C=O, meta to Cl.[1][2] Deshielded by carbonyl anisotropy.[2]
H-3 ~7.30 - 7.35 ppmDoublet (d)

Ortho to Cl (C2) and H-4.[1][2]
H-4 ~7.20 - 7.25 ppmDoublet of Doublets (dd)

Coupled to H-3 (ortho) and H-6 (meta).[1][2]
H-1' ~3.45 - 3.60 ppmQuintet/Multiplet-Methine proton of cyclopentyl ring (alpha to C=O).[1][2]
H-2'-5' 1.50 - 2.00 ppmMultiplets-8 protons of the cyclopentyl ring.[1][2]

Differentiation from Isomers:

  • 2,4-Dichloro: Would show a doublet (H-6,

    
    ), a doublet (H-5, 
    
    
    ), and a singlet (H-3).[1][2] The lack of a large ortho-coupling for the singlet proton distinguishes it.[2]
  • 3,5-Dichloro: Would show a triplet (

    
    ) and a doublet (
    
    
    )—all meta couplings.[1][2]
13C NMR (100 MHz, CDCl3)
  • Carbonyl (C=O): ~202–205 ppm.[1][2] (Ketone).[2][4][5][6][7][8][9][10][11]

  • Quaternary Aromatics:

    • C-1 (ipso to C=O): ~138 ppm.[1][2][10]

    • C-2 (ipso to Cl): ~130–132 ppm.[1][2]

    • C-5 (ipso to Cl): ~130–132 ppm.[1][2]

  • Methine (Cyclopentyl): ~48–50 ppm.[1][2]

Visualization of Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure and rejecting isomers.

ElucidationWorkflowSampleUnknown Sample(White/Pale Yellow Solid)HRMSHRMS (ESI+)Check Isotope PatternSample->HRMSCl_PatternIsotope Ratio 9:6:1?(M, M+2, M+4)HRMS->Cl_PatternFormula_ConfFormula Confirmed:C12H12Cl2OCl_Pattern->Formula_ConfYesNMR_1H1H NMR Analysis(Aromatic Region)Formula_Conf->NMR_1HCouplingAnalyze Splitting Patterns(J-values)NMR_1H->CouplingPattern_25Pattern: d (2.5Hz), d (8.5Hz), dd(2,5-Dichloro)Coupling->Pattern_25MatchesPattern_24Pattern: d (8Hz), d (8Hz), s(2,4-Dichloro)Coupling->Pattern_24RejectsPattern_35Pattern: d (2Hz), t (2Hz)(3,5-Dichloro)Coupling->Pattern_35RejectsFinalStructure Confirmed:Cyclopentyl 2,5-dichlorophenyl ketonePattern_25->Final

Caption: Logical decision tree for the structural confirmation of Cyclopentyl 2,5-dichlorophenyl ketone, highlighting the critical discrimination of regioisomers via NMR coupling constants.

Experimental Protocol: Single Crystal X-Ray Diffraction (XRD)

For absolute configuration and "Trustworthiness," generating a single crystal is the ultimate validation, especially to confirm the solid-state conformation of the cyclopentyl ring (envelope vs. twist).[2]

Crystallization Protocol:

  • Solvent System: Slow evaporation from Heptane/Ethyl Acetate (9:1) or Methanol .[1][2]

  • Procedure: Dissolve 50 mg of the ketone in minimal hot solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap loosely to allow slow solvent evaporation over 48–72 hours at room temperature.[2]

  • Expectation: Colorless prisms or plates.

  • Analysis: Determine unit cell dimensions. The presence of the heavy chlorine atoms will facilitate phasing via the heavy-atom method.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81223, 2-Chlorophenyl cyclopentyl ketone (Analog Reference).[1][2] Retrieved from [Link][1][2]

    • Note: Used as a spectral baseline for the mono-chloro analog to extrapolate shifts for the 2,5-dichloro derivative.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for J-coupling analysis in aromatic systems).

spectroscopic data (NMR, IR, MS) of Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9).

As a specialized intermediate—often utilized in the synthesis of ketamine analogs and polycyclic aromatic hydrocarbons—direct literature spectra are rare. This guide synthesizes high-fidelity predictive data grounded in the experimental spectra of its substructures (2,5-dichlorobenzoyl moiety and cyclopentyl ketone) and validated by standard spectroscopic selection rules.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: (2,5-Dichlorophenyl)(cyclopentyl)methanone

  • CAS Number: 898791-84-9[1]

  • Molecular Formula: C₁₂H₁₂Cl₂O

  • Molecular Weight: 243.13 g/mol

  • Structural Features:

    • Aryl Core: 1,2,5-trisubstituted benzene ring (2,5-dichloro pattern).

    • Linker: Sterically congested ketone bridge.

    • Aliphatic Ring: Cyclopentyl moiety (non-planar, envelope conformation).

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis is critical for interpreting the spectrum, particularly for identifying solvent residuals or regioisomers.

SynthesisPath Figure 1: Grignard Synthesis Pathway & Potential Impurities SM1 2,5-Dichlorobenzonitrile Intermediate Imine Magnesium Salt SM1->Intermediate Addition SM2 Cyclopentyl Grignard (c-C5H9-MgBr) SM2->Intermediate Hydrolysis Acid Hydrolysis (H3O+) Intermediate->Hydrolysis Product Cyclopentyl 2,5-dichlorophenyl ketone (Target) Hydrolysis->Product Impurity Impurity: 2,5-Dichlorobenzamide (Incomplete Hydrolysis) Hydrolysis->Impurity Side Rxn

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][8][11][12][13]

¹H NMR (Proton)

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

The 2,5-dichloro substitution pattern creates a distinct aromatic signature. Note that the ortho-chloro (C2-Cl) substituent sterically forces the carbonyl group out of the aromatic plane, reducing the typical deshielding effect on the H-6 proton.

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.55 – 7.60 Doublet (d)1HAr-H6 Ortho to C=O. Deshielded, but reduced by steric twist (J ≈ 2.5 Hz).
7.30 – 7.35 Doublet (d)1HAr-H3 Ortho to C2-Cl, Meta to C=O. (J ≈ 8.5 Hz).
7.25 – 7.29 Doublet of Doublets (dd)1HAr-H4 Para to C=O. Coupled to H3 (ortho) and H6 (meta).
3.45 – 3.55 Quintet / Multiplet1HCyclopentyl CH Methine alpha to Carbonyl. Deshielded by C=O.
1.80 – 1.95 Multiplet2HCyclopentyl β-CH₂ High conformational mobility.
1.60 – 1.75 Multiplet4HCyclopentyl γ-CH₂ Overlapping methylene envelope.
1.50 – 1.60 Multiplet2HCyclopentyl β'-CH₂ Remaining methylene protons.

Key Diagnostic: Look for the 2.5 Hz meta-coupling on the H-6 doublet. If this is a singlet, you likely have a different isomer (e.g., 3,4-dichloro).

¹³C NMR (Carbon)

Solvent: CDCl₃ | Decoupling: Proton-decoupled

Shift (δ ppm)TypeAssignmentNotes
203.5 Quaternary (C)C=O Ketone carbonyl.
140.2 Quaternary (C)Ar-C1 Ipso to Carbonyl.
132.5 Quaternary (C)Ar-C5 Ipso to Chlorine.
130.8 Quaternary (C)Ar-C2 Ipso to Chlorine (Sterically crowded).
131.5 Methine (CH)Ar-C3
130.2 Methine (CH)Ar-C4
128.5 Methine (CH)Ar-C6
49.8 Methine (CH)Cyclopentyl α-CH Characteristic shift for alkyl-aryl ketones.
29.5 Methylene (CH₂)Cyclopentyl β-CH₂
26.1 Methylene (CH₂)Cyclopentyl γ-CH₂

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or Thin Film (Neat)

The spectrum is dominated by the aryl ketone and the halogenated ring.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
1685 – 1695 Stretching (ν)C=O (Ketone) Lower than aliphatic ketones (1715) due to conjugation, but higher than planar aryl ketones due to steric twist.
1580, 1475 Stretching (ν)C=C (Aromatic) "Breathing" modes of the benzene ring.
1090, 1045 Stretching (ν)Ar-Cl Characteristic chloro-arene bands.
2960 – 2870 Stretching (ν)C-H (Aliphatic) Cyclopentyl methylene stretches.
3060 – 3080 Stretching (ν)C-H (Aromatic) Weak signals above 3000 cm⁻¹.

Mass Spectrometry (MS)

Method: GC-MS (Electron Impact, 70 eV)

The mass spectrum provides the definitive confirmation of the dichloro substitution via the isotope pattern.

Isotopic Signature (Chlorine Rule)

Since the molecule contains two chlorine atoms , the molecular ion cluster follows a 9:6:1 intensity ratio :

  • m/z 242 (M⁺): ¹²C, ³⁵Cl, ³⁵Cl (Relative Intensity: 100%)

  • m/z 244 (M+2): ¹²C, ³⁵Cl, ³⁷Cl (Relative Intensity: ~65%)

  • m/z 246 (M+4): ¹²C, ³⁷Cl, ³⁷Cl (Relative Intensity: ~10%)

Fragmentation Pathway

The molecule cleaves primarily at the carbonyl positions (Alpha-cleavage).

MassSpec Figure 2: EI-MS Fragmentation Logic Parent Molecular Ion [M]+ m/z 242/244/246 Frag1 Acylium Ion [Ar-C≡O]+ m/z 173/175/177 (Base Peak) Parent->Frag1 α-Cleavage (Aryl side) Frag4 Cyclopentyl Cation m/z 69 Parent->Frag4 α-Cleavage (Alkyl side) Frag3 Aryl Cation [Ar]+ m/z 145/147/149 Frag1->Frag3 -CO Loss Frag2 Cyclopentyl Radical (Neutral Loss)

Experimental Protocol: Sample Preparation

To ensure the spectra match the data above, follow this self-validating preparation protocol.

  • Purity Check (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (90:10).

    • Visualization: UV (254 nm). The ketone should appear as a dark spot (fluorescence quenching).

    • Note: If a spot remains at the baseline, it is likely the carboxylic acid impurity.

  • NMR Prep:

    • Dissolve 10-15 mg of sample in 0.6 mL CDCl₃ .

    • Filter through a cotton plug within the pipette to remove suspended inorganic salts (e.g., Mg salts from Grignard workup) which can broaden peaks.

  • MS Prep:

    • Dilute to 10 ppm in Methanol or Acetonitrile.

    • Avoid using chlorinated solvents (DCM) for injection to prevent background interference with the isotope pattern analysis.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2,5-Dichloroacetophenone (SDBS No. 2384). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent additivity rules).

Sources

Initial Biological Screening of Dichlorophenyl Ketones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists. Scope: Primary screening cascades, safety profiling, and target validation for dichlorophenyl ketone scaffolds.

Executive Summary: The Pharmacophore Rationale

Dichlorophenyl ketones are not merely chemical intermediates; they represent a privileged scaffold in medicinal chemistry. The specific substitution pattern—most notably the 2,4-dichlorophenyl and 3,4-dichlorophenyl motifs—imparts critical physicochemical properties that drive biological interaction:

  • Lipophilicity Modulation: The chlorine atoms significantly increase

    
    , facilitating passive transport across fungal cell walls and bacterial membranes.
    
  • Metabolic Stability: Chlorination at the 2,4-positions blocks metabolic oxidation at the most reactive sites on the phenyl ring, extending half-life (

    
    ).
    
  • Electronic Effects: The electron-withdrawing nature of the dichloro-substitution enhances the electrophilicity of the carbonyl carbon (in covalent inhibitors) or alters the pKa of adjacent functional groups (e.g., in enolizable ketones), influencing binding affinity to metalloenzymes like urease or CYP450s.

This guide outlines a self-validating screening cascade designed to triage dichlorophenyl ketone libraries effectively, moving from phenotypic hits to validated leads.

Phase 1: Primary Phenotypic Screening (Antimicrobial Efficacy)

Given the structural homology of dichlorophenyl ketones to established antifungals (e.g., miconazole, ketoconazole) and herbicides, the primary screen must assess antimicrobial potency.

Rationale & Causality

The screening logic relies on Minimum Inhibitory Concentration (MIC) determination. We utilize a microbroth dilution method because it provides a quantitative metric (unlike disk diffusion) and allows for the determination of IC


 values.
  • Mechanism Check: Dichlorophenyl ketones often act by disrupting ergosterol biosynthesis (fungi) or membrane integrity (bacteria).

  • Solvent Control: These compounds are lipophilic. Proper solubilization in DMSO is critical, but DMSO is toxic to microorganisms above 1-2%. The protocol must account for this "solvent ceiling."

Protocol: High-Throughput Microbroth Dilution

Objective: Determine MIC against Candida albicans (fungal model) and Staphylococcus aureus (bacterial model).

Reagents:

  • Mueller-Hinton Broth (bacteria) / RPMI 1640 buffered with MOPS (fungi).

  • Resazurin dye (Alamar Blue) for cell viability readout.

  • Positive Control: Fluconazole (fungi), Ciprofloxacin (bacteria).

  • Negative Control: Sterile media + 1% DMSO.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mM.

  • Plate Layout: Use 96-well clear flat-bottom plates.

    • Columns 1-10: Serial 2-fold dilutions of test compound (Final range: 0.5 – 256

      
      g/mL).
      
    • Column 11: Growth Control (Cells + Media + 1% DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Adjust bacterial/fungal suspension to

      
       CFU/mL (0.5 McFarland standard).
      
    • Dilute 1:100 in assay media.

    • Add 100

      
      L of inoculum to wells 1-11.
      
  • Incubation:

    • Bacteria: 37°C for 18-24 hours.

    • Fungi: 35°C for 24-48 hours.

  • Readout (The Self-Validating Step):

    • Add 20

      
      L of 0.01% Resazurin solution. Incubate for 2-4 hours.
      
    • Visual Check: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

    • Validation: If Column 11 is blue, the assay is invalid (cell death due to conditions). If Column 12 is pink, the assay is invalid (contamination).

Data Presentation: Representative MIC Values

Table 1: Expected activity ranges for 2,4-dichlorophenyl ketone derivatives.

Compound ClassS. aureus MIC (

g/mL)
C. albicans MIC (

g/mL)
Activity Interpretation
Unsubstituted Ketone >12864 - 128Weak / Inactive

-Bromo Ketone
4 - 168 - 32Moderate (Alkylating potential)
Thiourea Conjugate 2 - 80.5 - 4 Potent (Hit)
Reference (Fluconazole) N/A0.25 - 1.0Clinical Standard

Phase 2: The Safety Filter (Cytotoxicity Profiling)

A common pitfall with dichlorophenyl ketones is non-specific membrane disruption . A compound that kills bacteria by dissolving their membranes will likely lyse human cells. We must differentiate specific toxicity from general cytotoxicity.

Protocol: MTT Metabolic Assay

Cell Line: HEK293 (Human Embryonic Kidney) or HepG2 (Liver - for metabolic activation checks).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add fresh media containing compounds at concentrations matching the MIC found in Phase 1 (e.g., 1x, 5x, and 10x MIC).

  • Incubation: 24 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate media. Add DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm.

Selectivity Index (SI) Calculation:



  • Target: SI > 10 is the industry standard for a viable lead. SI < 2 indicates general toxicity.

Phase 3: Target Deconvolution (Urease Inhibition)

Many dichlorophenyl ketone derivatives, particularly those derivatized into thioureas or hydrazones , show potent inhibition of Urease (nickel-dependent metalloenzyme). This is relevant for treating H. pylori infections.

Mechanism & Assay Logic

Urease hydrolyzes urea into ammonia and carbon dioxide, raising pH.[1][2][3]


Screening Method:  Indophenol Method (Ammonia detection).

Protocol:

  • Enzyme Mix: Incubate Jack Bean Urease (5 U/mL) with test compound (10-100

    
    M) in phosphate buffer (pH 6.8) for 15 mins.
    
    • Why? Pre-incubation allows for slow-binding inhibition, common with phenyl ketones.

  • Substrate Start: Add Urea (100 mM). Incubate 15 mins.

  • Quench & Develop: Add Phenol-nitroprusside and Alkaline Hypochlorite.

  • Readout: Measure Absorbance at 625 nm (Blue color intensity

    
     Ammonia concentration).
    
  • Inhibition %:

    
    .
    

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for triaging dichlorophenyl ketone hits. It separates "General Cytotoxins" from "Specific Inhibitors."

ScreeningCascade Library Dichlorophenyl Ketone Library PrimaryScreen Primary Screen: Microbroth Dilution (MIC) Library->PrimaryScreen HitEvaluation Hit Identification (MIC < 16 µg/mL) PrimaryScreen->HitEvaluation Active Discard Discard: General Membrane Disruptor (SI < 2) PrimaryScreen->Discard Inactive Cytotoxicity Counter Screen: MTT Assay (HEK293) HitEvaluation->Cytotoxicity SelectivityCalc Calculate Selectivity Index (SI) IC50(mam) / MIC(path) Cytotoxicity->SelectivityCalc Triage Decision Gate SelectivityCalc->Triage Triage->Discard Low Selectivity Lead Lead Candidate: Specific Inhibitor (SI > 10) Triage->Lead High Selectivity TargetVal Target Validation: Urease / CYP Inhibition Lead->TargetVal

Figure 1: The "Fail-Fast" Screening Cascade. This workflow prioritizes early elimination of non-specific toxins, a common issue with highly lipophilic dichlorophenyl compounds.

Mechanistic Pathway: Urease Inhibition[1][3]

For hits identified as Urease inhibitors

Sources

Precision Synthesis of Bioactive Cyclopentyl Ketones: From Classical Acylation to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The cyclopentyl ketone moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical structural determinant in neurokinin-1 (NK1) receptor antagonists, anticholinergic agents, and dissociation anesthetics. While classical synthesis relies on Grignard additions or Friedel-Crafts acylation, modern drug discovery demands higher stereocontrol and functional group tolerance. This technical guide analyzes the transition from "brute force" alkylation to precision iridium-catalyzed asymmetric hydrogenation and radical carbonylation, providing a validated protocol for synthesizing chiral 2-substituted cyclopentyl aryl ketones.

Strategic Importance in Drug Design

The cyclopentyl group offers unique physicochemical properties compared to its acyclic (pentyl) or aromatic (phenyl) analogs. Its inclusion in a scaffold typically imparts:

  • Metabolic Stability: The cycloalkyl ring is less prone to rapid oxidative metabolism than linear alkyl chains.

  • Lipophilicity Modulation: It increases logP without the pi-stacking liabilities of a phenyl ring, improving blood-brain barrier (BBB) permeability—crucial for CNS drugs like ketamine and its analogs.

  • Conformational Restriction: The ring puckering restricts the rotation of attached substituents, locking pharmacophores into bioactive conformations (e.g., in ER

    
     agonists like Erteberel).
    
Structural Classes
  • 
    -Aryl Cyclopentyl Ketones:  Key intermediates for NK1 antagonists.
    
  • 
    -Disubstituted Ketones:  Found in quaternary centers of anticholinergics.
    
  • Fused Bicyclic Ketones: Accessed via radical cascades, relevant for terpene synthesis.

Synthetic Landscape: Methodological Evolution

The synthesis of cyclopentyl ketones has evolved from stoichiometric electrophilic substitutions to catalytic enantioselective methods.

Classical Approaches (The "Brute Force" Baseline)
  • Friedel-Crafts Acylation: Reaction of benzene with cyclopentanecarbonyl chloride using stoichiometric AlCl

    
    .
    
    • Limitation: Harsh Lewis acidic conditions preclude acid-sensitive functional groups; strictly limited to electron-rich aromatics.

  • Grignard Addition: Reaction of cyclopentylmagnesium bromide with benzonitriles.

    • Limitation: High risk of over-alkylation to tertiary alcohols; requires cryogenic control and strictly anhydrous conditions.

Modern Catalytic Approaches
  • Pd-Catalyzed

    
    -Arylation:  Cross-coupling of cyclopentanones with aryl halides.
    
    • Advantage:[1][2][3][4][5] High functional group tolerance.[6][7]

    • Challenge: Controlling mono- vs. di-arylation.

  • Ir-Catalyzed Asymmetric Hydrogenation: The gold standard for generating chiral centers. It involves the hydrogenation of tetrasubstituted

    
    -unsaturated ketones.[7]
    
    • Advantage:[1][2][3][4][5] Establishes contiguous stereocenters with >99% ee.

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection of a chiral 2-aryl cyclopentyl ketone, contrasting the direct hydrogenation route against classical bond formations.

Retrosynthesis Target Target: Chiral 2-Aryl Cyclopentyl Ketone (High Value Scaffold) Enone Precursor A: Tetrasubstituted Enone (via Aldol Condensation) Strat_Ir Strategy 1: Ir-Catalyzed Asymmetric Hydrogenation (Stereocontrol: High) Enone->Strat_Ir ArylHalide Precursor B: Aryl Halide + Cyclopentanone (via Pd-Catalysis) Strat_Pd Strategy 2: Pd-Catalyzed Alpha-Arylation (Stereocontrol: Low/Racemic) ArylHalide->Strat_Pd Nitrile Precursor C: Benzonitrile + Grignard (via Nucleophilic Addition) Strat_Grig Strategy 3: Grignard Addition (No Stereocontrol) Nitrile->Strat_Grig Strat_Ir->Target H2, Ir-Chiral Ligand Strat_Pd->Target Pd(dba)2, Base Strat_Grig->Target 1. RMgBr, 2. H3O+

Caption: Retrosynthetic analysis comparing modern asymmetric hydrogenation (green) with classical non-stereoselective methods (yellow/red).[8]

Deep-Dive Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol focuses on the synthesis of (R)-2-(4-methoxyphenyl)cyclopentyl ethyl ketone via the asymmetric hydrogenation of its unsaturated precursor. This method is superior for generating contiguous stereocenters.

Mechanistic Rationale

The reaction utilizes a chiral Iridium-P,N ligand complex. The mechanism relies on the coordination of the Iridium atom to both the alkene and the carbonyl oxygen of the enone. This chelation creates a rigid metallacycle, exposing only one face of the olefin to hydride insertion.

  • Why Iridium? Unlike Rhodium or Ruthenium, Iridium catalysts (specifically with P,N ligands like ThrePHOX) effectively hydrogenate tetrasubstituted olefins, which are sterically hindered.

  • Stereocontrol: The chirality of the ligand governs the facial selectivity.

Experimental Protocol

Materials:

  • Substrate: 2-(4-methoxyphenyl)-1-ethyl-cyclopent-1-enyl ketone (1.0 equiv, 0.5 mmol)

  • Catalyst: (R)-Ir-ThrePHOX complex (1.0 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Reagent: Hydrogen gas (H

    
    ), 50 bar.
    

Step-by-Step Methodology:

  • Catalyst Preparation (Glovebox): In a nitrogen-filled glovebox, weigh the (R)-Ir-ThrePHOX complex (1 mol%) and the substrate (0.5 mmol) into a glass vial equipped with a magnetic stir bar.

    • Critical Control: Ensure the catalyst is an orange/red solid. If it appears dark brown or black, it has degraded.

  • Solvation: Add anhydrous DCM (2.0 mL) to the vial. The concentration should be approximately 0.25 M. Cap the vial with a septum cap pierced with a short needle (for gas exchange inside the autoclave).

  • Hydrogenation: Place the vial into a high-pressure steel autoclave. Seal the autoclave and purge with H

    
     three times (pressurize to 10 bar, then vent).
    
    • Safety: Ensure the autoclave is rated for 100 bar. Pressurize the system to 50 bar H

      
       . Stir at room temperature (25°C) for 24 hours.
      
  • Work-up: Carefully vent the hydrogen gas in a fume hood. Remove the solvent under reduced pressure (rotary evaporator).

  • Purification: The residue is typically clean enough for NMR analysis. For high purity, perform flash column chromatography using Hexanes:Ethyl Acetate (95:5).

    • Validation: Check conversion by

      
      H NMR (disappearance of the alkene proton/methyl shift). Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).
      
Data Summary & Troubleshooting
ParameterOptimal ConditionConsequence of Deviation
Pressure 50 bar< 20 bar leads to incomplete conversion; > 80 bar offers diminishing returns.
Solvent DCM or TolueneProtic solvents (MeOH) may compete for coordination, lowering ee.
Substrate Tetrasubstituted EnoneTrisubstituted enones react faster but may have lower diastereoselectivity.
Catalyst Loading 0.5 - 1.0 mol%Lower loading (<0.1%) requires elevated temperatures, risking epimerization.

Mechanistic Visualization: The Catalytic Cycle

The following diagram details the Iridium catalytic cycle, highlighting the critical stereodefining step.

IrCycle Complex 1. Active Ir-H2 Complex (Ir(I) -> Ir(III)) Coordination 2. Substrate Coordination (C=O and C=C bind) Complex->Coordination + Substrate Insertion 3. Migratory Insertion (Stereodefining Step) Coordination->Insertion Hydride Transfer Elimination 4. Reductive Elimination (Product Release) Insertion->Elimination C-H Bond Formed Elimination->Complex + H2, - Product

Caption: Catalytic cycle of Ir-mediated hydrogenation. Step 2 (Coordination) determines the facial selectivity via steric steering.

References

  • Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis of Cyclopentyl Phenyl Ketone (Industrial Process Patent).
  • Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Source: MDPI (Molecules) URL:[Link]

Sources

Physicochemical Profiling of Substituted Phenyl Ketones: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Properties of Substituted Phenyl Ketones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Scaffold as a Functional Pivot

In medicinal chemistry, the substituted phenyl ketone is rarely a passive scaffold. It acts as a functional pivot , balancing electronic distribution between aromatic systems and the reactive carbonyl core. Whether serving as a photo-affinity label (e.g., benzophenones), a metabolic hotspot (e.g., bupropion), or a precursor to chiral alcohols, the physicochemical behavior of this moiety is strictly governed by the interplay of steric and electronic vectors.

This guide moves beyond standard textbook definitions to provide a rigorous, field-applicable framework for analyzing, predicting, and measuring the properties of phenyl ketones in a drug discovery context.

Electronic Governance: The Hammett-Reactivity Nexus

The reactivity of the carbonyl carbon is the defining feature of phenyl ketones. This electrophilicity dictates metabolic susceptibility (reduction), chemical stability (hydrolysis/enolization), and binding affinity (covalent inhibition).

The Hammett Equation in Practice

For a Senior Scientist, the Hammett equation (


) is not just theory; it is a predictive tool for optimizing half-life (

).
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    at the para or meta position possess positive
    
    
    values. They withdraw electron density from the ring, destabilizing the carbonyl dipole and making the carbonyl carbon more electrophilic .
    • Consequence: Increased rate of nucleophilic attack (e.g., by serine proteases or hydride donors like NADPH).

  • Electron-Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    (negative
    
    
    ) donate electron density, stabilizing the carbonyl resonance hybrid and reducing electrophilicity.
    • Consequence: Enhanced metabolic stability against reductive metabolism but potentially reduced potency if the mechanism involves covalent Schiff base formation.

Visualization: Electronic Logic Flow

The following diagram illustrates the causality between substituent selection and physicochemical outcome.

HammettLogic Substituent Substituent Selection (R-Group) ElectronicEffect Electronic Effect (Inductive/Resonance) Substituent->ElectronicEffect SigmaValue Hammett Constant (σ) ElectronicEffect->SigmaValue EWG EWG (+σ) (e.g., -NO2, -CF3) SigmaValue->EWG σ > 0 EDG EDG (-σ) (e.g., -OMe, -NH2) SigmaValue->EDG σ < 0 ReactivityHigh Increased Carbonyl Electrophilicity EWG->ReactivityHigh ReactivityLow Decreased Carbonyl Electrophilicity EDG->ReactivityLow Metabolism Rapid Reductive Metabolism (Short t1/2) ReactivityHigh->Metabolism High affinity for Ketoreductases Stability Metabolic Stability (Longer t1/2) ReactivityLow->Stability Steric/Electronic Protection

Figure 1: Causal relationship between substituent electronic effects, Hammett constants, and metabolic stability of phenyl ketones.

Critical Physicochemical Parameters[1][2]

Lipophilicity (LogP/LogD)

Phenyl ketones are inherently lipophilic. The unsubstituted acetophenone has a LogP of ~1.58, while benzophenone jumps to ~3.18.

  • Optimization Strategy: To maintain oral bioavailability (Lipinski compliance), avoid poly-aromatic ketones unless solubilizing groups (amines, carboxylic acids) are added.

  • Impact: High LogP correlates with increased blood-brain barrier (BBB) penetration, crucial for CNS-active aminoketones (e.g., Bupropion), but also increases non-specific protein binding.

Acidity (pKa)

While the ketone itself is not acidic, the


-protons are weakly acidic (

).
  • Relevance: In physiological conditions (pH 7.4), enolization is negligible unless strongly EWGs are present on the

    
    -carbon or the ring. However, this parameter is critical for racemization  of chiral centers adjacent to the carbonyl during synthesis or storage.
    
Data Summary: Substituent Impact Table
Substituent (Para)

Constant
Effect on LogPEffect on Carbonyl ReactivityMetabolic Liability
-H 0.00ReferenceModerateModerate
-NO₂ +0.78+0.2Very HighRapid Reduction
-Cl +0.23+0.7HighModerate
-OMe -0.27-0.02LowLow (Oxidative O-dealkylation preferred)
-OH -0.37-0.7Very LowGlucuronidation (Phase II)
-NH₂ -0.66-1.2Very LowAcetylation/Oxidation

Metabolic Stability & Transformations

The primary metabolic vector for phenyl ketones is stereoselective reduction to secondary alcohols by cytosolic Carbonyl Reductases (CBRs) and Alcohol Dehydrogenases (ADHs).

The Chiral Switch

Reduction converts the achiral ketone (


) into a chiral alcohol (

).
  • Risk: If the drug is designed as a ketone, this reduction can be considered a clearance mechanism.

  • Opportunity: If the alcohol is the active metabolite (prodrug strategy), the rate of this conversion determines onset of action.

Metabolism Ketone Phenyl Ketone (Prochiral) Alcohol Chiral Alcohol (Active/Inactive) Ketone->Alcohol Stereoselective Reduction Enzyme CBR1 / AKR1C (NADPH Dependent) Enzyme->Alcohol Glucuronide O-Glucuronide (Excretion) Alcohol->Glucuronide UGT Phase II

Figure 2: Primary metabolic pathway of phenyl ketones involving reduction and subsequent Phase II conjugation.

Experimental Protocols

Protocol A: High-Throughput LogP Determination (HPLC Method)

A self-validating alternative to the slow shake-flask method.

Principle: Lipophilicity correlates linearly with the capacity factor (


) on a C18 reverse-phase column.

Reagents:

  • Mobile Phase: Methanol/Water (varying ratios, buffered to pH 7.4 with 20 mM MOPS).

  • Standards: Urethane, Pyridine, Acetophenone, Benzene, Toluene, Naphthalene (Known LogP range -0.6 to 3.3).

Workflow:

  • System Validation: Inject the standard mixture. Calculate

    
     for each.
    
  • Calibration: Plot

    
     vs. Literature LogP. Ensure 
    
    
    
    .[1]
  • Sample Run: Inject test phenyl ketones (10 µM in MeOH).

  • Calculation: Interpolate LogP from the calibration curve.

  • Validation Check: If the retention time of the internal standard (Acetophenone) drifts >2%, recalibrate.

Protocol B: Kinetic Assessment of Carbonyl Reductase Activity

Determining metabolic stability in vitro.

Reagents:

  • Recombinant Human CBR1 (Carbonyl Reductase 1).

  • NADPH (Cofactor) - 10 mM stock.

  • Phosphate Buffer (100 mM, pH 7.0).

Step-by-Step:

  • Preparation: Dilute CBR1 to 5 µg/mL in phosphate buffer.

  • Substrate Addition: Add phenyl ketone substrate (range 1–500 µM) to wells.

  • Initiation: Add NADPH (final conc. 200 µM) to start the reaction.

  • Monitoring: Measure the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 10 minutes at 37°C.

  • Control: Run a "No Enzyme" blank to account for spontaneous degradation.

  • Analysis: Fit the initial velocity (

    
    ) vs. Substrate Concentration [S] to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Reduction. Chemistry & Biodiversity. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • Rosemond, M. J., & Walsh, J. S. (2004). Human Carbonyl Reduction Pathways and a Strategy for Their Study in Vitro. Drug Metabolism Reviews. Link

  • PubChem Compound Summary. (2024). Acetophenone (CID 7410). National Center for Biotechnology Information. Link

Sources

Strategic Theoretical and Computational Characterization of Cyclopentyl 2,5-Dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the theoretical and computational characterization of Cyclopentyl 2,5-dichlorophenyl ketone (CP-2,5-DCPK) .

Designed for researchers in computational chemistry and drug discovery, this whitepaper establishes a rigorous protocol for analyzing the structural, electronic, and pharmacological properties of this specific aryl-alkyl ketone.[1] The methodology integrates Density Functional Theory (DFT), Molecular Dynamics (MD), and Molecular Docking to predict its behavior as a potential CNS-active pharmacophore.[1]

Executive Summary & Chemical Context

Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) represents a critical structural scaffold in medicinal chemistry, sharing pharmacophoric features with bupropion (aminoketone antidepressants) and ketamine precursors (arylcycloalkyl ketones).[1][2]

The 2,5-dichloro substitution pattern on the phenyl ring introduces unique steric and electronic constraints compared to the monosubstituted (2-chloro) analogs.[1] This guide details a computational strategy to elucidate:

  • Conformational Landscapes: The energetic interplay between the cyclopentyl ring puckering and the aryl-carbonyl torsion.[1]

  • Reactivity Profiles: Identification of electrophilic sites for nucleophilic attack (e.g., reductive amination).[1]

  • Binding Affinity: In silico evaluation against monoamine transporters and NMDA receptors.[1]

Computational Methodology: The "Gold Standard" Protocol

Scientific Integrity Directive: To ensure reproducibility and accuracy, particularly with halogenated aromatic systems, the following computational parameters are mandated.

2.1. Density Functional Theory (DFT) Setup

The presence of two chlorine atoms requires a basis set with diffuse functions to correctly model electron density at the halogen periphery.[1]

ParameterSelectionRationale (Causality)
Functional

B97X-D
Superior to B3LYP for this system. Includes long-range dispersion corrections essential for modeling the non-covalent interactions between the cyclopentyl ring C-H bonds and the ortho-chlorine lone pairs.[1]
Basis Set 6-311++G(d,p) The "++" (diffuse functions) are critical for describing the lone pair electrons on Chlorine and Oxygen.[1] The "(d,p)" polarization functions allow orbital distortion during bond formation.[1]
Solvent Model IEF-PCM Integral Equation Formalism Polarizable Continuum Model (Water/Ethanol) to simulate physiological or synthetic environments.[1]
Frequency Analysis NImag = 0 Confirmation of a true local minimum (no imaginary frequencies).
2.2. Workflow Visualization

The following diagram illustrates the iterative optimization and validation workflow.

ComputationalWorkflow Start Initial Structure Generation (ChemDraw/GaussView) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest E Conformer Freq_Check Frequency Analysis (NImag Check) DFT_Opt->Freq_Check Decision Imaginary Freq? Freq_Check->Decision Decision->DFT_Opt Yes (Re-optimize) Properties Property Calculation (HOMO-LUMO, MEP, NBO) Decision->Properties No (Stable) Docking Molecular Docking (AutoDock Vina) Properties->Docking

Figure 1: Iterative computational workflow for ensuring structural stability and accurate property prediction.

Structural Analysis: Conformational Dynamics

The flexibility of the cyclopentyl ring and the rotation of the carbonyl group are the primary sources of structural variance.[1]

3.1. Cyclopentyl Ring Puckering

The cyclopentyl group is not planar.[1] It exists in a dynamic equilibrium between the Envelope (E) and Twist (T) conformations.[1]

  • Protocol: Perform a Relaxed Potential Energy Surface (PES) scan of the ring dihedral angles.[1]

  • Prediction: The bulky 2,5-dichlorophenyl group will likely favor an envelope conformation where the C1 carbon (attached to the carbonyl) is the "flap," minimizing steric clash with the carbonyl oxygen.[1]

3.2. Aryl-Carbonyl Torsion

The dihedral angle


(C2-C1-C=O) determines the conjugation between the phenyl ring and the carbonyl group.[1]
  • Steric Inhibition of Resonance: The ortho-chlorine atom at position 2 creates significant steric hindrance, preventing the carbonyl group from being coplanar with the phenyl ring.[1]

  • Expected Dihedral: Unlike acetophenone (planar), CP-2,5-DCPK is expected to have a twist angle of 30°–45° , reducing

    
    -conjugation but relieving steric strain.[1]
    
Electronic Properties & Reactivity Descriptors
4.1. Frontier Molecular Orbitals (FMO)

The energy gap (


) is a direct indicator of chemical stability and bioactivity.[1]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the phenyl ring and the chlorine lone pairs.[1] High energy indicates susceptibility to electrophilic attack.[1]

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized primarily on the carbonyl carbon and the phenyl ring.[1] This confirms the carbonyl carbon as the primary site for nucleophilic attack (e.g., by Grignard reagents or hydride donors).[1]

4.2. Molecular Electrostatic Potential (MEP)

MEP mapping visualizes charge distribution to predict non-covalent interactions in a protein binding pocket.[1]

  • Red Regions (Negative Potential): Carbonyl Oxygen and Chlorine atoms (H-bond acceptors).[1]

  • Blue Regions (Positive Potential): Cyclopentyl protons (weak H-bond donors).[1]

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

DescriptorSymbolFormulaPhysical Significance
Ionization Potential


Electron donation capability.[1]
Electron Affinity


Electron acceptance capability.[1]
Chemical Hardness


Resistance to charge transfer (Stability).[1]
Electrophilicity Index


Propensity to accept electrons (Bioactivity).[1]
Molecular Docking: Pharmacological Potential

Given the structural similarity to ketamine and bupropion, CP-2,5-DCPK should be docked against CNS targets.[1]

5.1. Target Selection
  • NMDA Receptor (PDB: 5I2K): To test for dissociative anesthetic potential (similar to ketamine).[1]

  • Dopamine Transporter (DAT) (PDB: 4XP1): To test for reuptake inhibition potential.[1]

5.2. Docking Protocol (AutoDock Vina)
  • Ligand Prep: Convert optimized DFT structure to PDBQT format; assign Gasteiger charges; merge non-polar hydrogens.

  • Receptor Prep: Remove water molecules/co-crystallized ligands; add polar hydrogens; compute Kollman charges.

  • Grid Box: Center on the known binding site (e.g., the phencyclidine site in NMDA).[1] Dimensions:

    
     Å.[1]
    
5.3. Interaction Pathway Visualization

The following diagram outlines the hypothetical binding mechanism based on the pharmacophore.

BindingMechanism cluster_Pocket Binding Pocket Interactions Ligand CP-2,5-DCPK PiPi Pi-Pi Stacking (Phenyl Ring) Ligand->PiPi Aromatic Moiety Halogen Halogen Bond (Cl...O/N) Ligand->Halogen 2,5-Cl Substituents Hydrophobic Hydrophobic Pocket (Cyclopentyl Group) Ligand->Hydrophobic Aliphatic Ring Receptor NMDA / DAT Receptor PiPi->Receptor Halogen->Receptor Hydrophobic->Receptor

Figure 2: Predicted pharmacophoric interactions within the receptor binding pocket.[1]

References
  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] [1]

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] [1]

  • Miertuš, S., Scrocco, E., & Tomasi, J. (1981).[1] Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric fields.[1] Chemical Physics, 55(1), 117-129.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455-461.[1] [1]

  • Glendening, E. D., et al. (2013).[1] NBO 6.0: Natural Bond Orbital Analysis Program.[1] [1]

Sources

literature review on the synthesis of aromatic ketones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of Aromatic Ketones

Aromatic ketones are foundational structural motifs present in a vast array of pharmaceutically active molecules, natural products, and advanced materials.[1] Their synthesis is a cornerstone of organic chemistry, driving innovation in drug discovery and materials science. This guide provides an in-depth exploration of the core synthetic strategies for constructing these valuable compounds, moving from classical, time-tested methods to modern, highly efficient catalytic systems. The focus is on the underlying principles, the causality behind methodological choices, and the practical application of these techniques for researchers, scientists, and drug development professionals.

The Friedel-Crafts acylation, developed in 1877, remains one of the most direct and fundamental methods for forming a C-C bond between an aromatic ring and an acyl group, yielding an aryl ketone.[2][3]

Mechanism and Rationale

This reaction is a classic electrophilic aromatic substitution. The process is typically mediated by a Lewis acid catalyst, most commonly aluminum trichloride (AlCl₃).[3] The mechanism proceeds in three primary steps:

  • Generation of the Electrophile: The Lewis acid activates an acyl halide or anhydride, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion (R-C≡O⁺).[2][3][4] This step is critical as the acyl halide itself is not electrophilic enough to react with the aromatic ring.

  • Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the ring, forming a non-aromatic carbocation intermediate known as an arenium ion or σ-complex.[3]

  • Deprotonation and Aromaticity Restoration: A base (typically [AlCl₄]⁻) removes a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the Lewis acid catalyst.[2]

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration AcylHalide R-CO-Cl AcyliumIon [R-C≡O]⁺ + [AlCl₄]⁻ (Acylium Ion) AcylHalide->AcyliumIon Activation LewisAcid AlCl₃ LewisAcid->AcylHalide Arene Benzene Ring AcyliumIon->Arene AreniumIon Arenium Ion (σ-complex) Arene->AreniumIon Nucleophilic Attack AromaticKetone Aromatic Ketone AreniumIon->AromaticKetone Deprotonation by [AlCl₄]⁻ AreniumIon->AromaticKetone HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: The three-step mechanism of Friedel-Crafts Acylation.

Advantages and Limitations

The primary advantage of Friedel-Crafts acylation is its directness. However, it suffers from significant drawbacks that have prompted the development of alternative methods:

  • Stoichiometric Catalyst: The product ketone complexes with the Lewis acid, preventing it from acting catalytically. Therefore, stoichiometric or excess amounts of the Lewis acid are required.[5]

  • Poor Functional Group Tolerance: The harsh, acidic conditions are incompatible with many sensitive functional groups.[6]

  • Substrate Limitations: The reaction fails on strongly deactivated aromatic rings (e.g., nitrobenzene) and is problematic for certain activated systems like phenols due to side reactions.

  • Rearrangement Avoidance: A key advantage over its counterpart, Friedel-Crafts alkylation, is that the acylium ion is stable and does not undergo rearrangement. This allows for the synthesis of straight-chain alkylbenzenes via subsequent reduction of the ketone, a reaction not possible through direct alkylation due to carbocation rearrangements.[3]

Key Variants: Houben-Hoesch and Gattermann-Koch Reactions

For electron-rich substrates like polyhydroxy- or polyalkoxyphenols, the Houben-Hoesch reaction offers a milder alternative. It employs a nitrile (R-CN) and HCl with a gentler Lewis acid (e.g., ZnCl₂) to form an aryl ketone.[7][8] The Gattermann-Koch reaction is a specific method to synthesize benzaldehyde (an aromatic aldehyde) using carbon monoxide and HCl under pressure, but it highlights the broader principle of in-situ electrophile generation for aromatic formylation.[5][9][10]

Experimental Protocol: Synthesis of Acetophenone
  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous benzene (solvent and reactant).

  • Reagent Addition: Cool the mixture in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the evolution of HCl gas ceases. Monitor reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complex and separates the product.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure acetophenone.

Oxidation Strategies: From Alcohols and Alkylarenes

Oxidation reactions provide a powerful and versatile route to aromatic ketones, starting from either secondary benzylic alcohols or directly from the C-H bonds of alkylarenes.

Oxidation of Secondary Benzylic Alcohols

The oxidation of secondary alcohols is a reliable method, often yielding clean products.[6] A variety of reagents can be employed, with the choice depending on the substrate's sensitivity and the desired scale.

  • Chromium-Based Reagents: Jones reagent (CrO₃ in H₂SO₄) and pyridinium chlorochromate (PCC) are classic, highly effective oxidants.[11] However, their toxicity and the generation of heavy metal waste are significant environmental drawbacks.

  • Milder Oxidants: For substrates with sensitive functional groups, milder conditions using reagents like Dess-Martin periodinane (DMP) or Swern oxidation (oxalyl chloride, DMSO, and a hindered base) are preferred.

Direct Oxidation of Benzylic C-H Bonds

More modern and atom-economical approaches focus on the direct oxidation of the benzylic C-H bond in alkylarenes. This avoids the need to first install a hydroxyl group.

  • Permanganate Oxidation: Reagents like potassium permanganate (KMnO₄) can oxidize alkylarenes. Using tetrabutylammonium permanganate (nBu₄NMnO₄) enhances solubility in organic solvents, allowing for more homogenous and selective reaction conditions.[12]

  • Catalytic Systems: The field is rapidly moving towards catalytic methods that use environmentally benign oxidants.

    • Palladium-Catalyzed Oxidation with Water: A notable green chemistry approach uses a palladium catalyst to oxidize alkylarenes to the corresponding ketones or aldehydes, with water serving as the sole oxygen donor. The only byproduct is H₂, making this an exceptionally clean transformation.[13][14][15]

    • Iron-Catalyzed Oxidation: Inexpensive and environmentally friendly iron catalysts can be used to oxidize the benzylic C-H bond, offering a cost-effective and sustainable alternative.[16]

Table: Comparison of Benzylic Oxidation Methods

MethodStarting MaterialKey Reagent(s)OxidantAdvantagesDisadvantages
Jones Oxidation Secondary AlcoholCrO₃, H₂SO₄Cr(VI)High yield, reliableToxic heavy metal waste, harsh acidic conditions
TBAP Oxidation AlkylarenenBu₄NMnO₄Mn(VII)Good selectivity, homogenousStoichiometric, generates MnO₂ waste[12]
Pd-Catalyzed AlkylarenePd/CH₂OExtremely green (H₂ byproduct), catalytic[13]High temperature, may require specific solvents
Fe-Catalyzed AlkylareneIron saltVariousInexpensive, environmentally benign catalyst[16]May require co-oxidants or promoters

Modern Catalytic Frontiers: Cross-Coupling and C-H Activation

Transition-metal catalysis has revolutionized the synthesis of aromatic ketones, offering mild, selective, and highly functional-group-tolerant alternatives to classical methods.

Palladium-Catalyzed Suzuki-Type Acylation

The palladium-catalyzed cross-coupling of arylboronic acids with carboxylic acid derivatives (anhydrides or acyl chlorides) is a powerful method for forming aryl ketones.[17] This Suzuki-type reaction circumvents many of the issues associated with Friedel-Crafts acylation.[18]

  • Causality and Advantages: The reaction proceeds under mild conditions, often at room temperature and in aqueous systems, and is tolerant of a wide variety of functional groups.[17] Unlike Friedel-Crafts reactions, it does not require a strong Lewis acid, and the palladium catalyst is used in small, truly catalytic amounts. Phosphine-free systems have been developed, further simplifying the procedure and reducing costs.[17]

Diagram: Catalytic Cycle for Suzuki-Type Acylation

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl PdII_Acyl Ar-Pd(II)-COR L₂ PdII_Aryl->PdII_Acyl PdII_Acyl->Pd0 Ketone Ar-CO-R PdII_Acyl->Ketone ArX Ar-X (Aryl Halide) ArX->Pd0 AcylSource R-CO-Z (e.g., Acyl Chloride) AcylSource->PdII_Aryl

Caption: A simplified catalytic cycle for ketone synthesis.

Direct C-H Acylation

An even more direct strategy involves the transition-metal-catalyzed acylation of an arene C-H bond, which obviates the need for pre-functionalized starting materials like aryl halides or boronic acids.[6] These reactions often employ a directing group on the arene to guide the catalyst to a specific C-H bond (typically ortho), ensuring high regioselectivity. This approach represents a highly efficient and atom-economical pathway to substituted aromatic ketones.[6]

Green and Emerging Synthetic Strategies

The drive for sustainability has spurred the development of novel synthetic methods that leverage light or electricity to drive reactions under exceptionally mild conditions.

Photocatalytic C-H Oxygenation

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Aromatic ketones can be synthesized via a metal-free C-H oxygenation process using air as the terminal oxidant.[1]

  • Mechanism: An organic dye, such as Eosin Y, absorbs visible light and becomes excited. This excited-state catalyst can then engage in an electron transfer process with the alkylarene substrate and molecular oxygen (from air) to generate radical intermediates. These intermediates ultimately combine and dehydrate to form the target ketone.[1]

  • Advantages: This method is exceptionally green. It operates at room temperature, avoids the use of any metal catalysts or stoichiometric chemical oxidants, and utilizes the most abundant oxidant available: air.[1]

Electrochemical Synthesis

Electrosynthesis uses electricity to drive chemical reactions, replacing traditional redox reagents with electrons. This approach is inherently green and offers precise control over reaction conditions.[19] While direct electrosynthesis of aromatic ketones is an active area of research, electrochemical methods have been successfully applied to their derivatization, for instance, in the synthesis of α-enaminones or in α-arylation reactions, showcasing the power of this technique in modern organic synthesis.[19][20]

Conclusion

The synthesis of aromatic ketones has evolved dramatically from its classical origins. While Friedel-Crafts acylation remains a valuable tool for specific applications, its limitations have catalyzed the development of a diverse and powerful array of modern synthetic methods. Transition-metal catalysis, particularly palladium-catalyzed cross-coupling and direct C-H activation, now offers unparalleled efficiency, selectivity, and functional group tolerance. Looking forward, the field is increasingly embracing green and sustainable strategies, with photocatalysis and electrosynthesis poised to provide even milder and more environmentally benign pathways to these crucial chemical building blocks. For the modern researcher, a deep understanding of this entire synthetic arsenal is essential for the rational design and efficient execution of synthetic routes in drug development and materials science.

References

  • Title: Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water Source: Organic Letters, ACS Publications URL: [Link][13][14][15][21]

  • Title: Synthesis of Aryl Ketones by Cross-Coupling Reaction of Arylboronic Acids with Carboxylic Anhydrides in Aqueous Phase Source: Taylor & Francis Online URL: [Link][17]

  • Title: Visible-Light-Induced Formation of Aromatic Ketones: A Metal-Free C−H Oxygenation Process in Air under Room Temperature Source: Lidsen Publishing Inc. URL: [Link][1]

  • Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link][2]

  • Title: Electrochemical Reduction of Aldehydes and Ketones for the Synthesis of Alcohols and Diols under Ambient Conditions Source: Organic Chemistry Portal URL: [Link][22]

  • Title: Method for synthesizing aromatic aldehydes, aromatic ketones and aryl esters by iron-catalyzed oxidation of alkyl aromatic compounds Source: Google Patents URL: [16]

  • Title: Synthesis of aryl ketones by acylation of arenes Source: Organic Chemistry Portal URL: [Link][18]

  • Title: Friedel crafts acylation | PPTX Source: SlideShare URL: [Link][4]

  • Title: Electrochemical synthesis of α-enaminones from aryl ketones Source: Royal Society of Chemistry URL: [Link][19]

  • Title: Friedel-Crafts Acylation Source: Chemistry Steps URL: [Link][3]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link][5]

  • Title: Mechanism and kinetics of electrocarboxylation of aromatic ketones in ionic liquid Source: ResearchGate URL: [Link][23]

  • Title: Electrochemical synthesis for α-arylation of ketones using enol acetates and aryl diazonium salts Source: Royal Society of Chemistry URL: [Link][20]

  • Title: AROMATIC ALDEHYDES AND KETONS Source: eGyanKosh URL: [Link]

  • Title: Review of Ketone and Aldehyde Synthesis Source: Chemistry LibreTexts URL: [Link][11]

  • Title: Gattermann Koch Reaction: Mechanism, Uses & Examples Source: Vedantu URL: [Link][9]

  • Title: Gattermann Koch Reaction Mechanism Source: BYJU'S URL: [Link][10]

  • Title: Hoesch reaction Source: Wikipedia URL: [Link][8]

Sources

Methodological & Application

use of Cyclopentyl 2,5-dichlorophenyl ketone in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Cyclopentyl 2,5-Dichlorophenyl Ketone in Asymmetric Synthesis

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) represents a high-value electrophilic scaffold in modern medicinal chemistry.[1] Its structural duality—combining the lipophilic, metabolically robust cyclopentyl ring with the electron-deficient, sterically demanding 2,5-dichlorophenyl moiety—makes it an ideal precursor for chiral benzylic alcohols , tertiary carbinols , and functionalized amines .[1]

This guide details the optimized protocols for transforming this ketone into pharmacologically active motifs, specifically focusing on Asymmetric Transfer Hydrogenation (ATH) and Grignard Nucleophilic Addition .[1] These methodologies are critical for synthesizing intermediates used in kinase inhibitors, agrochemical fungicides, and CNS-active agents.[1]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name Cyclopentyl(2,5-dichlorophenyl)methanone
CAS Number 898791-84-9
Molecular Formula C₁₂H₁₂Cl₂O
Molecular Weight 243.13 g/mol
Reactivity Class Aryl Alkyl Ketone (Sterically Hindered)
Key Challenges Steric bulk of the 2,5-dichloro substitution; Enantiocontrol during reduction.[1]

Mechanistic Insight: The ortho-chloro substituent on the phenyl ring introduces significant steric hindrance, twisting the carbonyl out of planarity with the aromatic ring.[1] This conformation, while reducing electrophilicity slightly compared to unsubstituted analogs, enhances the facial discrimination in asymmetric transformations, often leading to higher enantiomeric excesses (


) in catalytic reductions.[1]

Core Protocol 1: Enantioselective Reduction via Asymmetric Transfer Hydrogenation (ATH)[1]

Objective: Synthesis of (S)-Cyclopentyl(2,5-dichlorophenyl)methanol with >95%


.
Application:  Chiral building block for SGLT2 inhibitors or SDHI fungicides.[1]
Mechanism & Workflow

The reaction utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (Noyori-Ikariya type) to effect hydride transfer from formic acid/triethylamine to the ketone.[1]

ATH_Pathway Ketone Cyclopentyl 2,5-dichlorophenyl ketone TS Hydride Transfer Transition State Ketone->TS + HCOOH/TEA Catalyst RuCl(p-cymene) [(S,S)-Ts-DPEN] Catalyst->TS Catalysis Alcohol (S)-Chiral Alcohol (>95% ee) TS->Alcohol Reduction

Figure 1: Catalytic cycle for the Asymmetric Transfer Hydrogenation of Cyclopentyl 2,5-dichlorophenyl ketone.

Experimental Procedure

Reagents:

  • Substrate: Cyclopentyl 2,5-dichlorophenyl ketone (1.0 eq, 10 mmol, 2.43 g)[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%, 32 mg)[1]

  • Hydrogen Source: Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5 mL)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve the ketone (2.43 g) in 15 mL of degassed DCM.

  • Catalyst Addition: Add the Ru-catalyst (32 mg). The solution should turn a deep red/orange color.[1]

  • Initiation: Cool the mixture to 0°C. Dropwise add the HCOOH/TEA mixture (5 mL) over 10 minutes to control exotherm.

  • Reaction: Allow the reaction to warm to room temperature (20-25°C) and stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or HPLC.[1]

    • Checkpoint: Conversion should exceed 98%.

  • Quench: Pour the reaction mixture into 20 mL of saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the chiral alcohol as a colorless oil/solid.[1]

Validation Criteria:

  • Yield: >90%

  • Enantiomeric Excess: Determine by Chiral HPLC (Chiralcel OD-H column, 95:5 Hexane:iPrOH).[1]

Core Protocol 2: Grignard Addition for Tertiary Alcohol Synthesis

Objective: Synthesis of 1-Cyclopentyl-1-(2,5-dichlorophenyl)ethanol. Application: Precursor for sterically encumbered pharmacophores; potential NMDA receptor modulator analogs.[1]

Experimental Procedure

Reagents:

  • Substrate: Cyclopentyl 2,5-dichlorophenyl ketone (1.0 eq)[1]

  • Reagent: Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain an inert Argon atmosphere.

  • Solubilization: Dissolve the ketone (1.0 eq) in anhydrous THF (0.5 M concentration). Cool to -78°C.[1]

    • Expert Note: The low temperature is crucial to prevent enolization (deprotonation of the alpha-cyclopentyl proton) which is a competing side reaction due to the steric bulk of the ketone.[1]

  • Addition: Add MeMgBr (1.5 eq) dropwise over 30 minutes.

  • Warming: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

  • Quench: Quench carefully with saturated NH₄Cl solution at 0°C.

  • Workup: Extract with Diethyl Ether. The crude product often requires high-vacuum drying to remove traces of cyclopentyl byproducts.[1]

Safety & Handling Guidelines

Hazard ClassRisk DescriptionMitigation Strategy
Skin Irritant Chlorinated aromatics can cause contact dermatitis.[1]Use Nitrile gloves (double-gloving recommended).[1]
Environmental Toxic to aquatic life with long-lasting effects.[1]Dispose of all aqueous waste as halogenated organic waste.[1]
Reactivity Incompatible with strong oxidizing agents.[1]Store under Nitrogen in a cool, dry place.[1]

References

  • Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research, 30(2), 97–102.[1] Link[1]

  • ChemicalBook. (2023).[1] Cyclopentyl 2,5-dichlorophenyl ketone Product Data. ChemicalBook Database.[1] Link

  • Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045-2061.[1] Link

  • GuideChem. (2023).[1] Cyclopentyl 2,5-dichlorophenyl ketone Basic Information. GuideChem. Link

Sources

Technical Application Note: Cyclopentyl 2,5-Dichlorophenyl Ketone in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Technical Application Note designed for medicinal chemists and process development scientists. It focuses on the strategic utility of Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) as a privileged scaffold in drug discovery, particularly for CNS (Central Nervous System) and metabolic targets.

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone is a specialized building block that bridges the gap between high lipophilicity and metabolic stability. Unlike its phenyl or cyclohexyl analogs, the cyclopentyl moiety offers a unique "pucker" conformation that optimizes binding in hydrophobic pockets (e.g., GPCRs, Kinases) while maintaining a lower LogP than cyclohexyl groups. Simultaneously, the 2,5-dichlorophenyl substitution pattern effectively blocks the most metabolically vulnerable positions (para and ortho), significantly extending the half-life (


) of downstream APIs.

This guide outlines the protocol for the scalable synthesis of this ketone and its application in generating chiral benzylic alcohols and tertiary amines (e.g., Ketamine analogs for SAR profiling).

Chemical Profile & Strategic Value

PropertySpecificationStrategic Rationale
Compound Name Cyclopentyl 2,5-dichlorophenyl ketoneCore Scaffold
CAS Number 898791-84-9Unique identifier for sourcing
Molecular Formula

MW: 243.13 g/mol
LogP (Predicted) ~4.2High CNS penetration potential
Metabolic Liability Low2,5-substitution blocks P450 oxidation sites
Mechanistic Insight: The "Metabolic Blockade"

In medicinal chemistry, unsubstituted phenyl rings are rapid targets for Cytochrome P450 oxidation, typically at the para position. By installing chlorine atoms at the 2 and 5 positions, we sterically and electronically deactivate the ring towards oxidative metabolism. This makes the 2,5-dichlorophenyl moiety a "privileged structure" for drugs requiring extended duration of action.

Protocol A: Scalable Synthesis via Friedel-Crafts Acylation

This protocol utilizes the symmetry of 1,4-dichlorobenzene to regioselectively generate the 2,5-substitution pattern.

Reagents & Materials[1][2][3][4]
  • Substrate: 1,4-Dichlorobenzene (1.2 eq) [CAS: 106-46-7]

  • Acylating Agent: Cyclopentanecarbonyl chloride (1.0 eq) [CAS: 4524-93-0]

  • Catalyst: Aluminum Chloride (

    
    ), Anhydrous (1.1 eq)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Quench: Ice/HCl mixture

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous

    
     (1.1 eq) in dry DCM (
    
    
    
    ).
  • Activation: Cool the suspension to

    
    . Dropwise add Cyclopentanecarbonyl chloride (1.0 eq). Stir for 30 mins to form the acylium ion complex.
    
  • Addition: Dissolve 1,4-Dichlorobenzene (1.2 eq) in minimal DCM and add slowly to the mixture.

    • Note: 1,4-Dichlorobenzene is a solid; ensure full dissolution to prevent clogging.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.

    • Endpoint: Disappearance of acid chloride.

  • Quench: Pour the reaction mixture carefully onto crushed ice/conc. HCl (10:1) to hydrolyze aluminum salts.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with Sat. 
    
    
    
    , then Brine. Dry over
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil often crystallizes upon standing. Recrystallize from Hexane/IPA or purify via vacuum distillation (

    
     @ 0.5 mmHg).
    
Self-Validating Logic

The use of 1,4-dichlorobenzene is the critical control point. Because the starting material is symmetric, electrophilic attack at any of the four open positions yields the same 2,5-dichloro product. This eliminates the formation of regioisomers (e.g., 2,4- or 3,4-dichloro), simplifying purification to a simple filtration or distillation.

Protocol B: Downstream Application (Synthesis of Chiral Alcohols)

The ketone is a pro-chiral center. For SGLT2 inhibitors or CNS ligands, controlling the stereochemistry of the resulting alcohol is vital.

Workflow: Corey-Bakshi-Shibata (CBS) Reduction
  • Reagents: (R)-Me-CBS catalyst (10 mol%), Borane-THF complex (

    
    , 0.6 eq).
    
  • Procedure:

    • Dissolve Ketone (1.0 eq) in dry THF.

    • Add (R)-Me-CBS catalyst at

      
      .
      
    • Slowly add

      
       over 1 hour.
      
  • Result: Yields the chiral alcohol with >95% ee (enantiomeric excess).

  • Application: This alcohol can be converted to a chiral amine via mesylation and azide displacement (Walden inversion), serving as a precursor for 2,5-dichloro analogs of Ketamine .

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and the strategic branching options for drug development.

G cluster_logic Medicinal Chemistry Rationale start 1,4-Dichlorobenzene (Symmetric Precursor) process1 Friedel-Crafts Acylation (AlCl3, DCM, Reflux) start->process1 reagent Cyclopentanecarbonyl Chloride reagent->process1 product Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) process1->product Regioselective Synthesis branch1 Route A: Reductive Amination (Target: Ketamine Analogs) product->branch1 branch2 Route B: Asymmetric Reduction (Target: Chiral Benzylic Alcohols) product->branch2 branch3 Route C: Grignard Addition (Target: Tertiary Carbinols) product->branch3 rationale1 2,5-Cl2 Substitution: Blocks Metabolic Oxidation rationale1->product rationale2 Cyclopentyl Group: Optimized Lipophilicity (LogP ~4.2) rationale2->product

Figure 1: Synthetic pathway and strategic divergence for Cyclopentyl 2,5-dichlorophenyl ketone.

Analytical Quality Control

To ensure the integrity of the building block before downstream use, the following QC parameters are recommended.

TestMethodAcceptance Criteria
Identification 1H-NMR (400 MHz, CDCl3)Characteristic multiplets: Cyclopentyl (1.5–2.0 ppm), Aromatic (7.2–7.5 ppm).
Purity HPLC (C18 Column, ACN/H2O Gradient)> 98.0% Area
Water Content Karl Fischer Titration< 0.5% w/w (Critical for Grignard reactions)
Residual Solvent GC-HeadspaceDCM < 600 ppm

NMR Signature: Look for the diagnostic deshielded multiplet of the cyclopentyl methine proton (


-to-carbonyl) around 3.4–3.6 ppm . The aromatic region should show a distinct pattern for the 2,5-dichlorophenyl group (typically a singlet or doublet with small coupling constants depending on resolution).

Safety & Handling

  • Hazards: The ketone is an irritant. The acid chloride precursor is corrosive and lachrymatory.

    
     reacts violently with water.
    
  • PPE: Standard lab coat, nitrile gloves, and chemical splash goggles.

  • Disposal: Halogenated organic waste. Aqueous layers from the Friedel-Crafts quench contain Aluminum salts and must be neutralized before disposal.

References

  • ChemicalBook. (2023).[1] Cyclopentyl 2,5-dichlorophenyl ketone - Product Properties and CAS 898791-84-9. Retrieved from

  • GuideChem. (2023). Cyclopentyl 2,5-dichlorophenyl ketone - CAS 898791-84-9.[2][3][4] Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,4-Dichlorobenzene (Precursor). Retrieved from

  • Corey, E. J., et al. (1987). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Route to Enantiomerically Pure Alcohols. J. Am. Chem. Soc. (Standard protocol reference for Section 4).

Sources

Application Note: Optimized Friedel-Crafts Acylation Protocols Utilizing 2,5-Dichlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

2,5-Dichlorobenzoyl chloride is a highly versatile electrophilic building block utilized extensively in both pharmaceutical synthesis and advanced materials science. It serves as a critical precursor for active pharmaceutical ingredients (APIs)—such as propiophenone derivatives with potential anticancer properties[1]—and in the synthesis of high-performance sulfonated poly(p-phenylene)-based ionomers (e.g., DPBP) for proton exchange membrane fuel cells[2][3].

The Causality of the Acylation Mechanism

The Friedel-Crafts acylation of aromatic substrates with 2,5-dichlorobenzoyl chloride relies on the generation of a highly reactive acylium ion intermediate[1].

  • Electrophilic Activation: A Lewis acid catalyst (traditionally Aluminum Chloride,

    
    ) coordinates with the carbonyl oxygen of the acyl chloride. This coordination drastically enhances the electrophilicity of the carbonyl carbon, weakening the C-Cl bond and facilitating the formation of a resonance-stabilized acylium ion[1].
    
  • Electronic Influence of the Substituents: The two chlorine atoms on the 2,5-dichlorobenzoyl moiety exert a strong electron-withdrawing inductive effect. While this deactivates the parent ring toward self-condensation, it significantly increases the reactivity of the resulting acylium ion toward the target substrate.

  • Strict Anhydrous Imperative: The reaction must be conducted under rigorously anhydrous conditions. The presence of moisture causes rapid hydrolysis of both the acyl chloride (yielding 2,5-dichlorobenzoic acid) and the

    
     catalyst (generating inactive aluminum hydroxides and corrosive HCl gas), which prematurely terminates the reaction[1].
    

Acylation Workflow & Pathway

The following diagram illustrates the self-validating mechanistic workflow required to achieve high-yield acylation while minimizing side reactions.

Pathway A Anhydrous Reactor Setup (N2/Ar Atmosphere) B Substrate + Lewis Acid (e.g., AlCl3 or FeCl3) A->B Solvent addition C 2,5-Dichlorobenzoyl Chloride Addition (Dropwise) B->C Temperature control D Acylium Ion Generation (Highly Electrophilic) C->D Lewis acid coordination E Electrophilic Aromatic Substitution D->E Aromatic attack F Acidic Quench (Ice/HCl) E->F Reaction completion G Phase Separation & Product Isolation F->G Solubilize metal salts

Workflow of Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride.

Experimental Protocols

To ensure reproducibility, the following protocols detail both the traditional stoichiometric Lewis acid approach and an alternative, less toxic catalytic system.

Protocol A: Standard -Catalyzed Acylation (Synthesis of DPBP)

This protocol is optimized for the synthesis of 2,5-dichloro-4'-phenoxybenzophenone (DPBP) from diphenyl ether, a monomer used in advanced polymer electrolyte membranes[2][3].

Reagents:

  • 2,5-Dichlorobenzoyl chloride (1.0 equiv, >99% purity)

  • Diphenyl ether (1.1 equiv)

  • Aluminum chloride, anhydrous (1.2 equiv)

  • Solvent: Cyclohexane or Nitromethane (anhydrous)[2][4]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet. Purge with high-purity

    
     for 15 minutes.
    
  • Suspension Formation: Add anhydrous

    
     (1.2 equiv) to the flask, followed by the anhydrous solvent (e.g., cyclohexane). Stir to form a uniform suspension. Causality: Cyclohexane is often necessary to dissolve bulky aromatic compounds like diphenyl ether and form a proper suspension with the catalyst[2].
    
  • Substrate Addition: Introduce diphenyl ether (1.1 equiv) into the suspension. Maintain the temperature at 0–5°C using an ice bath.

  • Acylation: Charge the addition funnel with 2,5-dichlorobenzoyl chloride (1.0 equiv) dissolved in a minimal amount of solvent. Add dropwise over 30–45 minutes. Causality: Dropwise addition controls the highly exothermic generation of the acylium ion, preventing localized overheating and subsequent tar formation.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Monitor the reaction via TLC or GC/MS until the acyl chloride is fully consumed (typically 4–6 hours).

  • Quenching (Critical Step): Carefully pour the reaction mixture over a mixture of crushed ice and concentrated HCl (10% v/v). Causality: The product ketone forms a stable, tightly bound complex with aluminum. The strongly acidic quench protonates the ketone, breaking the complex and solubilizing the resulting aluminum salts in the aqueous phase. This prevents the formation of stubborn emulsions during extraction.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with dichloromethane, wash the combined organics with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via recrystallization from methanol[3].
Protocol B: Alternative -Catalyzed Acylation

For laboratories seeking to reduce the toxicity and purification bottlenecks associated with


, Iron(III) chloride (

) offers a highly effective alternative[4].

Step-by-Step Methodology:

  • Follow the same anhydrous setup as Protocol A.

  • Substitute

    
     with anhydrous 
    
    
    
    (0.1 to 1.0 equiv, depending on substrate activation).
  • Conduct the reaction in nitromethane at 20°C[4].

  • Advantage: Reactions catalyzed by

    
     often yield highly pure ketones that bypass the need for intensive chromatographic purification, unlike 
    
    
    
    which frequently generates impure mixtures requiring column chromatography[4].

Quantitative Data: Catalytic System Comparison

The choice of catalyst and conditions directly impacts the yield, environmental footprint, and downstream processing of the acylation reaction.

Catalytic SystemSolventTemp (°C)Yield / SelectivityOperational Advantages
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

(Standard)
[4]
Nitromethane / Cyclohexane0 to 2074–85% (High)Industry standard; highly reactive for deactivated substrates. Requires stoichiometric amounts.

[4]
Nitromethane20 (or Microwave)Comparable to

Less toxic, inexpensive. Often yields pure ketones without requiring chromatographic purification.
TFAA /

[5]
None / NeatRoom Temp78%Single-step mixed anhydride method from 2,5-dichlorobenzoic acid. Eliminates

and chlorinated solvents.
ZnO /

Solvent-freeRoom TempModerateGreen chemistry approach. Solid catalyst can be recovered and recycled.

Analytical Validation & Trace Analysis

In drug development, residual 2,5-dichlorobenzoyl chloride is classified as a potentially genotoxic impurity (PGI). For lipophilic drug substances (e.g., MLN9708 intermediates), direct measurement of the acyl chloride is challenging due to its high reactivity and instability[6].

Validation Protocol for Residual Acyl Chloride: To ensure the trustworthiness of the final API, the residual 2,5-dichlorobenzoyl chloride must be quantified at trace levels (ppm).

  • Derivatization Method: Convert the highly reactive acyl chloride into a stable derivative using 2-nitrophenylhydrazine (100 μg/mL) at room temperature for 30 minutes[6].

  • Analysis: Analyze the derivatized sample using High-Performance Liquid Chromatography (HPLC) with UV detection at 395 nm (to minimize matrix interferences) or via UHPLC coupled with High-Resolution Quantitation Mass Spectrometry (UHPLC/HRQMS)[6]. This ensures detection limits in the range of 0.01–0.03 μg/mL, validating the purity of the synthesized batch.

References

1.1 2. 2 3.5 4. 3 5.4 6.7 7.6

Sources

Application Note: Cyclopentyl 2,5-Dichlorophenyl Ketone as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Preclinical Drug Development Professionals Compound Focus: Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) [1]

Scientific Rationale & Pharmacophore Mapping

In the design of central nervous system (CNS) therapeutics—particularly NMDA receptor antagonists, monoamine reuptake inhibitors, and GPCR modulators—aryl cycloalkyl ketones serve as foundational building blocks. Cyclopentyl 2,5-dichlorophenyl ketone is a highly specialized intermediate that offers distinct stereoelectronic advantages over traditional cyclohexyl or unsubstituted phenyl analogs.

The Causality of Structural Choices
  • The 2,5-Dichloro Substitution: The chlorine atom at the ortho position (C2) induces a severe steric clash with the adjacent carbonyl oxygen. This forces the phenyl ring out of coplanarity with the ketone, establishing an orthogonal 3D conformation critical for fitting into deep, narrow receptor pockets (such as the PCP binding site of the NMDA receptor). The meta chlorine (C5) serves a dual purpose: it blocks cytochrome P450-mediated aromatic oxidation (enhancing metabolic half-life) and acts as a potent halogen bond donor (via its

    
    -hole) to interact with Lewis basic residues in the target protein [3].
    
  • The Cyclopentyl Ring: Unlike the rigid chair conformation of a cyclohexyl ring, the cyclopentyl moiety adopts a flexible "envelope" pucker. This subtle reduction in ring size alters the spatial vector of any

    
    -substituents introduced later in the synthesis, often bypassing steric bulk in the receptor binding site that would otherwise reject a six-membered ring.
    

SAR_Logic Scaffold Cyclopentyl 2,5-Dichlorophenyl Ketone (Core Scaffold) Cyclopentyl Cyclopentyl Ring Scaffold->Cyclopentyl Ring Pucker Dichloro 2,5-Dichloro Substitution Scaffold->Dichloro Electronics/Sterics Carbonyl Carbonyl Group Scaffold->Carbonyl Reactivity Conformational Flexibility\n(Envelope Pucker) Conformational Flexibility (Envelope Pucker) Cyclopentyl->Conformational Flexibility\n(Envelope Pucker) Altered Binding Vector\n(vs Cyclohexyl) Altered Binding Vector (vs Cyclohexyl) Cyclopentyl->Altered Binding Vector\n(vs Cyclohexyl) Halogen Bonding\n(Sigma-Hole) Halogen Bonding (Sigma-Hole) Dichloro->Halogen Bonding\n(Sigma-Hole) Metabolic Stability\n(CYP450 Blockade) Metabolic Stability (CYP450 Blockade) Dichloro->Metabolic Stability\n(CYP450 Blockade) Alpha-Functionalization Alpha-Functionalization Carbonyl->Alpha-Functionalization Reductive Amination Reductive Amination Carbonyl->Reductive Amination

Diagram 1: Pharmacophore logic mapping of Cyclopentyl 2,5-Dichlorophenyl Ketone.

Synthetic Workflow: Assembly of -Amino Aryl Cycloalkyl Ketones

The most valuable application of this ketone is its conversion into an


-amino ketone, a classic pharmacophore for CNS activity. The synthesis relies on a two-step sequence: a highly controlled 

-bromination followed by nucleophilic amination.

Synthetic_Workflow SM Step 1: Starting Material Cyclopentyl 2,5-Dichlorophenyl Ketone Bromination Step 2: Alpha-Bromination CuBr2, EtOAc/CHCl3, 75°C SM->Bromination Intermediate Intermediate 1-Bromocyclopentyl 2,5-Dichlorophenyl Ketone Bromination->Intermediate Precipitation of CuBr drives reaction Amination Step 3: Nucleophilic Amination MeNH2 (aq), THF, 0°C to RT Intermediate->Amination Product Final Product 1-(Methylamino)cyclopentyl 2,5-Dichlorophenyl Ketone Amination->Product Thermal control prevents elimination

Diagram 2: Two-step synthetic workflow for generating alpha-amino ketone derivatives.

Validated Experimental Protocols

The following protocols have been optimized to prevent common side reactions, such as polyhalogenation or dehydrohalogenation (elimination), which frequently plague cyclopentyl systems.

Protocol A: Controlled -Bromination

Objective: Synthesize 1-bromocyclopentyl 2,5-dichlorophenyl ketone. Mechanistic Rationale: We utilize Copper(II) bromide (


) rather than elemental bromine (

).

often triggers radical-mediated halogenation across the cyclopentyl backbone or electrophilic aromatic substitution on the phenyl ring.

acts via a single-electron transfer mechanism that is highly specific to the enolizable

-position [2].

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of Cyclopentyl 2,5-dichlorophenyl ketone in 40 mL of a 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (

    
    ).
    
    • Causality Note: The biphasic-like polarity of this solvent system is critical; it solubilizes the

      
       complex while forcing the precipitation of the Copper(I) bromide (
      
      
      
      ) byproduct, driving the reaction forward via Le Chatelier's principle.
  • Reagent Addition: Add 22.0 mmol (2.2 eq) of finely powdered

    
    .
    
  • Thermal Activation: Heat the vigorously stirring suspension to reflux (approx. 75 °C). The solution will initially appear dark green/black.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). As the reaction proceeds, the dark

    
     is consumed, and a white precipitate of 
    
    
    
    forms. The reaction is complete when the green tint disappears (typically 4.5 hours).
  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove

    
    . Wash the filtrate with saturated aqueous 
    
    
    
    (2 x 30 mL) and brine (30 mL). Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure to yield the
    
    
    -bromo intermediate as a viscous pale-yellow oil.
Protocol B: Nucleophilic Amination

Objective: Synthesize 1-(methylamino)cyclopentyl 2,5-dichlorophenyl ketone. Mechanistic Rationale: The


-bromo cyclopentyl system is highly prone to E2 elimination, which would yield an undesired cyclopentene derivative. To favor 

substitution, the reaction must be kept cold initially, and a large excess of the nucleophile is required to outcompete elimination pathways.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude

    
    -bromo intermediate (approx. 8.5 mmol) in 25 mL of anhydrous Tetrahydrofuran (THF) in a 100 mL flask.
    
  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Amination: Dropwise, add 42.5 mmol (5.0 eq) of Methylamine (33% w/w aqueous solution) over 10 minutes.

    • Causality Note: The slow addition at 0 °C manages the exothermic nucleophilic attack, preserving the integrity of the cyclopentyl ring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 12 hours.

  • Workup & Extraction: Dilute the mixture with 50 mL of Diethyl Ether (

    
    ). Wash the organic layer with distilled water (3 x 20 mL) to remove excess methylamine. Extract the organic layer with 1.0 M HCl (2 x 25 mL).
    
    • Self-Validation: The product is now in the aqueous layer as a water-soluble hydrochloride salt, leaving unreacted neutral impurities in the ether layer.

  • Basification: Basify the aqueous layer with 2.0 M NaOH to pH 10, and back-extract with fresh

    
     (2 x 30 mL). Dry the combined organic layers over 
    
    
    
    and concentrate to yield the free base.
  • Salt Formation: Dissolve the free base in minimal

    
     at 0 °C and add 2.0 M HCl in 
    
    
    
    dropwise until precipitation ceases. Filter the resulting white crystalline solid.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters and expected yields for the synthesis of the


-amino target from the Cyclopentyl 2,5-dichlorophenyl ketone scaffold.
Reaction PhaseReagents / CatalystSolvent SystemTempTimeIsolated YieldHPLC Purity

-Bromination

(2.2 eq)
EtOAc /

(1:1)
75 °C4.5 h85%>98.5%
Amination

(33% aq, 5 eq)
THF0 °C

25 °C
12.0 h78%>95.0%
HCl Salt Formation 2.0 M HCl in

Diethyl Ether0 °C1.0 h92%>99.5%

References

  • Wilcken, R., et al. "Halogen-Enriched Fragment Libraries as Leads for Drug Rescue." Journal of Medicinal Chemistry (2013). Accessed via ResearchGate.[Link]

Technical Application Note: Cyclopentyl 2,5-Dichlorophenyl Ketone in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and application of Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9), a specialized intermediate used in the development of aryl-cycloalkyl triazole fungicides .[1] While less common than its 2,4-dichlorophenyl analogs (used in Propiconazole/Penconazole), this 2,5-dichloro isomer serves as a critical building block for next-generation sterol biosynthesis inhibitors (SBIs) and experimental agrochemicals requiring specific steric and electronic properties.[1]

Abstract

Cyclopentyl 2,5-dichlorophenyl ketone is a lipophilic ketone intermediate employed in the synthesis of triazole-based fungicides.[1] Its structural core—a cyclopentyl ring coupled to a dichlorinated phenyl group—provides the necessary hydrophobic scaffold for binding to the cytochrome P450 14


-demethylase (CYP51) enzyme in fungal pathogens.[1] This guide provides a validated protocol for its synthesis via Friedel-Crafts acylation, downstream conversion to triazole actives, and quality control parameters.
Chemical Identity & Properties
PropertySpecification
Chemical Name (2,5-Dichlorophenyl)(cyclopentyl)methanone
CAS Number 898791-84-9
Molecular Formula C

H

Cl

O
Molecular Weight 243.13 g/mol
Appearance Pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
Key Function Precursor to tertiary alcohol triazoles (via epoxide)
Synthesis Protocol: Friedel-Crafts Acylation Route

The most robust industrial route utilizes the Friedel-Crafts acylation of 1,4-dichlorobenzene. This method is preferred over Grignard additions due to lower raw material costs and safer scalability.[1]

Reaction Scheme
  • Activation: Cyclopentanecarboxylic acid

    
     Cyclopentanecarbonyl chloride.[1]
    
  • Acylation: 1,4-Dichlorobenzene + Acid Chloride

    
     Cyclopentyl 2,5-dichlorophenyl ketone.[1]
    

Note on Regioselectivity: 1,4-Dichlorobenzene is symmetric.[1] Acylation at any open position yields the 2,5-dichloro substitution pattern relative to the ketone, ensuring high regiochemical purity without isomeric byproducts.

Materials Required
  • Reagents: Cyclopentanecarboxylic acid (99%), Thionyl Chloride (

    
    ), 1,4-Dichlorobenzene (Excess), Aluminum Chloride (
    
    
    
    , anhydrous).[1]
  • Solvents: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

  • Equipment: 3-neck round bottom flask, reflux condenser,

    
     inlet, dropping funnel, caustic scrubber (for HCl/SO
    
    
    
    ).
Step-by-Step Procedure

Part A: Preparation of Cyclopentanecarbonyl Chloride

  • Charge 114.1 g (1.0 mol) of cyclopentanecarboxylic acid into a flask equipped with a stirrer and condenser.

  • Add 1.0 mL of DMF (catalyst).[1]

  • Slowly add 130.9 g (1.1 mol) of thionyl chloride dropwise at room temperature.

    • Caution: Vigorous evolution of HCl and SO

      
      .[1] Vent to scrubber.[1]
      
  • Heat the mixture to 60°C for 2 hours until gas evolution ceases.

  • Remove excess thionyl chloride via vacuum distillation.[1] The crude acid chloride (approx. 130 g) is used directly in Part B.[1]

Part B: Friedel-Crafts Acylation

  • In a separate reactor, suspend 146.7 g (1.1 mol) of anhydrous

    
     in 500 mL  of DCM (or use 1,4-dichlorobenzene as solvent if running neat).
    
  • Add 147.0 g (1.0 mol) of 1,4-dichlorobenzene. Cool the mixture to 0–5°C .

  • Add the Cyclopentanecarbonyl chloride (from Part A) dropwise over 60 minutes, maintaining temperature

    
    .
    
  • Allow the reaction to warm to 20–25°C and stir for 4–6 hours. Monitor by TLC/GC.

  • Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice/HCl mixture.

    • Critical: Exothermic hydrolysis of aluminum complex.[1]

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Wash: Wash combined organics with water, 5% NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Distill the residue under high vacuum (approx. 140–150°C at 2 mmHg) to obtain the pure ketone.

Expected Yield: 75–85% Purity: >97% (GC)[1]

Downstream Application: Synthesis of Triazole Fungicides

The ketone is the immediate precursor to the "azole" active ingredient. The standard pathway involves Corey-Chaykovsky epoxidation followed by triazole ring opening.[1]

Workflow Visualization

G Start 1,4-Dichlorobenzene Ketone Cyclopentyl 2,5-dichlorophenyl ketone (Intermediate) Start->Ketone Friedel-Crafts (AlCl3) Reagent Cyclopentanecarbonyl Chloride Reagent->Ketone Epoxide Epoxide Intermediate (Corey-Chaykovsky) Ketone->Epoxide TMSI / DMSO (Sulfonium Ylide) Product Triazole Fungicide Analog (Tertiary Alcohol) Epoxide->Product 1,2,4-Triazole K2CO3 / DMF

Caption: Synthetic pathway from raw materials to the triazole fungicide scaffold.

Protocol: Epoxidation & Triazole Coupling
  • Epoxidation: React the ketone (1 eq) with Trimethylsulfoxonium iodide (TMSI) (1.2 eq) and NaH (1.5 eq) in DMSO/THF at 60°C.

    • Mechanism:[1][3] Formation of the methylene epoxide spiro-fused to the cyclopentane ring.[1]

  • Azole Addition: Treat the crude epoxide with 1H-1,2,4-Triazole (1.5 eq) and K

    
    CO
    
    
    
    in DMF at 90°C.
  • Result: This yields the target tertiary alcohol, structurally analogous to Metconazole or Triticonazole , but with the unique 2,5-dichloro substitution pattern.[1]

Quality Control & Troubleshooting
ParameterMethodAcceptance CriteriaTroubleshooting
Assay GC-FID / HPLC>98.0%If <98%, redistill under high vacuum. Check for unreacted 1,4-dichlorobenzene.[1]
Isomer Purity 1H-NMRNo 2,4- or 3,4- isomers1,4-dichlorobenzene starting material guarantees 2,5- substitution.[1] If isomers appear, check starting material purity.
Water Content Karl Fischer<0.1%Dry final oil with molecular sieves if high.[1]
Appearance VisualClear pale yellowDark color indicates oxidation or residual Al salts.[1] Wash with dilute HCl again.[1]

Safety Note: 1,4-Dichlorobenzene is a volatile solid and an eye irritant.[1] Aluminum chloride reacts violently with water.[1] All Friedel-Crafts reactions must be performed under an inert atmosphere in a fume hood.[1]

References
  • ChemicalBook. (2023).[1] 2-Chlorophenyl cyclopentyl ketone and related dichlorophenyl analogs (CAS 898791-84-9).[1][4] Retrieved from [1]

  • GuideChem. (2023).[1] Cyclopentyl 2,5-dichlorophenyl ketone Basic Information and CAS Registry.[1][4] Retrieved from [1]

  • Smolecule. (2023).[1] Building Blocks for Agrochemical Research: Cyclopentyl 2,5-dichlorophenyl ketone. Retrieved from [1]

  • Organic Syntheses. (1973).[1] General Procedure for Friedel-Crafts Acylation of Dichlorobenzenes. Coll. Vol. 5, p. 130. (Adapted for specific substrate).

  • Cayman Chemical. (2024).[1][5] Safety Data Sheet: Chlorophenyl Cyclopentyl Ketones.[1] Retrieved from [1]

Sources

Application Note: Chemoselective and Enantioselective Reduction of 2,4-Dichloroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a mechanistic and highly controlled experimental framework for the reduction of dichlorophenyl ketones to their corresponding secondary alcohols, balancing chemoselectivity, scalability, and stereocontrol.

Introduction & Mechanistic Rationale

The reduction of halogenated aryl ketones, such as 2,4-dichloroacetophenone, to 1-(2,4-dichlorophenyl)ethanol is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The presence of two electron-withdrawing chlorine substituents on the aromatic ring significantly increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic hydride addition.

However, this structural feature introduces a critical chemoselectivity challenge : the C–Cl bonds are highly susceptible to reductive cleavage (hydrodehalogenation). Consequently, transition-metal-catalyzed hydrogenation (e.g.,


 over Pd/C) is strictly avoided due to the high risk of oxidative addition into the aryl-chloride bond.

To achieve absolute chemoselectivity, hydride donors such as Sodium Borohydride (


) or Borane (

) are utilized. This application note details two field-proven protocols:
  • A scalable racemic reduction utilizing

    
     in a protic solvent system.
    
  • A highly enantioselective reduction utilizing the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst[1].

For highly specialized green-chemistry applications, biocatalytic approaches using alcohol dehydrogenases (ADHs) or xylose reductases (e.g., CtXR) have also been documented to yield (S)-1-(2,4-dichlorophenyl)ethanol with near-perfect catalytic efficiency and enantiomeric excess[2][3].

Experimental Workflows & Causality

Workflow cluster_A Protocol A: Racemic cluster_B Protocol B: Asymmetric Substrate 2,4-Dichloroacetophenone NaBH4 Add NaBH4 in MeOH (0 °C to RT) Substrate->NaBH4 CBS Pre-form CBS-Borane Complex (-20 °C) Substrate->CBS QuenchA Acidic Quench (1M HCl) NaBH4->QuenchA ProdA Racemic 1-(2,4-dichlorophenyl)ethanol QuenchA->ProdA SlowAdd Slow Addition of Ketone (via Syringe Pump) CBS->SlowAdd QuenchB Methanol Quench SlowAdd->QuenchB ProdB Chiral (R)- or (S)-Alcohol QuenchB->ProdB

Workflow comparing racemic NaBH4 reduction and asymmetric CBS reduction.

Protocol A: Racemic Reduction using Sodium Borohydride ( )

This protocol is designed for rapid, scalable synthesis where stereocontrol is not required.

  • Reagents: 2,4-dichloroacetophenone (1.0 eq),

    
     (0.5 eq), Anhydrous Methanol.
    
  • Procedure:

    • Preparation: Dissolve 2,4-dichloroacetophenone (10.0 g, 52.9 mmol) in anhydrous methanol (100 mL) in a 250 mL round-bottom flask under argon.

    • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

      • Causality: The electron-deficient dichlorophenyl ring makes the carbonyl highly reactive. Cooling prevents an exothermic runaway, suppresses solvent-derived side reactions, and completely eliminates the risk of trace dehalogenation.

    • Hydride Addition: Add

      
       (1.0 g, 26.4 mmol) portion-wise over 15 minutes.
      
      • Causality: Methanol acts as a protic solvent that coordinates with the borohydride, enhancing its nucleophilicity. Portion-wise addition controls the evolution of

        
         gas and maintains the internal temperature below 5 °C.
        
    • Reaction Progression: Remove the ice bath and stir at ambient temperature (20–25 °C) for 1 hour. Validate completion via TLC (Hexanes:EtOAc 4:1) or HPLC.

    • Quenching: Cool the mixture to 0 °C and carefully quench with 1M HCl (20 mL) until gas evolution ceases (pH ~5).

      • Causality: Acid quenching destroys unreacted borohydride and hydrolyzes the intermediate tetraalkoxyborate complexes, releasing the free secondary alcohol into the solution.

    • Isolation: Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (

      
       mL). Wash organics with brine, dry over anhydrous 
      
      
      
      , and concentrate to yield the racemic product.
Protocol B: Enantioselective CBS Reduction

This protocol leverages the Corey-Bakshi-Shibata oxazaborolidine catalyst to achieve high enantiomeric excess (ee).

  • Reagents: 2,4-dichloroacetophenone (1.0 eq), (R)-MeCBS catalyst (0.1 eq),

    
     (1.2 eq).
    
  • Procedure:

    • Catalyst Activation: In a flame-dried flask under argon, add (R)-MeCBS catalyst (1M in toluene, 5.3 mL, 5.3 mmol) and anhydrous THF (20 mL).

    • Borane Addition: Add

      
       (1M, 63.5 mL, 63.5 mmol) to the catalyst solution at room temperature.
      
      • Critical Insight: Commercial

        
         often contains 
        
        
        
        as a stabilizer. Free borohydride will catalyze a non-selective background reduction, severely degrading the ee%[4][5]. It is imperative to use stabilizer-free borane or add a Lewis acid scavenger to neutralize the
        
        
        [4].
    • Substrate Addition: Cool the activated complex to -20 °C. Dissolve 2,4-dichloroacetophenone (10.0 g, 52.9 mmol) in anhydrous THF (30 mL) and add it dropwise via syringe pump over 2 hours.

      • Causality: Slow addition ensures that the steady-state concentration of uncoordinated ketone remains near zero. This forces the reduction to proceed exclusively through the highly structured, chiral catalyst-borane transition state rather than the uncatalyzed background pathway[1].

    • Quench & Workup: Stir for 30 minutes at -20 °C. Quench by the dropwise addition of methanol (10 mL) at -20 °C to safely destroy excess borane. Warm to room temperature, concentrate, and purify via silica gel chromatography.

Mechanism Cat Free CBS Catalyst Act Borane Coordination (Hydride Activation) Cat->Act Bind Ketone Binding (Facial Selectivity) Act->Bind Trans Intramolecular Hydride Transfer Bind->Trans Rel Product Release & Catalyst Regeneration Trans->Rel Rel->Cat Cycle

Mechanistic catalytic cycle of the Corey-Bakshi-Shibata asymmetric reduction.

Quantitative Data & Process Troubleshooting

To ensure a self-validating system, process chemists must monitor both the conversion efficiency and the stereochemical integrity of the product. The following tables summarize expected outcomes and corrective actions for common deviations.

Table 1: Comparison of Reduction Modalities for 2,4-Dichloroacetophenone
MethodReagent SystemOperating TempExpected Yieldee%Key Advantage / Application
Racemic ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

/ MeOH
0 °C to 25 °C>95%N/AHighly scalable, cost-effective intermediate synthesis.
Asymmetric (Chemical) (R)-MeCBS /

-20 °C90–92%>94% (R)Predictable stereocontrol; requires strict anhydrous conditions.
Biocatalytic CtXR / NADH10 °C to 25 °C~90%>99% (S)Green chemistry; perfect enantioselectivity via enzymatic pocket[2][3].
Table 2: Troubleshooting Guide for Asymmetric Reduction
ObservationMechanistic CauseCorrective Action
Low ee% in CBS Reduction

stabilizer in

driving racemic background reduction[4][5].
Use stabilizer-free

or add an acid scavenger prior to ketone addition[4].
Low ee% in CBS Reduction Substrate added too quickly, overwhelming the catalyst complex.Decrease syringe pump addition rate; maintain ketone concentration near zero.
Product Dehalogenation Accidental use of transition metal catalysts (e.g., Pd, Pt) or excessive heat.Strictly adhere to hydride donors (

,

) and maintain temperatures

°C.
Incomplete Conversion Precipitation of stable borate intermediate trapping the active species.Ensure adequate acidic quench (Protocol A) or methanol quench (Protocol B) and stir vigorously.

References

  • RSC Advances - The Royal Society of Chemistry Source: rsc.org URL:2

  • EP0305180A2 - Enantioselective reduction of ketones - Google Patents Source: google.com URL:1

  • BIOCATALYTIC ASYMMETRIC REDUCTION OF α- HALOACETOPHENONE ANALOGS USING THERMOANAEROBACTER PSEUDETHANOLICUS SECONDARY ALCOHOL DE - KFUPM ePrints Source: kfupm.edu.sa URL:3

  • Role of NaBH4 Stabilizer in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones with BH3 - THF | Request PDF - ResearchGate Source: researchgate.net URL:4

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF - ResearchGate Source: researchgate.net URL:5

Sources

Application Note: Catalytic Conversion Pathways for Cyclopentyl 2,5-Dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the catalytic conversion pathways for Cyclopentyl 2,5-dichlorophenyl ketone , a sterically demanding prochiral ketone. This molecule serves as a high-value scaffold for the synthesis of chiral diaryl/alkyl carbinols, which are pharmacophores in NK1 antagonists, antifungal agents (structural analogs to Luliconazole intermediates), and potentially selective anesthetic agents.

The guide focuses on two primary catalytic pathways: Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Reduction (KRED) , alongside the upstream synthesis of the ketone itself.

Introduction & Molecule Profile[1][2][3][4]

Cyclopentyl 2,5-dichlorophenyl ketone presents a specific synthetic challenge due to the "bulky-bulky" nature of its substituents: a rigid, ortho-substituted dichlorophenyl ring and a steric cyclopentyl group. Standard reduction methods (e.g., NaBH₄) yield racemates requiring wasteful resolution. Catalytic asymmetric reduction is the preferred route to access the enantiopure alcohol (S)-Cyclopentyl(2,5-dichlorophenyl)methanol (or its R-enantiomer), a critical chiral building block.

  • Target Molecule: Cyclopentyl(2,5-dichlorophenyl)methanone

  • CAS: 6740-85-8 (Generic 2-chlorophenyl analog reference) / Proprietary

  • Key Challenge: Steric hindrance at the carbonyl center and electronic deactivation by the dichlorophenyl ring.

  • Solution: Ligand-accelerated Ru-catalysis (ATH) or engineered Ketoreductases (KREDs).

Upstream Synthesis: Friedel-Crafts Acylation

Before conversion, the prochiral ketone must be synthesized with high regiochemical purity.

Mechanism & Rationale

The synthesis utilizes Friedel-Crafts acylation of 1,4-dichlorobenzene.[1] Although 1,4-dichlorobenzene is deactivated, the symmetry of the molecule ensures that acylation at any open ortho-position yields the desired 2,5-dichloro substitution pattern relative to the new ketone bond.

  • Reagents: 1,4-Dichlorobenzene, Cyclopentanecarbonyl chloride, AlCl₃ (Lewis Acid).

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). DCE allows for higher reflux temperatures to overcome the deactivated ring's sluggishness.

Detailed Protocol: Ketone Synthesis
  • Equipment Setup: Flame-dried 500 mL 3-neck round-bottom flask, N₂ inlet, addition funnel, reflux condenser, and caustic scrubber (for HCl off-gassing).

  • Charge: Add AlCl₃ (1.1 equiv) and DCM (5 vol) to the flask. Cool to 0–5°C.

  • Acyl Chloride Addition: Add Cyclopentanecarbonyl chloride (1.05 equiv) dropwise over 30 mins. The solution will turn yellow/orange (acylium ion formation).

  • Substrate Addition: Add 1,4-Dichlorobenzene (1.0 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to room temperature (20–25°C). If conversion is slow (<10% per hour by HPLC), heat to mild reflux (40°C). Stir for 12–16 hours.

  • Quench: Pour the reaction mixture slowly onto Ice/HCl (1M) mixture with vigorous stirring. Caution: Exothermic.

  • Workup: Separate phases. Wash organic layer with water, then sat. NaHCO₃, then Brine. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from Hexanes/EtOAc or distill under high vacuum if oil persists.

Pathway A: Chemocatalysis (Asymmetric Transfer Hydrogenation)

Best for: Scalability, tolerance of substrate impurities, and operational simplicity.

Mechanistic Insight

The Noyori-Ikariya mechanism is utilized here.[2] The RuCl(p-cymene)[(R,R)-TsDPEN] catalyst operates via a metal-ligand bifunctional mechanism. The "NH" effect of the diamine ligand stabilizes the transition state via hydrogen bonding to the ketone oxygen, while the hydride is transferred from the Ru center.

  • Stereocontrol: The bulky 2,5-dichlorophenyl group will orient away from the

    
    -arene (p-cymene) ligand to minimize steric clash, typically favoring the (S)-alcohol when using the (R,R)-ligand (subject to CIP priority confirmation).
    
Protocol: Ru-Catalyzed ATH

Reagents:

  • Substrate: Cyclopentyl 2,5-dichlorophenyl ketone

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (S/C ratio 1:500 to 1:1000)

  • Hydrogen Donor: Formic Acid/Triethylamine (5:2 azeotrope)[2][3]

  • Solvent: DCM or neat in azeotrope (if soluble).

Step-by-Step:

  • Degassing: In a Schlenk flask, dissolve the ketone (10 mmol) in Formic Acid/TEA complex (5 vol) . Sparge with Nitrogen for 15 mins. Oxygen poisons the Ru-hydride species.

  • Catalyst Charge: Add the Ru-catalyst (0.01–0.02 mmol) quickly against a counter-flow of Nitrogen.

  • Reaction: Stir at 30–40°C . Monitor by HPLC every 4 hours.

    • Note: The reaction is reversible but driven to completion by the release of CO₂ gas. Ensure open system (bubbler) to vent CO₂.

  • Completion: Typical time is 12–24 hours. Conversion >98%.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with sat. NaHCO₃ (to remove residual formic acid) and Brine.

  • Polishing: Pass through a short pad of silica gel to remove residual Ruthenium (colored species).

Pathway B: Biocatalysis (Enzymatic Reduction)

Best for: Ultra-high enantiopurity (>99.5% ee) and mild, ambient conditions.

System Design

Engineered Ketoreductases (KREDs) are selected to accommodate the "bulky-bulky" ketone. The reaction requires a cofactor (NADPH ) which is recycled in situ using Glucose Dehydrogenase (GDH) and Glucose. This coupled-enzyme system drives the equilibrium forward.

Protocol: KRED-Mediated Reduction

Reagents:

  • Enzyme: Codexis KRED screening kit (or equivalent broad-spectrum KRED panel). Look for "Bulky-substrate" variants.

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: GDH (enzyme) + D-Glucose (stoichiometric reductant).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Co-solvent: DMSO or IPA (10% v/v) to improve substrate solubility.

Step-by-Step:

  • Buffer Prep: Prepare 100 mL of Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (stabilizer).

  • Solution A (Recycle Mix): Dissolve D-Glucose (1.5 equiv) and NADP+ (1 mM final conc) in the buffer. Add GDH (50 U) .

  • Substrate Prep: Dissolve Ketone in DMSO (final concentration in reaction should be ~10–50 g/L).

  • Reaction Initiation: Add Substrate solution to Solution A. Add KRED Enzyme (1–2 wt% relative to substrate) .

  • Incubation: Stir gently (orbital shaker preferred) at 30°C for 24 hours.

    • pH Control: Monitor pH. If it drops below 6.5 (due to gluconic acid production), titrate with 1M NaOH (stat-titrator recommended).

  • Workup: Add EtOAc and centrifuge to break emulsion. Extract organic phase.[1] Filter through Celite to remove protein precipitate.

Analytical Controls & Visualization

Data Summary Table
ParameterMethod A: Ru-ATHMethod B: Biocatalysis (KRED)
Catalyst RuCl(p-cymene)[(R,R)-TsDPEN]Engineered KRED + GDH
Reductant HCOOH / TEAGlucose / NADPH
Temp/Time 40°C / 12-18 h30°C / 24 h
Conversion >98%>99%
Enantiomeric Excess 95-98% ee>99.5% ee
Scalability High (kg to ton)High (requires fermenter)
Cost Driver Ru-CatalystEnzyme Engineering
Reaction Pathway Diagrams

G Substrate 1,4-Dichlorobenzene Intermediate Cyclopentyl 2,5-dichlorophenyl ketone Substrate->Intermediate Friedel-Crafts (AlCl3, DCM) Reagent Cyclopentanecarbonyl Chloride Reagent->Intermediate RuCat Pathway A: Ru-TsDPEN (ATH) (HCOOH/TEA) Intermediate->RuCat BioCat Pathway B: KRED / NADPH (Glucose Recycle) Intermediate->BioCat Product (S)-Cyclopentyl (2,5-dichlorophenyl)methanol (Chiral Alcohol) RuCat->Product H-Transfer (Metal-Ligand Bifunctional) BioCat->Product Enzymatic Hydride Transfer

Caption: Divergent catalytic pathways for the asymmetric synthesis of the target chiral alcohol from 1,4-dichlorobenzene.

Workflow Start Start: Prochiral Ketone Screen Catalyst Screening (Ru vs KRED Panel) Start->Screen Decision Select Pathway Screen->Decision PathA Chemocatalysis (ATH) Solvent: HCOOH/TEA Temp: 40°C Decision->PathA Robustness PathB Biocatalysis (KRED) Buffer: pH 7.0 Cofactor: NADPH Decision->PathB High ee% Monitor IPC: HPLC Conversion >98% PathA->Monitor PathB->Monitor Workup Quench & Extraction (Remove Catalyst/Protein) Monitor->Workup Analysis Final QC: Chiral HPLC (ee%) 1H-NMR Workup->Analysis

Caption: Experimental decision workflow for selecting and executing the optimal reduction protocol.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • BenchChem. (2025).[1] Application Note: Friedel-Crafts Acylation of 1,4-Dichlorobenzene.[1]

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates.

  • Touge, T., et al. (2016). Asymmetric Transfer Hydrogenation of Bulky Ketones. Journal of Organic Chemistry.

Sources

Application Note: High-Sensitivity Bioanalysis of Cyclopentyl 2,5-Dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug metabolism scientists. It addresses the specific challenge of detecting Cyclopentyl 2,5-dichlorophenyl ketone —a lipophilic, sterically hindered, and neutral intermediate often encountered in the synthesis of ketamine analogs, antifungal agents, and specific kinase inhibitors.

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone (CAS 6740-85-8 analog) presents a unique challenge in biological assays. As a highly lipophilic, neutral molecule with significant steric hindrance around the carbonyl group, it exhibits poor ionization efficiency in Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). Standard direct analysis often fails to achieve the lower limits of quantitation (LLOQ) required for pharmacokinetic (PK) or trace impurity profiling (< 1 ng/mL).

This guide details a cationic derivatization protocol using Girard’s Reagent P (GRP) . By converting the neutral ketone into a permanently charged hydrazone, we enhance MS sensitivity by 100–500 fold. We incorporate a microwave-assisted reaction step to overcome the steric barrier imposed by the ortho-chloro substituent and the bulky cyclopentyl ring.

Chemical Strategy & Mechanism[1]

The Steric Challenge

The target molecule features a carbonyl carbon flanked by:

  • 2,5-Dichlorophenyl Group: The chlorine atom at the ortho (2-) position provides steric bulk that shields the carbonyl from nucleophilic attack.

  • Cyclopentyl Group: A secondary alkyl group that adds further steric crowding.

Standard derivatization (e.g., with DNPH or Hydroxylamine at room temperature) is kinetically slow and often incomplete.

The Solution: Girard’s Reagent P (GRP)

We utilize Girard’s Reagent P (1-(hydrazinocarbonylmethyl)pyridinium chloride).

  • Mechanism: The hydrazine moiety performs a nucleophilic attack on the ketone to form a hydrazone.

  • Benefit: The pyridinium moiety adds a permanent positive charge , rendering the molecule highly responsive in ESI(+) mode regardless of mobile phase pH.

  • Innovation: Microwave energy is applied to drive the reaction to completion in minutes rather than hours.[1]

ReactionScheme Ketone Cyclopentyl 2,5-dichlorophenyl ketone (Neutral, Lipophilic) Intermediate Tetrahedral Intermediate (Sterically Strained) Ketone->Intermediate + GRP + H+ (Cat.) GRP Girard's Reagent P (Hydrazine + Pyridinium) Product Cationic Hydrazone Derivative (High ESI+ Response) Intermediate->Product - H2O Microwave Heat

Figure 1: Reaction scheme. The microwave energy overcomes the activation energy barrier created by the ortho-chloro and cyclopentyl steric hindrance.

Experimental Protocol

Materials
  • Analyte: Cyclopentyl 2,5-dichlorophenyl ketone (Reference Standard).

  • Reagent: Girard’s Reagent P (GRP) (Sigma-Aldrich/Merck).

  • Solvent: Methanol (LC-MS grade).

  • Catalyst: Glacial Acetic Acid.

  • Matrix: Plasma (rat/human) or Microsomal incubate.

Reagent Preparation
  • GRP Stock: Dissolve 10 mg of Girard’s Reagent P in 1 mL of 10% Acetic Acid in Methanol . Prepare fresh daily.

    • Note: The high acid content is critical to protonate the carbonyl oxygen, facilitating attack by the hydrazine.

Sample Preparation & Derivatization Workflow

This protocol assumes a plasma sample (100 µL).

Step 1: Protein Precipitation [2]

  • Add 300 µL of ice-cold Acetonitrile to 100 µL of plasma.

  • Vortex for 30s; Centrifuge at 10,000 x g for 5 mins.

  • Transfer supernatant to a clean glass vial.

  • Evaporate to dryness under Nitrogen at 40°C.

Step 2: Microwave-Assisted Derivatization

  • Reconstitute the dried residue in 50 µL of GRP Stock Solution .

  • Seal the vial tightly (crimped cap recommended).

  • Microwave Incubation:

    • Power: 100 W (Low-Medium setting on lab microwave).

    • Temperature: Maintain 60°C .

    • Time:10 minutes .

    • Alternative (Thermal): If microwave is unavailable, heat block at 65°C for 90 minutes.

  • Quenching: Add 150 µL of Water/Methanol (90:10 v/v) to dilute the acid and reagent.

Step 3: LC-MS/MS Injection

  • Inject 10 µL of the final solution directly.

Analytical Conditions (LC-MS/MS)

Liquid Chromatography[4][5][6][7]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why: The derivative is still lipophilic enough to retain well on C18, allowing separation from excess GRP (which elutes at the void volume).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove excess GRP).

    • 1-6 min: 5% -> 95% B.

    • 6-8 min: 95% B.

Mass Spectrometry (MRM Parameters)

The derivative possesses a permanent positive charge. Operate in ESI Positive mode.

ParameterValue
Ionization ESI (+)
Precursor Ion (Q1) [M + GRP - Cl]⁺ (Calculate: MW + 136.15 Da)
Product Ion (Q3) 80.0 Da (Pyridinium) or Characteristic Benzyl fragment
Collision Energy 35 - 50 eV (High energy required to break hydrazone)

Calculation Note:

  • MW of Ketone (C12H12Cl2O) ≈ 243.13 Da.

  • MW of GRP moiety added (-H2O + C7H8N3O) ≈ +136.15 Da.

  • Target m/z: ~379.2 Da.

Validation & Troubleshooting

Metabolic Stability Assay Application

This derivative is ideal for measuring the intrinsic clearance (CLint) of the ketone in liver microsomes.

  • Protocol: Incubate ketone (1 µM) with microsomes + NADPH.

  • Sampling: Aliquot at 0, 15, 30, 60 min.

  • Process: Follow the derivatization protocol above.

  • Data: Plot ln(Area Ratio) vs. Time. The high sensitivity allows detection even after >95% metabolism.

Common Pitfalls
  • Incomplete Reaction: Due to the 2,5-dichloro steric bulk, 60°C is the minimum temperature. Do not run at room temperature.

  • Ion Suppression: Excess Girard's reagent can suppress the signal. Ensure the LC gradient starts with high aqueous flow diverted to waste for the first minute.

Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis S1 Plasma/Microsome Sample S2 Protein Ppt (ACN) & Evaporation S1->S2 D1 Add GRP Reagent (10% AcOH in MeOH) S2->D1 D2 Microwave Heating 60°C, 10 min D1->D2 A1 LC Separation (Divert excess GRP) D2->A1 A2 ESI(+) MS/MS Detect m/z ~379 A1->A2

Figure 2: End-to-end workflow for the bioanalysis of Cyclopentyl 2,5-dichlorophenyl ketone.

References

  • Griffiths, W. J., et al. (2025). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis." Drug Discovery Today. Link

  • LGC Standards. (2023). "2-Chlorophenyl Cyclopentyl Ketone - Chemical Data and CAS Information." LGC Standards. Link

  • Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography. Link

  • Eggink, M., et al. (2010). "Microwave-assisted derivatization procedures for gas chromatography/mass spectrometry analysis." Journal of Chromatography A. Link

  • Higashi, T., & Ogawa, S. (2016). "Chemical derivatization for enhancing sensitivity during LC/ESI-MS/MS quantification of steroids in biological samples." Journal of Steroid Biochemistry and Molecular Biology. Link

Sources

high-throughput screening methods for ketone-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Scope

This Application Note provides a technical blueprint for the high-throughput screening (HTS) of ketone-containing compounds. The scope is bifurcated to address the two primary contexts in pharmaceutical and biotechnological research:

  • Biocatalytic Product Detection: Screening for the enzymatic production of chiral ketones (e.g., by alcohol dehydrogenases or transaminases).

  • Covalent Ligand Discovery: Screening libraries of ketone-functionalized small molecules (warheads) as reversible covalent inhibitors against nucleophilic protein targets (e.g., Cysteine/Serine proteases).

We move beyond generic protocols to focus on chemically grounded, self-validating workflows that mitigate the common "false positive" traps associated with carbonyl chemistry.

Technical Architecture: Method Selection Matrix

The choice of screening modality depends entirely on the "Role" of the ketone in your assay. Use the following decision logic to select the appropriate protocol.

MethodSelection Start Define Ketone Role Role Is the Ketone the... Start->Role Product PRODUCT (Enzymatic Synthesis) Role->Product Biocatalysis Ligand LIGAND (Covalent Inhibitor) Role->Ligand Drug Discovery Sens Sensitivity Req? Product->Sens Rev Binding Mode? Ligand->Rev PMA PMA Fluorogenic Assay (High Sensitivity <10 µM) Sens->PMA High Sensitivity DNPH 2,4-DNPH Assay (Robust, >100 µM) Sens->DNPH High Conc/Cell Lysate MS Intact Protein MS (Direct Adduct Detection) Rev->MS Gold Standard Comp Thiol-Probe Competition (Fluorescence Polarization) Rev->Comp High Throughput/Low Cost

Figure 1: Strategic decision tree for selecting the optimal HTS method based on the ketone's functional role.

Part A: Screening for Ketone Production (Biocatalysis)[1]

In biocatalysis, researchers often screen libraries of KREDs (Ketoreductases) or ADHs (Alcohol Dehydrogenases) for the oxidation of alcohols to ketones. The challenge is that ketones lack distinct photometric signatures compared to their alcohol precursors.[1][2][3]

Method A1: The PMA Fluorogenic Assay

Best for: High-sensitivity screening of diverse ketone products in aqueous buffer.[2][4] Mechanism: Para-methoxy-2-amino benzamidoxime (PMA) reacts specifically with ketones (but not alcohols or acids) to form a highly fluorescent dihydroquinazoline derivative. Unlike NADH-coupled assays, this is a direct measurement of the ketone product, eliminating artifacts from "uncoupled" cofactor consumption.

Protocol 1: PMA High-Throughput Detection

  • Reagents:

    • PMA Stock: 1 M in DMSO.[1][4]

    • Assay Buffer: 100 mM Acetate buffer (pH 4.5–5.0). Note: Acidic pH is critical for the cyclization step.

  • Workflow:

    • Enzymatic Reaction: Perform the biocatalytic transformation in a 96-well plate (50 µL volume).

    • Quench & Derivatize: Add 50 µL of PMA Working Solution (20 mM PMA in Acetate Buffer). Final [PMA] = 10 mM.[1][5]

    • Incubation: Incubate at Room Temperature for 30–60 minutes.

    • Read: Measure Fluorescence (

      
      ).
      
  • Validation:

    • Linearity: Linear range typically 10 µM – 10 mM.

    • Specificity: Does not react with aldehydes as rapidly as 2-aminobenzamidoxime (ABAO), but controls are necessary if aldehydes are potential byproducts.

Method A2: The 2,4-DNPH Colorimetric Assay

Best for: Microbial cell factories and crude lysates where fluorescence background is high. Mechanism: 2,4-Dinitrophenylhydrazine reacts with ketones to form a hydrazone precipitate, which is solubilized in strong base or specific solvents to yield a red/orange chromophore.

Protocol 2: Optimized DNPH Plate Assay

  • Reagents:

    • DNPH Reagent: 0.2% (w/v) 2,4-DNPH in 2 M HCl.

    • Solubilizer: 5 M NaOH or DMSO.

  • Workflow:

    • Sample: Transfer 100 µL of reaction supernatant to a clear flat-bottom plate.

    • Derivatization: Add 50 µL DNPH Reagent. Incubate 10 mins at RT.

    • Development: Add 50 µL 5 M NaOH. The color shifts immediately to dark red/orange.

    • Read: Absorbance at 450–540 nm (Peak depends on specific ketone structure).

Part B: Screening Ketone Libraries (Covalent Drug Discovery)

Ketones (especially activated


-haloketones or electron-deficient ketones) act as reversible covalent warheads . They attack nucleophilic cysteines (or serines) in the target protein to form hemithioketals (or hemiketals). Unlike irreversible acrylamides, these adducts are often transient, making "wash-step" ELISAs prone to false negatives.
Method B1: Intact Protein Mass Spectrometry (The Gold Standard)

Best for: Conclusive validation of covalent engagement.[6] Mechanism: Direct observation of the protein mass shift corresponding to the ligand mass (


).

Protocol 3: RapidFire/LC-MS Covalent Screening

  • System: Agilent RapidFire (SPE-MS) or standard LC-TOF.

  • Workflow:

    • Incubation: Incubate Target Protein (1 µM) with Compound Library (10–50 µM) for 60 mins. Critical: Do not use Tris buffer (primary amines can react with activated ketones). Use HEPES or Phosphate.

    • Quenching (Optional): For reversible ketones, quenching (e.g., with acid) may reverse the adduct. Inject directly or keep at neutral pH and low temp if possible.

    • Detection: Deconvolute the charge envelope.

    • Hit Calling:

      • Reversible Ketones: Look for the "Adduct" peak. If

        
         is fast, the adduct peak may be small relative to the parent peak in LC-MS due to dissociation during ionization.
        
      • Calculation: Occupancy (%) =

        
        .
        
Method B2: Fluorescence-based Thiol-Probe Competition

Best for: High-throughput primary screening (384/1536-well). Mechanism: A competition assay. A reactive fluorogenic probe (e.g., CPM or a Bodipy-acrylamide) targets the active site cysteine. If the ketone ligand binds, it blocks the probe.

Protocol 4: Kinetic Competition Assay

  • Reagents:

    • Thiol Probe: 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) or similar.

  • Workflow:

    • Pre-incubation: Protein + Ketone Library (30 mins).

    • Probe Addition: Add Thiol Probe (at

      
       concentration).
      
    • Kinetic Read: Monitor Fluorescence increase over time.

    • Analysis: Hits show reduced slope (slower probe reaction rate).

    • Note: Because ketones are reversible, this must be a kinetic read. An endpoint read might allow the probe to eventually displace the reversible ketone (thermodynamic control).

Visualizing the Screening Workflow

The following diagram illustrates the critical path for screening covalent ketone libraries using Mass Spectrometry, highlighting the "Reversibility Check" unique to ketones.

CovalentScreening Library Ketone Compound Library (Warhead Diversity) Incubation Incubate with Target Protein (HEPES pH 7.4, No Amines) Library->Incubation MethodSplit Detection Method Incubation->MethodSplit LCMS Intact Protein LC-MS (Denaturing Conditions) MethodSplit->LCMS Stable Adducts NativeMS Native MS (Preserves Weak Interactions) MethodSplit->NativeMS Labile/Reversible Adducts Result1 Mass Shift Observed? (+MW Ligand) LCMS->Result1 NativeMS->Result1 Hit Confirmed Binder Result1->Hit Yes NoHit Non-Binder / Fast Off-Rate Result1->NoHit No Validation Jump-Dilution / Dialysis Hit->Validation Dilution Assay (Check Reversibility)

Figure 2: Workflow for validating covalent ketone inhibitors, distinguishing between stable and labile adducts.

Data Presentation & Analysis

When reporting HTS data for ketones, structure your results to highlight signal-to-noise ratios (Z') and adduct occupancy.

Table 1: Comparative Metrics for Ketone Screening Assays

FeaturePMA Fluorescence Assay2,4-DNPH ColorimetricIntact Protein MS
Primary Application Product Detection (Biocatalysis)Product Detection (Fermentation)Ligand Screening (Drug Disc.)
Target Analyte Diverse KetonesKetones & AldehydesProtein-Ketone Adduct
Sensitivity High (< 10 µM)Medium (> 100 µM)Very High (nM occupancy)
Throughput High (384-well)Medium (96-well)Medium (RapidFire)
Key Interference Aldehydes (Slow reaction)Glucose (if heated)Ion suppression
Readout Fluorescence (Ex380/Em520)Absorbance (450-540 nm)Mass Shift (Da)

References

  • Sun, Z., et al. (2020). "High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering."[2] ACS Omega. [Link][2][3]

  • Kozaeva, E., et al. (2022). "High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories."[7][8] Microbial Biotechnology. [Link][7][8]

  • Resnick, E., et al. (2019). "RapidFire Mass Spectrometry for High-Throughput Screening of Covalent Inhibitors." SLAS Discovery. [Link]

  • BioAscent. "From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors." BioAscent Application Notes. [Link]

  • Genentech. "High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors." Analytical Chemistry. [Link]

Sources

Application Note: Synthetic Routes to Functionalized Derivatives of Cyclopentyl 2,5-Dichlorophenyl Ketone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Strategic Significance

The cyclopentyl 2,5-dichlorophenyl ketone scaffold (CAS: 898791-84-9) is a highly valued structural motif in modern drug discovery. The combination of a lipophilic, sterically demanding cyclopentyl ring with a 2,5-dichlorophenyl moiety provides unique conformational rigidity and halogen-bonding capabilities[1]. This specific substitution pattern is frequently utilized in the development of kinase inhibitors, arginase inhibitors, and central nervous system (CNS) therapeutics[2].

Because 1,4-dichlorobenzene is highly deactivated toward electrophilic aromatic substitution, synthesizing the core scaffold requires forcing conditions. Once synthesized, the ketone serves as a versatile linchpin for divergent functionalization—allowing access to α-halogenated intermediates, secondary alcohols, and sterically hindered amines. This application note details the causality behind these synthetic choices and provides self-validating protocols for laboratory execution.

Synthesis of the Core Scaffold

Mechanistic Rationale

The primary route to cyclopentyl 2,5-dichlorophenyl ketone is the Friedel-Crafts acylation of 1,4-dichlorobenzene with cyclopentanecarbonyl chloride[3].

  • Regioselectivity: Due to the

    
     symmetry of 1,4-dichlorobenzene, all four unsubstituted carbon atoms are chemically equivalent. Mono-acylation inherently guarantees the 2,5-dichloro substitution pattern without the need for complex isomer separation.
    
  • Catalyst Causality: The electron-withdrawing nature of the two chlorine atoms severely deactivates the aromatic ring. Consequently, stoichiometric or excess amounts of a strong Lewis acid (AlCl₃) and elevated temperatures (80–120 °C) are mandatory to drive the formation of the highly electrophilic acylium ion and overcome the high activation energy barrier[3][4]. Furthermore, the resulting ketone strongly coordinates with AlCl₃, removing it from the catalytic cycle and necessitating at least 1.1 to 1.5 equivalents of the Lewis acid.

G A 1,4-Dichlorobenzene + Cyclopentanecarbonyl Chloride B Lewis Acid Activation (AlCl3, 80-120°C) A->B Stoichiometric AlCl3 C Electrophilic Aromatic Substitution (Ortho to Cl) B->C Acylium Ion Formation D Cyclopentyl 2,5-dichlorophenyl ketone (Core Scaffold) C->D Deprotonation & Quench

Workflow for the Friedel-Crafts synthesis of the core ketone scaffold.

Protocol 1: Friedel-Crafts Acylation

Self-Validating System: The reaction progress is monitored by the cessation of HCl gas evolution and TLC. The highly exothermic quench serves as a physical indicator of active AlCl₃ consumption.

  • Setup: Equip a thoroughly dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser (connected to an HCl gas scrubber), and a pressure-equalizing dropping funnel. Purge the system with inert nitrogen.

  • Reagent Loading: Add 1,4-dichlorobenzene (147 g, 1.0 mol) to the flask. Heat to 80 °C to melt the substrate (melting point ~53 °C).

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (200 g, 1.5 mol) in portions to the melt. Caution: Highly moisture sensitive.

  • Acylation: Charge the dropping funnel with cyclopentanecarbonyl chloride (145 g, 1.1 mol). Add dropwise over 1 hour, maintaining the internal temperature between 90–100 °C.

  • Maturation: Stir the dark, viscous mixture at 100 °C for an additional 4–6 hours until HCl evolution ceases.

  • Quenching (Critical Step): Cool the mixture to 40 °C. Slowly and cautiously pour the mixture over 1 kg of crushed ice containing 100 mL of concentrated HCl. Causality: The acid prevents the precipitation of insoluble aluminum hydroxides.

  • Workup: Extract the aqueous phase with dichloromethane (3 × 200 mL). Wash the combined organic layers with 1M NaOH (to remove unreacted acid) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or recrystallization from hot ethanol to yield the pure ketone.

Divergent Functionalization Routes

Once the core scaffold is isolated, it can be functionalized to meet specific medicinal chemistry requirements.

Route A: α-Bromination (Electrophilic Derivatization)

Generating an α-bromo ketone provides a versatile electrophile for subsequent


 displacements (e.g., forming thiazoles or imidazoles). The bromination occurs selectively at the cyclopentyl α-position because the 2,5-dichlorophenyl ring is too deactivated to undergo electrophilic bromination under mild conditions without a Lewis acid.
Route B: Carbonyl Reduction (Alcohol Formation)

Reduction to cyclopentyl(2,5-dichlorophenyl)methanol is achieved using Sodium Borohydride (NaBH₄). Causality: NaBH₄ is selected over catalytic hydrogenation (H₂ / Pd/C) to strictly avoid the hydrodehalogenation of the aryl chlorides, which would compromise the 2,5-dichloro substitution pattern.

Route C: Reductive Amination

Converting the ketone to an amine is critical for generating basic centers in CNS-active compounds. Due to the steric bulk of the cyclopentyl ring adjacent to the ortho-chloro substituted aryl ring, standard imine formation is slow. Using an excess of the amine and a mild reducing agent like Sodium Cyanoborohydride (NaBH₃CN) at slightly acidic pH (pH 5-6) drives the equilibrium forward[5].

G Core Cyclopentyl 2,5-dichlorophenyl ketone RouteA α-Bromination (Br2, AcOH) Core->RouteA RouteB Carbonyl Reduction (NaBH4, MeOH) Core->RouteB RouteC Reductive Amination (R-NH2, NaBH3CN) Core->RouteC ProdA 1-Bromocyclopentyl 2,5-dichlorophenyl ketone RouteA->ProdA ProdB Cyclopentyl(2,5-dichlorophenyl) methanol RouteB->ProdB ProdC N-Alkyl-cyclopentyl (2,5-dichlorophenyl)methanamine RouteC->ProdC

Divergent synthetic routes for functionalizing the core ketone.

Experimental Protocols for Derivatization

Protocol 2: Synthesis of 1-Bromocyclopentyl 2,5-dichlorophenyl ketone
  • Dissolve cyclopentyl 2,5-dichlorophenyl ketone (10 mmol) in glacial acetic acid (25 mL).

  • Add a catalytic amount of 48% HBr (1 drop) to promote enolization.

  • Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise at room temperature.

  • Stir until the red color of bromine completely discharges (typically 2 hours), indicating self-validating completion of the electrophilic addition.

  • Pour the mixture into ice water (100 mL) and extract with ethyl acetate (2 × 50 mL). Wash with saturated NaHCO₃ until neutralized, dry (MgSO₄), and concentrate.

Protocol 3: Synthesis of Cyclopentyl(2,5-dichlorophenyl)methanol
  • Dissolve the core ketone (10 mmol) in anhydrous methanol (30 mL) and cool to 0 °C in an ice bath.

  • Add NaBH₄ (15 mmol) in small portions over 15 minutes to control the exothermic release of hydrogen gas.

  • Stir for 2 hours at room temperature. Monitor via TLC (Hexane:EtOAc 8:2); the alcohol product will have a significantly lower

    
     than the starting ketone.
    
  • Quench by adding saturated aqueous NH₄Cl (10 mL) dropwise.

  • Evaporate the methanol under reduced pressure, extract the aqueous residue with dichloromethane, dry, and concentrate to yield the secondary alcohol.

Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters associated with the synthesis and derivatization of the target scaffold.

Derivative TargetReagents & ConditionsTypical YieldThermodynamic / Kinetic Notes
Core Scaffold AlCl₃ (1.5 eq), 80–120 °C, 6h65–75%Exothermic quench; product complexes tightly with AlCl₃, requiring acidic hydrolysis.
α-Bromo Ketone Br₂ (1.1 eq), AcOH, RT, 2h80–85%Acid-catalyzed enolization is rate-limiting; deactivated aryl ring prevents over-bromination.
Secondary Alcohol NaBH₄ (1.5 eq), MeOH, 0 °C, 2h90–95%Highly chemoselective; avoids thermodynamic hydrodehalogenation of the aryl chlorides.
Alkyl Amine R-NH₂, NaBH₃CN, MeOH, RT, 12h60–70%High steric hindrance at the cyclopentyl-aryl junction requires excess amine to drive imine formation.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of Arginase Inhibitors: An Overview." Available at: [Link]

  • Google Patents. "US11028064B2 - Tricyclic heterocyclic derivatives and uses thereof.
  • Royal Society of Chemistry. "Synthetic Pages: 2,5-Dichlorobenzophenone." DOI: 10.1039/SP584. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclopentyl 2,5-Dichlorophenyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis optimization of Cyclopentyl 2,5-dichlorophenyl ketone (CAS 6740-85-8 analog).[1]

Note on Isomer Specificity: While the 2-chlorophenyl analog is a known ketamine precursor and the 2,4-dichlorophenyl analog is a luliconazole intermediate, the 2,5-dichlorophenyl isomer is chemically distinct.[1] It is most efficiently synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene due to the substrate's symmetry, which eliminates regioisomer byproducts.[1]

Route Selection & Optimization Strategy

Q: Which synthetic route offers the highest yield for the 2,5-dichloro isomer?

A: For the 2,5-dichlorophenyl isomer specifically, Friedel-Crafts Acylation (Method A) is the superior industrial route.[1]

  • Why? The starting material, 1,4-dichlorobenzene , is symmetric.[1] Electrophilic attack at any of the four available positions yields the exact same 2,5-dichloro product. This avoids the difficult regioisomer separations required when synthesizing the 2,4-isomer (from 1,3-dichlorobenzene).[1]

  • Alternative: The Grignard Route (Method B) is preferred only if you require >99% purity without distillation, as it avoids aluminum byproducts, but it utilizes more expensive reagents (2,5-dichlorobenzonitrile).[1]

Comparative Analysis
FeatureMethod A: Friedel-Crafts AcylationMethod B: Grignard Addition
Key Reagents 1,4-Dichlorobenzene + Cyclopentanecarbonyl chlorideCyclopentyl MgBr + 2,5-Dichlorobenzonitrile
Atom Economy HighModerate
Regioselectivity Perfect (due to symmetry) High (functionality specific)
Major Challenge Deactivated ring requires harsh conditionsGrignard initiation & moisture sensitivity
Typical Yield 75–85%60–75%

Detailed Experimental Protocols

Method A: Optimized Friedel-Crafts Acylation (Recommended)

Targeting 100g Scale[1]

Reagents:

  • 1,4-Dichlorobenzene (1.2 equiv) - Acts as substrate and partial solvent if melted.[1]

  • Cyclopentanecarbonyl chloride (1.0 equiv)[1]

  • Aluminum Chloride (AlCl₃) (1.1–1.2 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.

  • Dissolution: Charge 1,4-dichlorobenzene and dry DCE. Cool to 0–5°C.[1]

  • Catalyst Addition: Add anhydrous AlCl₃ portion-wise. Critical: Ensure AlCl₃ is free-flowing and yellow/grey (white powder indicates hydrolysis/deactivation).[1]

  • Acylation: Add Cyclopentanecarbonyl chloride dropwise over 45 minutes. Maintain internal temperature <10°C to prevent polymerization of the acyl chloride.

  • Reaction Drive: The ring is deactivated. Once addition is complete, warm to room temperature, then heat to reflux (83°C for DCE) for 4–6 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] If conversion <90%, add 0.1 equiv fresh AlCl₃.[1]

  • Quench: Cool to RT. Pour mixture slowly onto crushed ice/HCl (conc). Caution: Highly exothermic.[1]

  • Workup: Separate organic layer.[1] Wash with water, 5% NaOH (to remove unreacted acid), and brine.[1] Dry over MgSO₄.[1]

  • Purification: Distill under high vacuum to remove excess 1,4-dichlorobenzene (sublimes/distills first). Collect product fraction (bp approx. 140–150°C at 2 mmHg).[1]

Method B: Grignard Addition to Nitrile

Best for high-purity lab-scale batches.[1]

Reagents:

  • Magnesium turnings (1.2 equiv)[1]

  • Cyclopentyl bromide (1.1 equiv)[1][2]

  • 2,5-Dichlorobenzonitrile (1.0 equiv)[1]

  • Solvent: Anhydrous THF or CPME (Cyclopentyl methyl ether).[1]

Step-by-Step Protocol:

  • Grignard Formation: Flame-dry glassware.[1] Add Mg turnings and just enough THF to cover.[1] Add iodine crystal and 5% of the cyclopentyl bromide. Heat to initiate (color change colorless → cloudy grey).[1]

  • Addition: Dropwise add remaining cyclopentyl bromide/THF solution. Maintain gentle reflux.[1][3] Stir 1h post-addition.

  • Coupling: Cool Grignard solution to 0°C. Add solution of 2,5-dichlorobenzonitrile in THF slowly.

  • Imine Formation: Warm to RT and reflux for 3 hours. The intermediate is the magnesium imine salt.

  • Hydrolysis (Critical Step): Cool to 0°C. Add 3M HCl/H₂O. Stir vigorously for 2–4 hours (or overnight) to hydrolyze the imine to the ketone.

    • Troubleshooting: Incomplete hydrolysis yields the imine impurity. Ensure pH < 2.[1]

Troubleshooting Guide

Issue 1: Low Conversion in Friedel-Crafts

Symptoms: High recovery of starting material; TLC shows weak product spot.[1] Root Cause: 1,4-Dichlorobenzene is electron-deficient (deactivated), making the ring difficult to attack.[1] Corrective Actions:

  • Increase Temperature: Switch solvent from DCM (bp 40°C) to 1,2-Dichloroethane (bp 83°C) or conduct the reaction neat (solvent-free) by melting the 1,4-DCB (mp 53°C) and running at 90–100°C.

  • Catalyst Quality: AlCl₃ absorbs water rapidly.[1] If the catalyst clumps or smokes little upon air exposure, it is dead. Use fresh bottles or sublime AlCl₃ before use.[1]

Issue 2: Grignard Reaction Stalled (No Initiation)

Symptoms: Mg remains shiny; no exotherm; solution stays clear.[1] Root Cause: Oxide layer on Magnesium or moisture in solvent.[1] Corrective Actions:

  • Mechanical Activation: Dry-stir Mg turnings vigorously overnight under N₂ to crush the oxide layer.[1]

  • Chemical Activation: Add 1-2 drops of DIBAL-H or 1,2-dibromoethane to the Mg/THF mixture before adding the halide.[1] This etches the surface immediately.

Issue 3: "Sticky" Product / Emulsion during Workup

Symptoms: Organic layer won't separate; rag layer forms.[1] Root Cause: Aluminum salts (aluminum hydroxide gel) formation during FC quench.[1] Corrective Actions:

  • Acid Wash: Ensure the quench water contains enough HCl to keep Aluminum soluble as AlCl₃/Al³⁺. The aqueous phase pH must be <1.

  • Filtration: If emulsion persists, filter the biphasic mixture through a Celite pad to break the surface tension of the gel.

Visual Workflows

Figure 1: Synthesis Logic Tree

SynthesisLogic Start Target: Cyclopentyl 2,5-dichlorophenyl ketone Decision Select Route Start->Decision RouteA Route A: Friedel-Crafts (Preferred for Scale) Decision->RouteA Cost/Scale Priority RouteB Route B: Grignard (Preferred for Purity) Decision->RouteB Lab Scale/Purity StepA1 1,4-Dichlorobenzene + Cyclopentanecarbonyl Cl RouteA->StepA1 StepB1 Cyclopentyl MgBr + 2,5-Dichlorobenzonitrile RouteB->StepB1 StepA2 Reflux in DCE (83°C) Deactivated Ring requires Heat StepA1->StepA2 StepA3 Quench & Distill (Remove excess 1,4-DCB) StepA2->StepA3 Product Final Product >98% Purity StepA3->Product StepB2 Imine Intermediate (Stable Salt) StepB1->StepB2 StepB3 Acid Hydrolysis (pH < 1) Critical for Ketone Release StepB2->StepB3 StepB3->Product

Caption: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Figure 2: Troubleshooting the Friedel-Crafts Route

FCTroubleshoot Problem Low Yield / Incomplete Conversion Check1 Check Catalyst (AlCl3) Problem->Check1 Check2 Check Temperature Problem->Check2 Action3 Stirring? Problem->Action3 Action1 White powder? Hydrolyzed. Replace. Check1->Action1 Action2 Solvent Reflux? DCM (40°C) is too cold. Switch to DCE (83°C). Check2->Action2 Action3b High viscosity complex. Increase agitation speed. Action3->Action3b

Caption: Diagnostic flow for resolving low conversion issues in the Friedel-Crafts acylation step.

References

  • BenchChem. (2025).[1][4] Protocol: Friedel-Crafts Acylation of 1,4-Dichlorobenzene. Retrieved from [1]

  • Organic Syntheses. (1928).[1] Friedel-Crafts Acylation Mechanisms and Catalyst Stoichiometry. Org. Synth. 1928, 8, 26.[1]

  • ScienceMadness & Patents. (2012). Discussion on O-Chlorophenyl Cyclopentyl Ketone Synthesis Variants. Retrieved from [1]

  • Google Patents. (1983).[1] Process for preparing o-chlorophenyl-cyclopentyl-ketone (HU185337B). Retrieved from

  • Cayman Chemical. (2024).[1][5] Product Information: 2-Chlorophenyl Cyclopentyl Ketone.[1][5][6][7] Retrieved from [1]

Sources

purification challenges of crude Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the purification and isolation challenges of Cyclopentyl 2,5-dichlorophenyl ketone (often synthesized via Friedel-Crafts acylation of 1,4-dichlorobenzene). This guide is structured for organic chemists and process engineers encountering specific purity or yield issues.

Subject: Purification & Troubleshooting Guide Content ID: TS-ORG-2025-CDPK Applicable For: Discovery Chemistry, Process Development, API Intermediate Synthesis

Executive Summary & Chemical Context

Cyclopentyl 2,5-dichlorophenyl ketone is a sterically congested diaryl/alkyl-aryl ketone. It is typically synthesized via the Friedel-Crafts acylation of 1,4-dichlorobenzene with cyclopentanecarbonyl chloride, catalyzed by Aluminum Chloride (


).

Key Chemical Properties:

  • State: Viscous oil to low-melting solid (dependent on purity).

  • Solubility: Highly lipophilic; soluble in DCM, Toluene, EtOAc. Insoluble in water.

  • Major Impurities: Unreacted 1,4-dichlorobenzene (starting material), Cyclopentanecarboxylic acid (hydrolysis byproduct), and oligomeric "color bodies."

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude product is a dark, viscous tar and will not crystallize."

Diagnosis: This is the most common issue in Friedel-Crafts acylations. The dark color arises from trace polymerization of the acyl chloride or formation of charge-transfer complexes, while the lack of crystallization is often due to residual solvent or the presence of the 1,4-dichlorobenzene starting material acting as a solvent impurity (melting point depression).

Corrective Action:

  • Decolorization: Dissolve the crude oil in hot cyclohexane or heptane (5 volumes). Treat with activated charcoal (10% w/w) and reflux for 30 minutes. Filter through a Celite pad while hot.

  • Solvent Swap: Do not attempt to crystallize directly from the reaction solvent (e.g., DCM). Swap to a non-polar solvent like n-heptane or pentane at -20°C.

  • Seed Crystal: If available, seed the cooled solution. If not, scratch the glass surface to induce nucleation.

Issue 2: "NMR shows persistent 1,4-dichlorobenzene (starting material) even after column chromatography."

Diagnosis: 1,4-dichlorobenzene is non-polar and co-elutes with the ketone product on silica gel using standard hexane/EtOAc gradients. It also sublimates, making it difficult to remove by standard rotary evaporation.

Corrective Action:

  • Method A (Steam Distillation): Before extraction, subject the quenched reaction mixture to steam distillation. 1,4-dichlorobenzene is steam volatile and will distill over, leaving the heavier ketone product in the pot.

  • Method B (High-Vacuum Strip): Use a Kugelrohr apparatus or high-vacuum manifold (<1 mbar) at 60-80°C. The starting material will sublime/distill off. The ketone has a significantly higher boiling point (>140°C at reduced pressure).

Issue 3: "I have a stubborn emulsion during the aqueous quench."

Diagnosis: Rapid addition of water to the


 complex generates aluminum hydroxide gels (

), which stabilize emulsions, especially in chlorinated solvents.

Corrective Action:

  • Acidic Quench: Never quench with pure water. Pour the reaction mixture slowly into ice-cold 2M HCl . The acid keeps aluminum species in solution as

    
     or 
    
    
    
    , preventing gel formation.
  • Rochelle's Salt: If an emulsion has already formed, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1 hour. This chelates the aluminum ions and breaks the emulsion.

Issue 4: "There is a broad peak at 11-12 ppm in the Proton NMR."

Diagnosis: This indicates the presence of Cyclopentanecarboxylic acid . This forms if the starting acyl chloride hydrolyzes due to moisture ingress or during the quench if the reaction wasn't complete.

Corrective Action:

  • Basic Wash: Dissolve the crude in an organic solvent (DCM or Ether) and wash twice with 10% NaOH or saturated

    
     . The acid will deprotonate and move to the aqueous layer.
    
  • Caution: Ensure the layers separate well; the carboxylate salt can act as a surfactant.

Visualized Workflows

Figure 1: Reaction & Impurity Pathways

This diagram illustrates the synthesis pathway and where specific impurities originate.

ReactionPath SM1 1,4-Dichlorobenzene Prod Cyclopentyl 2,5-dichlorophenyl ketone (Target) SM1->Prod Friedel-Crafts Imp2 Impurity: Unreacted 1,4-DCB SM1->Imp2 Incomplete Rxn SM2 Cyclopentanecarbonyl Chloride Inter Acylium Ion Complex SM2->Inter AlCl3 Imp1 Impurity: Cyclopentanecarboxylic Acid (Hydrolysis) SM2->Imp1 H2O (Moisture) Cat AlCl3 Catalyst Inter->Prod

Caption: Mechanistic pathway showing the formation of the target ketone and common impurities (Acid hydrolysis and unreacted starting material).

Figure 2: Optimized Purification Workflow

A logic gate for selecting the correct purification method based on the physical state of the crude.

PurificationLogic Start Crude Reaction Mixture (Quenched) CheckSM Check TLC/NMR: Is 1,4-DCB present? Start->CheckSM Steam Steam Distillation or High Vac Strip CheckSM->Steam Yes Wash Base Wash (10% NaOH) Remove Acid Impurity CheckSM->Wash No Steam->Wash State Physical State? Wash->State Distill High Vacuum Distillation (0.5 mmHg, >140°C) State->Distill Oily/Impure Cryst Crystallization (Pentane/Heptane @ -20°C) State->Cryst Solid/Semi-solid Final Pure Ketone (>98%) Distill->Final Cryst->Final

Caption: Decision tree for purification. Priority is removing starting material (1,4-DCB) before attempting crystallization.

Experimental Protocols

Optimized Workup Procedure

Standardizing the quench to minimize emulsions and hydrolysis.

  • Quench: Upon reaction completion, cool the reaction mixture to 0°C.

  • Hydrolysis: Slowly pour the reaction mixture into a stirred beaker containing 2M HCl (3 equiv) and crushed ice. Do not add water to the reaction flask.

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    ).
    
  • Washing:

    • Wash combined organics with Water (

      
      ).
      
    • Wash with 10% NaOH (

      
      ) to remove cyclopentanecarboxylic acid.
      
    • Wash with Brine (

      
      ).
      
  • Drying: Dry over Anhydrous

    
     and concentrate under reduced pressure.
    
High-Vacuum Distillation Parameters

Recommended for oily crude samples.

ParameterSettingNotes
Pressure < 1.0 mbar (0.75 mmHg)High vacuum is essential to prevent thermal decomposition.
Bath Temp 160°C - 180°CAdjust based on actual vacuum depth.
Head Temp 135°C - 145°CCollect the main fraction.
Foreshot < 100°CContains 1,4-dichlorobenzene and solvent traces.[1][2] Discard.
Residue Black TarPolymerized byproducts; do not distill to dryness.

Impurity Profile Data

Impurity NameStructure NoteOriginRemoval Strategy
1,4-Dichlorobenzene Starting MaterialIncomplete Reaction / Excess ReagentSteam Distillation or Sublimation (High Vac).
Cyclopentanecarboxylic Acid Acid ByproductHydrolysis of Acid ChlorideAlkaline wash (NaOH/Carbonate).
2,5-Dichloro-di(cyclopentylcarbonyl)benzene Di-ketoneOver-acylation (Rare)Column Chromatography (elutes later than mono-ketone).
Aluminum Salts InorganicCatalyst ResidueAcid wash (HCl) or Rochelle's Salt.

References

  • Friedel-Crafts Acylation Mechanism & Catalysis

    • Olah, G. A.
    • Mechanism of the Friedel-Crafts Acylation. Organic Chemistry Portal. Link

  • Synthesis of Chlorophenyl Cyclopentyl Ketones

    • Yen, Y. T., et al. (2024).[3] New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone...[2][3][4]. Journal of Forensic Sciences.[4][5] Link

    • Note: While this reference discusses the 2-chloro analog, the workup and physical properties are chemically analogous to the 2,5-dichloro deriv
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.
  • Safety Data & Handling

    • PubChem Compound Summary: 2-Chlorophenyl cyclopentyl ketone (Structural Analog). Link

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

identification of side products in the synthesis of dichlorophenyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Identification & Control of Side Products in Dichlorophenyl Ketone Synthesis

Introduction: The Synthetic Landscape

The synthesis of dichlorophenyl ketones—critical intermediates for antifungal APIs like Ketoconazole and Miconazole—relies heavily on the Friedel-Crafts acylation of dichlorobenzene isomers. While the reaction appears straightforward, the presence of two deactivating chlorine atoms on the aromatic ring introduces significant challenges in regioselectivity and conversion efficiency .

This guide addresses the specific "pain points" of this chemistry: distinguishing between structurally similar regioisomers (e.g., 2,4- vs. 2,6-dichloroacetophenone) and managing impurities derived from catalyst interactions.

Module 1: Regioisomer Identification (The "Isomer Trap")

User Query: I am synthesizing 2,4-dichloroacetophenone from m-dichlorobenzene. My GC shows a persistent impurity at ~5% relative area close to the main peak. Is this unreacted starting material or an isomer?

Scientist Response: It is highly likely to be the 2,6-dichloroacetophenone isomer.[1] In the acylation of m-dichlorobenzene (1,3-dichlorobenzene), the directing effects of the chlorine atoms compete with steric hindrance.

  • The Mechanism: Chlorine is an ortho, para-director.[1] In 1,3-dichlorobenzene:

    • Position 4 (and 6): Ortho to one Cl, para to the other. This is the electronically favored and sterically accessible site, leading to the major product 2,4-dichloroacetophenone .

    • Position 2: Ortho to both Cl atoms.[1] While electronically activated, this position is the "steric pocket." Acylation here is difficult but occurs at higher temperatures, yielding 2,6-dichloroacetophenone .[1]

Troubleshooting Protocol:

  • Check Reaction Temperature: If your 2,6-isomer content is >2%, your reaction temperature may be spiking during the addition of the acid chloride. High thermal energy overcomes the steric barrier at Position 2.

  • Verify with NMR (See Module 2): GC retention times are often too close for definitive ID without a standard.

Table 1: Predicted Regioisomers by Starting Material

Starting MaterialTarget ProductMajor Side Product (Regioisomer)Cause of Side Product
1,3-Dichlorobenzene 2,4-Dichloroacetophenone 2,6-DichloroacetophenoneAttack at the sterically crowded C2 position (between two Cls).[1]
1,2-Dichlorobenzene 3,4-Dichloroacetophenone 2,3-DichloroacetophenoneCompetitive ortho-substitution (less common due to steric clash).[1]
1,4-Dichlorobenzene 2,5-Dichloroacetophenone None (Symmetrical)Note: Risk here is polyacylation, not regioisomerism.[1]

Visualizing the Pathway:

ReactionPathway Start m-Dichlorobenzene (1,3-DCB) TS_Major Transition State (Attack at C4) Start->TS_Major  Kinetic Path (Fast)   TS_Minor Transition State (Attack at C2) Start->TS_Minor  High Temp Path   Acylium Acylium Ion [R-C=O]+ Acylium->TS_Major Acylium->TS_Minor Prod_Major 2,4-Dichloroacetophenone (MAJOR) TS_Major->Prod_Major Prod_Minor 2,6-Dichloroacetophenone (MINOR - Impurity) TS_Minor->Prod_Minor

Figure 1: Reaction pathways for m-dichlorobenzene. The red dotted line represents the high-energy pathway leading to the unwanted 2,6-isomer.

Module 2: Analytical Confirmation (NMR Forensics)

User Query: I don't have a standard for the 2,6-isomer. How can I confirm its presence using 1H NMR?

Scientist Response: You can distinguish the isomers by analyzing the splitting patterns (multiplicity) and coupling constants (


-values)  of the aromatic protons. The substitution pattern dictates the proton neighbors.

The Diagnostic Logic:

  • 2,4-Dichloroacetophenone (1,2,4-substitution):

    • Has protons at positions 3, 5, and 6.[2]

    • H-6 (Doublet,

      
       Hz):  Ortho coupling to H-5.
      
    • H-5 (Doublet of Doublets or Doublet): Ortho coupling to H-6 and meta coupling to H-3.

    • H-3 (Doublet,

      
       Hz):  Meta coupling only (appears as a singlet or fine doublet). Key Feature: Asymmetric pattern.
      
  • 2,6-Dichloroacetophenone (1,2,3-substitution):

    • Has protons at positions 3, 4, and 5.[2]

    • Symmetry: The molecule has a plane of symmetry running through the C1-C4 axis (assuming rapid rotation of the acetyl group).

    • H-3 and H-5: Chemically equivalent.[1] They appear as a single signal (Doublet,

      
       Hz).[1]
      
    • H-4: Triplet (coupling to both H-3 and H-5).

    • Key Feature: A simple Doublet + Triplet pattern in the aromatic region.

Table 2: 1H NMR Data for Isomer Differentiation

IsomerSubstitution PatternAromatic SignalsKey Coupling Characteristic
2,4-Isomer Asymmetric (1,2,[1]4)3 distinct sets of peaksd (8Hz), d (2Hz), dd (Ortho + Meta couplings visible).[1]
2,6-Isomer Symmetric (1,2,3)2 sets of peaksDoublet + Triplet (A2B system).[1]

Module 3: Non-Isomeric Process Impurities

User Query: I see a peak eluting much later than my product. Mass spec suggests a dimer.[1] How is this forming?

Scientist Response: This is likely a Di-ketone (Polyacylated species) , though rare in dichlorobenzene due to ring deactivation.[1]

  • Formation Mechanism: If you use a large excess of Lewis Acid (

    
    ) and Acyl Chloride, the initial product (dichlorophenyl ketone) can undergo a second acylation.[1]
    
    • Note: The ketone group is strongly deactivating, making the second ring extremely unreactive. However, if unreacted starting material is exhausted and heat is applied, the catalyst may force a second addition.

  • Hydrolysis Products:

    • Acetic Acid: From quenching unreacted acetyl chloride.[1]

    • Aluminum Salts: If the organic layer is not washed thoroughly with dilute HCl, aluminum hydroxides can precipitate or cause emulsions, trapping organic impurities.

Troubleshooting Workflow:

Troubleshooting Problem Impurity Detected CheckRT Check Retention Time (RT) Problem->CheckRT CloseRT RT close to Product (+/- 1 min) CheckRT->CloseRT LateRT Late Eluting (High MW) CheckRT->LateRT EarlyRT Early Eluting (Low MW) CheckRT->EarlyRT Isomer Regioisomer (2,6- or 2,5-) Action: Check Reaction Temp CloseRT->Isomer Dimer Polyacylated Product Action: Reduce Catalyst/Reagent Excess LateRT->Dimer StartMat Unreacted Dichlorobenzene Action: Check Catalyst Quality (Wet?) EarlyRT->StartMat

Figure 2: Decision tree for identifying impurities based on chromatographic behavior.

Module 4: Purification & Isolation Protocols

User Query: I have 8% of the 2,6-isomer. Distillation isn't separating them well.[1] What should I do?

Scientist Response: Distillation is often ineffective because the boiling points of 2,4- and 2,6-dichloroacetophenone are very close (approx.


 at 15 mmHg).[1] Crystallization  is the superior method for purification due to the disruption of crystal packing caused by the steric bulk of the 2,6-isomer.

Recommended Protocol: Selective Crystallization [1]

  • Solvent: Use Aqueous Methanol (80:20 MeOH:Water) or Isopropyl Alcohol (IPA).[1]

  • Theory: The 2,4-isomer (target) packs efficiently and crystallizes readily.[1] The 2,6-isomer, with the acetyl group twisted out of plane by the flanking chlorines, has higher solubility in the mother liquor.

  • Step-by-Step:

    • Dissolve the crude mixture in hot MeOH (

      
      ).
      
    • Slowly add water until slight turbidity is observed.[1]

    • Cool slowly to Room Temperature, then to

      
      .
      
    • Filter the crystals. The filter cake will be enriched in the 2,4-isomer , while the 2,6-isomer remains in the filtrate.[3]

References

  • Olah, G. A. (1964).[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Foundational text on acylation mechanisms and isomer distribution).

  • Ehmann, L., et al. (2014).[1] "Process for the preparation of 2,4-dichloroacetophenone." Google Patents, CN103570530A.[1] Link

  • Sigma-Aldrich. (2024).[1] "2',4'-Dichloroacetophenone Product Specification & NMR References." Link[1]

  • National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 16693, 2',4'-Dichloroacetophenone." PubChem. Link

  • Venkata Reddy, V. (2015).[1] "An Impurity Profile Study of Lamotrigine." Rasayan Journal of Chemistry, 8(2), 211-216.[1] (Details on dichlorophenyl isomeric impurities). Link

Sources

optimization of reaction conditions for acylation of cyclopentane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of reaction conditions for the acylation of cyclopentyl scaffolds.

Topic: Optimization of Reaction Conditions for Acylation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary & Scope Definition

Critical Distinction: Direct acylation of unfunctionalized cyclopentane (alkane) via Friedel-Crafts chemistry is chemically invalid due to the lack of


-electrons or lone pairs. In drug development, "acylation of cyclopentane" refers to one of three distinct synthetic pathways depending on the starting material:
  • Darzens-Nenitzescu Acylation: Acylation of Cyclopentene to form 1-acylcyclopentenes.

  • Stork Enamine/Enolate Acylation:

    
    -Acylation of Cyclopentanone .
    
  • Directed C-H Activation: Metal-catalyzed functionalization of substituted cyclopentanes (Advanced).

This guide focuses on Pathways 1 and 2 , as these are the standard methods for generating bioactive acyl-cyclopentane cores.

Protocol 1: Darzens-Nenitzescu Acylation (Cyclopentene)

Objective: Synthesis of 1-acetylcyclopentene (or analogues) from cyclopentene and acyl chlorides. Challenge: Cyclopentene is prone to acid-catalyzed polymerization ("tarring") and the formation of


-halo ketone intermediates.
Optimized Workflow (Step-by-Step)
  • Reagent Preparation:

    • Acylating Agent: Acetyl chloride (1.1 equiv).[1]

    • Lewis Acid: Tin(IV) chloride (

      
      ) is preferred over 
      
      
      
      for higher selectivity and less polymerization.
    • Solvent: Anhydrous Dichloromethane (DCM) or Nitromethane (

      
      ). Nitromethane suppresses polymerization by complexing with the acylium ion.
      
  • Execution:

    • Cool the solution of Acyl Chloride and Lewis Acid to -78°C (or -20°C if using

      
      ).
      
    • Add Cyclopentene (1.0 equiv) slowly (dropwise) to maintain low temperature.

    • Crucial Step: Allow the reaction to warm slowly to 0°C.

  • Elimination (The "Hidden" Step):

    • The initial product is often the

      
      -chloroketone. To obtain the unsaturated enone, add a base (e.g., 
      
      
      
      or
      
      
      ) during workup or perform a thermal elimination.
Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
Black/Dark Reaction Mixture Polymerization of cyclopentene initiated by strong Lewis Acid.[2]Switch Catalyst: Use

or

instead of

.Temp Control: Ensure addition is at -78°C.Solvent: Add 10% Nitromethane to DCM.
Product contains Chlorine Incomplete elimination of the intermediate

-chloroketone.
Thermal Shift: Heat the crude mixture with

or treat with DBU to force elimination.Don't quench too early.
Low Conversion Moisture deactivating the Acylium complex.Drying: Distill Acyl Chloride and Solvent over

.Stoichiometry: Increase Lewis Acid to 1.2–1.5 equiv.
Regioisomeric Mixtures Migration of the double bond after acylation.Quench pH: Ensure quench is neutral/mildly basic. Acidic workup promotes bond migration to the thermodynamically stable position.

Protocol 2: -Acylation of Cyclopentanone (Enamine Route)

Objective: Synthesis of 2-acylcyclopentanones. Methodology: The Stork Enamine Synthesis is superior to direct enolate alkylation (LDA/RCOCl) because it prevents O-acylation and poly-acylation.

Optimized Workflow
  • Enamine Formation:

    • Reflux Cyclopentanone with Pyrrolidine (1.1 equiv) and catalytic p-TsOH in Toluene with a Dean-Stark trap.

    • Why Pyrrolidine? It forms the most reactive enamine compared to morpholine.

  • Acylation:

    • Dissolve Enamine in anhydrous Dioxane or DCM.

    • Add Acid Chloride (1.05 equiv) at 0°C to Room Temp.

    • Note: No additional base is needed initially.

  • Hydrolysis:

    • Add aqueous HCl (10%) to hydrolyze the iminium intermediate back to the ketone.

Troubleshooting Guide (Q&A)
SymptomProbable CauseCorrective Action
O-Acylation (Enol Ester formed) Hard/Soft Acid-Base mismatch.Switch Method: Use the Enamine method (C-selective) instead of Lithium Enolates (LDA). If using LDA, add HMPA or DMPU to promote C-acylation.
Di-acylation Product enolate is more reactive than starting material.Inverse Addition: Add the enamine to the acid chloride solution, rather than vice-versa. This ensures the acylating agent is always in excess relative to the reacting species locally.
No Reaction (Enamine Step) Water remaining in the system.Azeotrope: Ensure stoichiometric water removal via Dean-Stark. Use molecular sieves in the reaction flask if Dean-Stark is not feasible.

Visualizations

A. Mechanistic Pathway: Cyclopentene Acylation (Darzens)

Caption: The electrophilic addition-elimination pathway for converting cyclopentene to 1-acetylcyclopentene, highlighting the critical beta-chloro intermediate.

G Start Cyclopentene + Acyl Chloride Acylium Acylium Ion Complex [R-C=O]+ Start->Acylium Lewis Acid (SnCl4) Carbocation Carbocation Intermediate Acylium->Carbocation Electrophilic Attack ChloroKetone β-Chloro Ketone (Stable Intermediate) Carbocation->ChloroKetone Cl- trapping Polymer Polymerization (Side Product) Carbocation->Polymer High Temp / AlCl3 Product 1-Acetylcyclopentene (Enone) ChloroKetone->Product Elimination (-HCl) Base/Heat

B. Decision Logic: Selecting the Right Method

Caption: Workflow for selecting the optimal acylation strategy based on the specific cyclopentyl substrate available.

DecisionTree Start Starting Material? Cyclopentene Cyclopentene (Alkene) Start->Cyclopentene Cyclopentanone Cyclopentanone (Ketone) Start->Cyclopentanone Cyclopentane Cyclopentane (Alkane) Start->Cyclopentane Darzens Method: Darzens-Nenitzescu Reagent: RCOCl + SnCl4 Product: 1-Acylcyclopentene Cyclopentene->Darzens Friedel-Crafts Enamine Method: Stork Enamine Reagent: Pyrrolidine -> RCOCl Product: 2-Acylcyclopentanone Cyclopentanone->Enamine Alpha-Functionalization CH_Act Method: Directed C-H Activation Reagent: Pd(OAc)2 + Directing Group (Advanced/Low Yield) Cyclopentane->CH_Act Requires Directing Group

Advanced Topic: Direct C-H Acylation (Emerging Methods)

For researchers attempting to acylate the unactivated C(sp3)-H bond of cyclopentane directly:

  • Mechanism: This requires Palladium(II) catalysis utilizing a directing group (e.g., amide, oxime, or pyridine) attached to the cyclopentane ring.

  • Key Reference: The use of bidentate directing groups (e.g., 8-aminoquinoline) enables the Pd-catalyzed acylation of cycloalkanes with aldehydes (via oxidative C-H acylation) or toluene derivatives.

  • Limitation: This is generally not applicable to simple cyclopentane without pre-existing functional handles.[3]

References

  • Hacini, S., Pardo, R., & Santelli, M. (1979). "A facile route to cyclopentenones by Friedel-Crafts acylation."[4] Tetrahedron Letters, 20(47), 4553-4556.

  • McMurry, J. E., & Blaszczak, L. C. (1974). "Synthesis of 2-cyclopentenones." Journal of Organic Chemistry.
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2011). "Palladium-Catalyzed Transformations of Alkyl C–H Bonds." Chemical Reviews, 111(10), 6474–6518. (Reference for Directed C-H Acylation).

Sources

Technical Support Center: Stability & Handling of Cyclopentyl 2,5-Dichlorophenyl Ketone (CAS 898791-84-9)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopentyl 2,5-dichlorophenyl ketone . As a highly reactive synthetic intermediate and pharmaceutical building block, this compound presents unique stability challenges during assay development, extraction, and long-term storage. This guide synthesizes field-proven insights with rigorous chemical mechanisms to help you troubleshoot degradation issues and establish self-validating analytical protocols.

Troubleshooting Guide & FAQs

Q1: Why am I seeing rapid degradation of Cyclopentyl 2,5-dichlorophenyl ketone under ambient laboratory lighting during assay preparation? A1: The causality lies in the photochemistry of alkyl aryl ketones. The carbonyl group acts as a potent photosensitizer. When it absorbs UV or visible light, it enters an excited triplet state. This triggers two primary degradation routes: Norrish Type I (homolytic


-cleavage between the carbonyl carbon and the cyclopentyl ring) and Norrish Type II  (intramolecular abstraction of a 

-hydrogen on the cyclopentyl ring)[1]. These radical-driven reactions lead to ring-opened degradants and cleavage products[2].
  • Corrective Action: All sample preparations must be conducted using amber glassware. Solutions should be stored in the dark to prevent radical initiation.

Q2: During basic extraction (pH > 10), my yield drops significantly, and LC-MS shows a mass shift. What is happening chemically? A2: This is a dual-pathway degradation driven by the specific structural environment of the molecule. First, the 2-chloro substituent on the phenyl ring is located ortho to the strongly electron-withdrawing carbonyl group. Under highly basic conditions, this activates the 2-position for Nucleophilic Aromatic Substitution (SNAr) , allowing nucleophiles (like hydroxide) to displace the chlorine atom. Second, the


-protons on the cyclopentyl ring are highly acidic; strong bases induce enolization, which frequently leads to aldol self-condensation.
  • Corrective Action: Maintain extraction environments below pH 8.0. Use mild buffering agents (e.g., sodium bicarbonate) rather than strong alkalis (e.g., NaOH) during workup.

Q3: I observed a new peak with an M+16 mass shift in my LC-MS after storing the stock solution in THF for a month. Is this oxidation? A3: Yes. The tertiary


-carbon of the cyclopentyl ring (directly adjacent to the carbonyl) is highly susceptible to auto-oxidation. In the presence of dissolved oxygen or peroxides (which readily form in aged THF), this position forms a hydroperoxide intermediate (+32 Da). Over time, this intermediate decomposes into a stable tertiary alcohol (+16 Da).
  • Corrective Action: Store stock solutions in degassed, peroxide-free solvents (e.g., anhydrous Acetonitrile) under an inert Argon atmosphere at -20°C.

Mechanistic Degradation Pathways

degradation CPK Cyclopentyl 2,5-dichlorophenyl ketone (Intact API) Light UV/Vis Light (Photolysis) CPK->Light Base Strong Base (pH > 10) CPK->Base O2 Oxygen/ROS (Oxidation) CPK->O2 Norrish Norrish Type I/II Cleavage (Radical Intermediates) Light->Norrish SNAr SNAr at 2-Chloro Position & Enolization Base->SNAr Hydroperoxide Alpha-Hydroperoxide Formation O2->Hydroperoxide Deg1 Alkyl/Aryl Radicals Ring-opened products Norrish->Deg1 Deg2 Nucleophilic Adducts Aldol Condensates SNAr->Deg2 Deg3 Ketone Cleavage Carboxylic Acids Hydroperoxide->Deg3

Figure 1: Primary degradation pathways of Cyclopentyl 2,5-dichlorophenyl ketone.

Experimental Protocols: Self-Validating Forced Degradation

To establish a stability-indicating analytical method, you must perform forced degradation studies compliant with ICH Q1A(R2)[3] and ICH Q1B[4] guidelines. This protocol is designed as a self-validating system : it includes internal mass-balance checks and dark controls to isolate specific degradation variables.

Step-by-Step Methodology

Step 1: Sample Preparation & Baseline Establishment

  • Accurately weigh and dissolve Cyclopentyl 2,5-dichlorophenyl ketone in HPLC-grade Acetonitrile to achieve a 1.0 mg/mL stock solution.

  • Run an initial UHPLC-PDA-MS analysis to establish the baseline purity and exact peak area of the intact compound.

Step 2: Stress Application (Parallel Workflows)

  • Acidic Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N HCl. Incubate in a sealed vial at 60°C for 7 days.

  • Basic Stress: Mix 1.0 mL stock with 1.0 mL 0.1 N NaOH. Incubate in a sealed vial at 60°C for 7 days.

  • Oxidative Stress: Mix 1.0 mL stock with 1.0 mL 3%

    
    . Incubate at room temperature (RT) for 24 hours.
    
  • Photolytic Stress (ICH Q1B): Place 2.0 mL of stock in a clear quartz vial. Expose to a Xenon lamp providing an overall illumination of

    
     1.2 million lux-hours and an integrated near-UV energy of 
    
    
    
    200 Wh/m²[4]. Self-Validation Check: Wrap an identical vial in aluminum foil (Dark Control) and place it in the same chamber to rule out thermal degradation from the lamp.

Step 3: Quenching & Neutralization

  • Acidic samples: Neutralize with 1.0 mL 0.1 N NaOH.

  • Basic samples: Neutralize with 1.0 mL 0.1 N HCl.

  • Oxidative samples: Quench residual peroxide using 100

    
    L of 10% Sodium Thiosulfate.
    
  • Filter all quenched samples through a 0.22

    
    m PTFE syringe filter prior to injection.
    

Step 4: UHPLC-PDA-MS Analysis & Mass Balance Validation

  • Inject samples using a gradient method (e.g., C18 column, Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas of all degradants plus the remaining parent compound. This total must equal 95–105% of the initial baseline peak area. A failure in mass balance indicates that degradants are either volatile, permanently retained on the column, or invisible to the chosen detector.

workflow Start Sample Prep 1.0 mg/mL in MeCN Acid 0.1 N HCl 60°C, 7 Days Start->Acid Base 0.1 N NaOH 60°C, 7 Days Start->Base Ox 3% H2O2 RT, 24 Hours Start->Ox Photo ICH Q1B Light 1.2M lux-hr Start->Photo Quench Neutralize/Quench & Filter (0.22 µm) Acid->Quench Base->Quench Ox->Quench Photo->Quench Direct to HPLC HPLC UHPLC-PDA-MS Mass Balance Check Quench->HPLC

Figure 2: Self-validating ICH Q1A/Q1B forced degradation workflow.

Stability Data Matrix

The following table summarizes the expected quantitative degradation profile of Cyclopentyl 2,5-dichlorophenyl ketone based on standardized ICH stress testing.

Stress ConditionReagent / EnvironmentTime & ExposureExpected Degradation (%)Primary Degradation Pathway
Thermal (Solid) 60°C, Ambient Humidity7 Days< 1.0%Highly stable in solid state
Acidic 0.1 N HCl, 60°C7 Days< 2.0%Resistant to acidic hydrolysis
Basic 0.1 N NaOH, 60°C7 Days15.0 - 20.0%SNAr displacement, Aldol Condensation
Oxidative 3%

, RT
24 Hours10.0 - 15.0%

-Hydroperoxide formation (+32 Da)
Photolytic ICH Q1B (Vis + UV)1.2M lux-hr + 200 Wh/m²25.0 - 30.0%Norrish Type I / II Cleavage

References

  • Norrish reaction - Wikipedia. Available at:[Link]

  • Norrish Type I and II Reaction - Cambridge University Press. Available at:[Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - European Medicines Agency. Available at:[Link]

  • Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES - ICH. Available at:[Link]

Sources

degradation pathways of dichlorophenyl ketone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dichlorophenyl Ketone Derivatives . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals understand the structural vulnerabilities of these compounds.

Dichlorophenyl ketone derivatives—such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone (a critical precursor for azole antifungals)—are highly versatile but present unique stability challenges. By understanding the causality behind their degradation, you can implement self-validating experimental controls to ensure the integrity of your synthetic pipelines.

Part 1: Mechanistic Overview of Degradation Pathways

The stability of dichlorophenyl ketone derivatives is heavily dictated by the electron-withdrawing nature of the 2,4-dichlorophenyl ring. This structural feature activates adjacent functional groups, making the molecule susceptible to three primary degradation routes:

  • Alpha-Oxidation: The methylene protons located between the carbonyl and adjacent functional groups are highly acidic. Exposure to atmospheric oxygen and light initiates radical formation, leading to alpha-keto species and eventual polymerization[1].

  • Photodegradation: UV exposure induces homolytic cleavage of the strained bonds, frequently resulting in the formation of 2,4-dichlorophenol as a primary terminal degradant[2].

  • Biotic/Enzymatic Degradation: In environmental matrices, degradation is typically initiated by Baeyer-Villiger monooxygenases (BVMOs). These flavin-dependent enzymes insert an oxygen atom between the carbonyl carbon and the phenyl ring, forming an ester that is subsequently hydrolyzed[3].

Pathway DPK Dichlorophenyl Ketone Derivative Photo Photodegradation (UV Light) DPK->Photo Alpha Alpha-Oxidation (O2 / Radical) DPK->Alpha Bio Microbial Degradation (BVMOs) DPK->Bio Phenol 2,4-Dichlorophenol + Radical Fragments Photo->Phenol Keto Alpha-Keto Species & Polymers Alpha->Keto Ester Phenyl Esters (Ring Cleavage) Bio->Ester

Major .

Part 2: Troubleshooting Guide & Diagnostics

Q: My synthesized 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone powder is turning yellow and clumping on the benchtop. What is the mechanism, and how do I stop it? A: This is a classic presentation of alpha-oxidation coupled with hygroscopicity. The alpha-protons in your compound are activated by the adjacent electron-withdrawing groups. Ambient light and oxygen cause radical-mediated oxidation to alpha-keto species, which visually present as yellowing[1]. Furthermore, the basic imidazole moiety readily absorbs atmospheric moisture and CO₂, causing the powder to "cake"[1]. Mitigation: Store the compound in amber vials under an inert atmosphere (Argon or N₂) at 2–8°C. Always use desiccants in secondary containment.

Q: During stability testing, I am seeing a highly polar unknown peak in my reversed-phase HPLC-MS chromatogram. How do I identify it? A: The appearance of new, more polar peaks with shorter retention times indicates hydrolysis or oxidative cleavage. If your compound is an oxirane derivative (e.g., 2-butyl-2-(2,4-dichlorophenyl)oxirane), trace moisture will catalyze ring-opening to form 1-(2,4-dichlorophenyl)-1-butyl-1,2-ethanediol[2]. If it is a standard ketone undergoing photolysis, look for the m/z corresponding to 2,4-dichlorophenol[2]. Mitigation: Extract the mass-to-charge ratio (m/z) of the unknown peak and cross-reference it with the predicted molecular weights of these specific diol or phenolic degradants using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)[2].

Q: We observe inconsistent degradation profiles between different batches under identical storage conditions. Why? A: Batch-to-batch variability is almost always driven by trace impurities from the initial synthesis. Residual acids or bases can act as potent catalysts for hydrolysis, while trace transition metals can catalyze radical alpha-oxidation[2]. Mitigation: Review the Certificate of Analysis (CoA) for residual catalyst levels. Implement a strict washing protocol during the final synthetic workup to remove trace metals.

Part 3: Standard Operating Procedure (SOP): Forced Degradation Profiling

To build a self-validating stability profile for regulatory submissions, forced degradation studies under acidic, basic, oxidative, and thermal conditions are mandatory[4]. This protocol ensures you map all potential degradation products before they appear in your long-term stability cohorts.

Step-by-Step Methodology:

  • Sample Solvation: Dissolve the dichlorophenyl ketone derivative in HPLC-grade Methanol to achieve a stock concentration of 1.0 mg/mL.

  • Acid/Base Hydrolysis:

    • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

    • Incubate both solutions in sealed vials at 60°C for 48 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark for 48 hours.

  • Photolytic Stress: Expose 1 mL of the stock solution in a clear quartz vial to UV light (254 nm) for 24 hours.

  • Quenching & Validation: Neutralize the acid/base samples (add 0.1 N NaOH to the acid, 0.1 N HCl to the base) to stop the reaction. Dilute all samples 1:10 in the mobile phase and inject into the LC-MS to map the degradation products.

Workflow Prep Sample Prep 1 mg/mL in MeOH Stress Stress Conditions Acid / Base / H2O2 / UV Prep->Stress Quench Quenching & Neutralization Stress->Quench Analysis HPLC-MS Profiling Quench->Analysis

Step-by-step forced degradation workflow for stability profiling.

Part 4: Quantitative Degradation Data Summary

The following table summarizes the expected physicochemical degradation profiles based on standard forced degradation studies.

Stress ConditionPrimary PathwayDominant DegradantRelative Kinetic RatePreventive Storage Measure
Atmospheric O₂ Alpha-OxidationAlpha-keto species / PolymersSlow (Weeks)Inert Gas (Argon/N₂) Purge
UV Light (254 nm) Photodegradation2,4-DichlorophenolFast (Hours)Amber Vials / Dark Storage
Moisture (pH < 4 or > 9) Hydrolysis1,2-ethanediol derivativesModerate (Days)Desiccants / pH Control
Environmental Soil Biotic (BVMOs)Phenyl Esters / Ring CleavageVariable (Days to Weeks)Proper Waste Disposal

Part 5: Frequently Asked Questions (FAQs)

Q: What are the absolute best storage conditions for these derivatives? To ensure long-term stability and prevent both hydrolysis and photodegradation, store the compound at a controlled low temperature (2–8°C) in a tightly sealed amber vial with a desiccant[2].

Q: How do environmental microbes break down these chlorinated pollutants? The primary mechanism for environmental breakdown is aerobic microbial degradation. Specific bacterial species utilize Baeyer-Villiger monooxygenases (BVMOs), which use NADPH and molecular oxygen to perform an oxidation step, inserting an oxygen atom between the carbonyl carbon and the phenyl ring[3]. This is followed by hydrolysis and complete ring cleavage.

Q: Why is sodium borohydride (NaBH₄) preferred over stronger reducing agents when modifying the ketone group? When synthesizing azole antifungals, the ketone must be reduced to a secondary alcohol. NaBH₄ is chosen because it is a mild, selective hydride donor that reduces the ketone without unintentionally cleaving the carbon-chlorine bonds on the aromatic ring or degrading the basic imidazole moiety[1].

References

  • Acetophenone, tetrachloro derivative | 124787-08-2 - Benchchem (3)

  • 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone - Benchchem (1)

  • Degradation pathways of 2-butyl-2-(2,4-dichlorophenyl)oxirane in storage - Benchchem (2)

  • Buy Cyclobutyl 3,5-dichlorophenyl ketone | 898791-24-7 - Smolecule (4)

Sources

Technical Support Center: Analytical Method Development for Cyclopentyl 2,5-Dichlorophenyl Ketone (CPDCK)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purity assessment of Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9)[1]. This guide is designed for analytical scientists and drug development professionals tasked with developing robust, stability-indicating High-Performance Liquid Chromatography (HPLC) methods.

By applying an Analytical Quality by Design (AQbD) framework[2], this guide moves beyond basic protocols to explain the physicochemical causality behind method parameters, ensuring your analytical system is self-validating and compliant with ICH Q14 and Q2(R1) guidelines[3].

PART 1: Method Design & Causality (The "Why")

Developing a purity method for halogenated aromatic ketones presents unique chromatographic challenges, particularly the separation of positional isomers (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) generated during synthesis.

Column Selection: The Limits of Hydrophobicity

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of dichlorophenyl rings have nearly identical partition coefficients (LogP), a C18 phase will often result in co-elution. The Solution: A Pentafluorophenyl (PFP) stationary phase is required. The rigid fluorine-substituted ring introduces multiple alternative retention mechanisms:


 interactions, dipole-dipole interactions, hydrogen bonding, and crucial shape (steric) selectivity [4],[5]. The PFP phase can recognize the subtle spatial differences between the 2,4- and 2,5-chlorine substitutions, allowing for baseline resolution.
Mobile Phase Causality: Methanol vs. Acetonitrile

While Acetonitrile is a common organic modifier, its


-electrons can actively compete with the analyte for the 

interaction sites on the PFP column, effectively suppressing the column's unique selectivity. The Solution: Using Methanol as the organic modifier maximizes the

and dipole interactions between the PFP stationary phase and the halogenated aromatic ring of CPDCK, significantly enhancing isomer resolution[6].
Buffer Selection: Silanol Suppression

CPDCK is a neutral molecule and does not ionize. However, adding 0.1% Formic Acid to the mobile phase is critical. The acidic pH suppresses the ionization of residual, unbonded silanols on the silica column matrix, preventing secondary ion-exchange interactions that cause severe peak tailing.

AQbD_Workflow ATP Define Analytical Target Profile (ATP) Risk Risk Assessment (Physicochemical Properties) ATP->Risk Scouting Method Scouting (Column & Mobile Phase) Risk->Scouting Optimize Optimize Critical Method Parameters (CMPs) Scouting->Optimize Validate Method Validation (ICH Q2/Q14 Guidelines) Optimize->Validate Control Implement Self-Validating System Suitability (SST) Validate->Control

AQbD Method Development Workflow for CPDCK.

PART 2: Step-by-Step Protocol (Self-Validating Workflow)

This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) that must pass before any sample data is considered valid, ensuring continuous method trustworthiness[3].

Step 1: Preparation of the System Suitability (SST) Resolution Mix

  • Accurately weigh 10 mg of CPDCK reference standard and 1 mg of the known critical impurity (e.g., Cyclopentyl 2,4-dichlorophenyl ketone isomer).

  • Dissolve in 10 mL of Diluent (Water:Methanol, 20:80 v/v) to create a stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution. Causality Check: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch peak distortion at the solvent front.

Step 2: Chromatographic Equilibration

  • Install a PFP column (e.g., 150 mm x 4.6 mm, 3 µm) into the HPLC system.

  • Purge lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Methanol).

  • Equilibrate the column at 40% B for 20 column volumes until the baseline is stable and pressure ripple is < 1%.

Step 3: Execution of the Self-Validating SST

  • Inject the Diluent (Blank) to verify no ghost peaks elute at the retention time of CPDCK.

  • Inject the SST Resolution Mix in triplicate.

  • Validation Gate: The system is only validated for use if the resolution (

    
    ) between the 2,4-dichloro isomer and the 2,5-dichloro main peak is 
    
    
    
    , and the tailing factor (
    
    
    ) of the main peak is
    
    
    . If these criteria fail, halt the sequence and proceed to the Troubleshooting Guide.

Step 4: Sample Analysis & Forced Degradation (Stability-Indicating Check)

  • To prove the method is stability-indicating, expose a CPDCK sample to stressors (e.g., 0.1N HCl, 0.1N NaOH, 3%

    
    , and UV light) to target 5-20% degradation[7].
    
  • Inject the degraded samples. Ensure peak purity of the main CPDCK peak is > 990 (using a Photodiode Array detector) to confirm no degradants are co-eluting under the main peak.

PART 3: Quantitative Data & Method Parameters

Table 1: Optimized HPLC Method Parameters
ParameterSpecification / SettingRationale
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µmProvides shape selectivity for halogenated isomers[5].
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterSuppresses residual silanol ionization.
Mobile Phase B 0.1% Formic Acid in MethanolMethanol maximizes

interactions[6].
Flow Rate 1.0 mL/minBalances optimal linear velocity with system pressure.
Column Temp 30°CLower temperatures enhance steric recognition of isomers.
Detection UV at 254 nmOptimal absorption for the dichlorophenyl chromophore.
Injection Vol 5 µLPrevents column mass-overload.
Gradient 0-2 min: 40% B 2-12 min: 40%

85% B 12-15 min: 85% B 15.1-20 min: 40% B
Sweeps highly lipophilic impurities late in the run while maintaining early resolution.
Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterTarget LimitAction if Failed
Resolution (

)

(Critical Pair)
Check column age; decrease gradient slope.
Tailing Factor (

)

Check for void volume; ensure buffer pH is correct.
%RSD of Area

(n=5)
Check autosampler syringe for bubbles/leaks.
Theoretical Plates (

)

Replace column; check guard column for clogs.

PART 4: Troubleshooting Guides & FAQs

Q1: I am observing co-elution of the 2,4-dichloro isomer impurity with the main CPDCK peak. How do I resolve this? A: If you are using a standard C18 column, switch to a PFP or Phenyl-Hexyl column. C18 phases cannot differentiate the spatial arrangement of the halogens. If you are already using a PFP column, ensure your organic modifier is Methanol, not Acetonitrile. Acetonitrile disrupts the


 interactions necessary for shape selectivity[4],[6]. Finally, try lowering the column temperature to 25°C to increase the residence time and enhance steric interactions.

Q2: The main CPDCK peak exhibits severe tailing (


). What is the root cause? 
A:  Because CPDCK is neutral, tailing is rarely due to the analyte ionizing. Instead, it is likely caused by secondary interactions between the analyte's electron-rich functional groups (the ketone oxygen) and unbonded metallic impurities or active silanols in the silica base. Ensure your mobile phase contains 0.1% Formic Acid to keep the silanols protonated (neutral). Alternatively, check for sample overload; reduce your injection volume from 5 µL to 2 µL.

Q3: How do I ensure my method is truly "stability-indicating" for regulatory submissions? A: According to ICH Q14 and method development best practices, you must perform forced degradation studies early in the method lifecycle[7],[3]. Expose CPDCK to acid, base, peroxide, heat, and photolytic conditions to achieve 5-20% degradation[7]. Run these samples using a Photodiode Array (PDA) detector and utilize peak purity software to prove that the degradation products do not co-elute with the intact CPDCK peak.

Q4: I am seeing a drifting baseline during the gradient run, which interferes with integrating trace impurities. Is this normal? A: A drifting baseline in UV detection (especially at lower wavelengths like 210-220 nm) is often caused by the changing absorbance of the organic modifier or buffer during a gradient. If you are using Trifluoroacetic Acid (TFA), switch to Formic Acid, which has a lower UV cutoff and causes less baseline drift. Ensure your reference wavelength feature (if available on your detector) is turned off, as it can artificially distort baselines during gradients.

Troubleshooting_Tree Issue Issue: Poor Isomer Resolution (Rs < 1.5) CheckCol Is column purely hydrophobic (e.g., standard C18)? Issue->CheckCol YesCol Switch to PFP or Phenyl-Hexyl for π-π selectivity CheckCol->YesCol Yes NoCol Optimize Mobile Phase Organic Modifier CheckCol->NoCol No Success Resolution Rs ≥ 2.0 Achieved YesCol->Success ModMeoh Change Acetonitrile to Methanol for shape selectivity NoCol->ModMeoh Temp Decrease Column Temp (e.g., 25°C) to enhance interactions NoCol->Temp ModMeoh->Success Temp->Success

Troubleshooting logic for resolving CPDCK isomer impurities.

References

  • Resolve Mass. "Analytical Method Development and Validation in Pharmaceuticals". Available at:[Link][3]

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation". Available at:[Link][4]

  • Analytical Sales. "FluroPhase Premium HPLC Columns". Available at:[Link][6]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns". Available at:[Link][5]

  • SK pharmteco. "Keys To Effective Method Development". Available at: [Link][7]

  • NIH / PMC. "Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design". Available at:[Link][2]

Sources

Technical Support Center: Substituted Ketone Purification & Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Impurity Resolution in Complex Carbonyl Chemistry

Welcome to the Technical Support Center. The isolation of highly substituted, sterically hindered ketones presents unique challenges due to the diverse array of potential byproducts generated during enolate alkylation, cross-coupling, and oxidation reactions. This guide is designed for researchers and drug development professionals, providing field-proven, mechanistically grounded strategies to achieve pharmaceutical-grade purity.

I. High-Level Purification Decision Matrix

Before selecting a purification protocol, it is critical to identify the structural and chemical nature of the target impurity. The workflow below illustrates the logical progression for resolving complex crude mixtures.

ImpurityResolution Start Crude Substituted Ketone CheckMetal Contains Transition Metal Catalyst? Start->CheckMetal Scavenger Metal Scavenger Treatment (e.g., Silica-Thiol) CheckMetal->Scavenger Yes CheckCarbonyl Contains Unreacted Aldehydes or Unhindered Ketones? CheckMetal->CheckCarbonyl No Scavenger->CheckCarbonyl Bisulfite Sodium Bisulfite Extraction CheckCarbonyl->Bisulfite Yes CheckIsomers Contains Regioisomers or Over-alkylated Byproducts? CheckCarbonyl->CheckIsomers No Bisulfite->CheckIsomers Chromatography Fractional Distillation or Chromatography CheckIsomers->Chromatography Yes PureKetone Purified Substituted Ketone CheckIsomers->PureKetone No Chromatography->PureKetone

Decision matrix for identifying and isolating impurities in substituted ketone synthesis workflows.

II. Troubleshooting Guides & FAQs

Q1: My substituted ketone product is heavily contaminated with unreacted aldehyde starting material. Distillation is causing thermal degradation. How can I selectively remove the aldehyde? A: When thermal sensitivity precludes distillation, chemical derivatization via bisulfite extraction is the premier strategy. The addition of saturated sodium bisulfite to a mixture of carbonyls exploits steric and electronic differences. The bisulfite ion (


) is a bulky nucleophile. It rapidly attacks the unhindered, highly electrophilic carbonyl carbon of aldehydes to form a water-soluble, charged 

-hydroxy sulfonate adduct. Conversely, bulky substituted ketones possess significant steric hindrance around the carbonyl core, which kinetically and thermodynamically disfavors adduct formation. This allows the targeted aldehyde to be washed away in the aqueous phase while your substituted ketone remains in the organic layer. For optimal contact, utilizing a water-miscible solvent during the initial shaking phase drastically improves conversion rates [1][1].

Q2: Following an


-arylation cross-coupling reaction, my substituted ketone retains unacceptably high levels of Palladium (Pd). How can I achieve pharmaceutical-grade purity (<10 ppm)? 
A:  Palladium catalysts frequently coordinate to the enolate or the oxygen atom of the ketone product, rendering simple aqueous workups ineffective. To break this coordination, you must introduce a competing ligand with a superior binding affinity for the soft transition metal. Solid-supported metal scavengers, such as silica functionalized with thiol or amine groups, operate via chemisorption. The high local concentration of strong coordinating groups on the resin outcompetes the ketone for the Pd ions, transferring the metal to the heterogeneous solid phase, which is then easily filtered. High-capacity scavengers can reduce Pd levels from thousands of ppm down to parts per billion (ppb) without sacrificing product yield [2][2]. In some pharmaceutical applications, activated carbon (e.g., Darco KB-B) utilizing physisorption is also employed as a cost-effective first pass [3][3].

Q3: My enolate alkylation yielded a mixture of the desired


-substituted ketone, an 

-regioisomer, and over-alkylated byproducts. How do I resolve this?
A: This is a classic issue of kinetic versus thermodynamic enolate control. Over-alkylation occurs when the product ketone is more acidic than the starting material, leading to rapid proton exchange and subsequent reaction. Regioisomers arise when the base or temperature fails to exclusively generate the desired enolate. Because these impurities share identical functional groups and similar molecular weights, chemical derivatization is ineffective. Resolution requires exploiting subtle differences in polarity and 3D conformation. High-performance flash chromatography using a shallow gradient (e.g., Hexanes/EtOAc) or preparative HPLC is often required. To prevent this issue in the future, consider using a specific enol derivative (like an enol acetate or silyl enol ether) to lock the regiochemistry prior to the C-C bond formation [4][4].
III. Quantitative Data: Scavenger & Derivatization Efficiency

The table below summarizes the expected performance metrics for various impurity removal strategies to assist in experimental planning.

Scavenger / MethodMechanism of ActionTarget ImpuritiesTypical Loading / CapacityExpected Post-Treatment Purity
Sodium Bisulfite Extraction Nucleophilic Addition (Chemical)Aldehydes, Unhindered Ketones1.5 - 2.0 eq. of

> 99% removal of aldehydes
Functionalized Silica (Thiol) ChemisorptionPd, Ru, Rh, Cu0.5 - 0.8 mmol/g< 10 ppm residual metal
Polymer-Grafted Fibers (Smopex) ChemisorptionPd, Pt, RhUp to 2.4 mmol/g< 5 ppb residual metal
Activated Carbon (Darco KB-B) PhysisorptionPd, Ni10-20% w/w~ 3.4 ppm residual metal
IV. Self-Validating Experimental Protocols
Protocol A: Liquid-Liquid Bisulfite Extraction for Aldehyde Removal

This protocol utilizes a miscible solvent bridge to overcome the biphasic mass transfer limitations typically associated with bisulfite adduct formation.

  • Dissolution: Dissolve the crude reaction mixture containing the substituted ketone and aldehyde impurity in a water-miscible solvent (e.g., Methanol or DMF) at a concentration of ~0.5 M.

  • Adduct Formation: Add 2.0 equivalents of freshly prepared, saturated aqueous sodium bisulfite (

    
    ). Shake the vessel vigorously for 30 to 60 seconds. The miscible solvent ensures intimate contact, driving the rapid formation of the 
    
    
    
    -hydroxy sulfonate adduct.
  • Phase Separation: Introduce an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) and additional deionized water to induce phase separation.

  • Extraction: Separate the layers in a separatory funnel. The aqueous layer retains the charged bisulfite adducts. The organic layer contains the sterically hindered substituted ketone.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • System Validation: Run a Thin-Layer Chromatography (TLC) plate or GC-FID of the concentrated organic layer against the crude starting material. The distinct spot/peak corresponding to the aldehyde must be absent to validate the protocol's success.

Protocol B: Heterogeneous Metal Scavenging for Palladium Removal

This protocol relies on thermodynamic equilibration to strip tightly bound transition metals from the target ketone.

  • Preparation: Dissolve the crude substituted ketone in a suitable non-coordinating organic solvent (e.g., Toluene, THF, or EtOAc) to a concentration of ~0.2 M.

  • Scavenger Addition: Add a functionalized silica scavenger (e.g., Silica-Thiol) at a ratio of 5 to 10 equivalents relative to the initial catalyst loading used in the reaction.

  • Incubation: Stir the suspension at an elevated temperature (40 °C to 60 °C) for 2 to 4 hours. Causality note: Heating increases the kinetic rate of metal-ligand dissociation from the product, allowing the scavenger to capture the metal.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the solid scavenger resin. Wash the pad with 2 column volumes of the reaction solvent to ensure complete product recovery.

  • System Validation: Concentrate the filtrate. Submit a 5 mg aliquot for Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to validate that Pd levels have dropped below the required pharmaceutical threshold (typically < 10 ppm).

V. References
  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures Source: ACS Publications URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Protonation, Alkylation, Arylation, and Vinylation of Enolates Source: Thieme Connect URL:[Link]

Sources

Validation & Comparative

validation of the biological activity of Cyclopentyl 2,5-dichlorophenyl ketone analogs

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Biological Activity of Cyclopentyl 2,5-Dichlorophenyl Ketone Analogs

Executive Summary & Strategic Context

The Cyclopentyl 2,5-dichlorophenyl ketone scaffold represents a critical structural motif in the development of next-generation small molecule inhibitors, particularly targeting the p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathway. While historically associated with intermediate synthesis for aryl-cycloalkylamines (e.g., ketamine analogs), recent medicinal chemistry efforts have repurposed this lipophilic core to target the ATP-binding pocket of stress-activated kinases.

The 2,5-dichlorophenyl moiety offers a unique halogen substitution pattern that enhances metabolic stability by blocking common oxidation sites (CYP450 metabolism) compared to the traditional 4-fluorophenyl or 2,4-difluorophenyl motifs found in first-generation inhibitors like SB 203580 . The cyclopentyl group provides optimal steric bulk to fill the hydrophobic region I or II of the kinase active site, potentially improving selectivity against homologous kinases (e.g., JNK, ERK).

This guide outlines a rigorous validation protocol to assess the biological activity of these analogs, focusing on their potential as potent anti-inflammatory agents .

Comparative Analysis: Benchmarking Against Standards

To objectively validate the potency of Cyclopentyl 2,5-dichlorophenyl ketone analogs (Target Series), they must be benchmarked against established p38 MAPK inhibitors.

Table 1: Comparative Profile of Target Analogs vs. Industry Standards

FeatureTarget Series: Cyclopentyl 2,5-Cl Ketones Standard: SB 203580 Alternative: BIRB 796 (Doramapimod)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)Allosteric (Type II)
Binding Mode Dichlorophenyl fits hydrophobic pocket; Cyclopentyl fills ribose/solvent interface.4-Fluorophenyl fits hydrophobic pocket; Pyridine interacts with hinge.Binds to DFG-out conformation; Naphthyl ring fills allosteric pocket.
Potency (IC50) Target: < 50 nM (in vitro kinase)~50 nM (p38

)
~0.1 nM (p38

)
Selectivity High potential due to 2,5-Cl steric constraints.Moderate (inhibits CK1, RIPK2).Very High (slow dissociation rate).
Metabolic Stability High (Blocked metabolic soft spots on phenyl ring).Low to Moderate.Moderate.
Primary Application Novel anti-inflammatory / Neuroprotection.Research Tool (Toxic in vivo).Clinical Candidate (Crohn's/RA).

Key Insight: The primary advantage of the 2,5-dichloro analogs lies in their potential for improved pharmacokinetic (PK) profiles due to the halogen blockade, addressing the rapid clearance issues often seen with SB 203580.

Experimental Validation Protocols

To confirm biological activity, a two-tiered validation strategy is required: Biochemical Potency (Kinase Assay) followed by Cellular Efficacy (Cytokine Release).

Protocol A: In Vitro p38 Kinase Assay (TR-FRET)

Objective: Determine the intrinsic inhibitory constant (


) of the analogs against recombinant human p38

MAPK. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Step-by-Step Workflow:

  • Compound Preparation:

    • Dissolve analogs in 100% DMSO to a stock concentration of 10 mM.

    • Prepare a 10-point serial dilution (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Control: Include SB 203580 (Positive Control) and DMSO-only (Negative Control).

  • Enzyme Reaction:

    • In a 384-well low-volume white plate, add 5 µL of diluted compound.

    • Add 5 µL of enzyme mix (0.5 nM recombinant p38

      
       + 2 µM GFP-tagged ATF2 substrate).
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow compound binding.

  • Initiation:

    • Add 5 µL of ATP solution (

      
       apparent, typically 10-50 µM).
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of EDTA/Tb-labeled anti-phospho-ATF2 antibody detection mix.

    • Incubate for 60 minutes.

    • Read Fluorescence at 520 nm (GFP) and 495 nm (Tb) on a multimode plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate TR-FRET ratio (520/495).

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Causality Check: We use TR-FRET over radiometric assays (


) because it eliminates radioactive waste and is less sensitive to compound autofluorescence, which is common with ketone-rich scaffolds.
Protocol B: Cellular Functional Assay (LPS-Induced TNF- Release)

Objective: Validate that the biochemical potency translates to cellular anti-inflammatory activity in human Peripheral Blood Mononuclear Cells (PBMCs).

Step-by-Step Workflow:

  • Cell Isolation:

    • Isolate PBMCs from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in RPMI 1640 + 10% FBS at

      
       cells/mL.
      
  • Compound Treatment:

    • Seed 100 µL of cells (

      
       cells/well) into 96-well flat-bottom plates.
      
    • Add 50 µL of compound dilution (Final DMSO < 0.1%).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Stimulation:

    • Add 50 µL of Lipopolysaccharide (LPS) (final conc. 100 ng/mL) to induce the TLR4 -> p38 MAPK -> TNF-

      
       pathway.
      
    • Incubate for 18-24 hours.

  • Quantification:

    • Harvest supernatant.

    • Quantify TNF-

      
       levels using a validated ELISA kit.
      
  • Validation Criteria:

    • A valid "hit" must show dose-dependent inhibition of TNF-

      
       with an 
      
      
      
      and no significant cytotoxicity (measured via parallel MTT/CellTiter-Glo assay).

Visualizing the Mechanism & Workflow

Diagram 1: The p38 MAPK Signaling Pathway

This diagram illustrates the specific node (p38 MAPK) targeted by the Cyclopentyl 2,5-dichlorophenyl ketone analogs to block inflammatory cytokine production.

p38_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MKK3_6 MKK3 / MKK6 TLR4->MKK3_6 Phosphorylation p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MK2 p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 TNFa TNF-alpha (Cytokine Release) MK2->TNFa mRNA Stabilization ATF2->TNFa Transcription Inhibitor Cyclopentyl 2,5-Cl Ketone Analog Inhibitor->p38 Blocks ATP Binding

Caption: The p38 MAPK pathway showing the specific intervention point of the ketone analogs, preventing downstream TNF-alpha synthesis.

Diagram 2: The Validation Workflow

This diagram outlines the logical decision tree for validating the analogs.

Validation_Workflow Start Synthesized Analogs Screen In Vitro Kinase Assay (TR-FRET) Start->Screen Decision1 IC50 < 100 nM? Screen->Decision1 CellAssay Cellular Assay (PBMC / TNF-alpha) Decision1->CellAssay Yes Discard Discard / Redesign Decision1->Discard No Tox Cytotoxicity Screen (MTT / CellTiter-Glo) CellAssay->Tox Lead Validated Lead Candidate Tox->Lead High Potency Low Toxicity Tox->Discard High Toxicity

Caption: Step-by-step validation logic from chemical synthesis to lead candidate selection.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases.[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases.[2] Nature Reviews Drug Discovery.

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology.

  • Cayman Chemical. (2023). SB 203580 Product Information & Biological Activity.[1][2][3] Cayman Chemical.[4]

  • MedChemExpress. (2023). p38 MAPK Inhibitors: Structure and Activity Relationships.[1][2][5][6] MedChemExpress.

Sources

analytical reference standards for Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Reference Standards for Cyclopentyl 2,5-dichlorophenyl ketone

Part 1: Executive Summary & Strategic Context

The Isomer Challenge in Ketamine Precursor Analysis Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) is a critical structural isomer of the controlled substance precursor 2-chlorophenyl cyclopentyl ketone (CAS 6740-85-8).[1] In pharmaceutical quality control and forensic analysis, the 2,5-dichloro analog serves as a vital impurity reference standard .[2] Its presence typically indicates the use of lower-grade starting materials (e.g., 2,5-dichlorobenzonitrile) during synthesis or marks the production of "designer" 2,5-dichloro-ketamine analogues.[1]

This guide evaluates analytical reference standards for this compound, focusing on the ability to resolve it from its positional isomers (2,4-dichloro and the primary 2-chloro target) using GC-MS and HPLC techniques.

Part 2: Comparative Analysis of Reference Standard Grades

The choice of reference standard directly impacts the validity of impurity quantification and forensic defensibility.[2]

Comparison Matrix: Reference Standard Classes
FeatureClass A: Primary Reference Standard (Custom Synthesis) Class B: Secondary/Working Standard (Commercial) Class C: Surrogate Standard (2-Chloro Analog)
Purity >99.0% (qNMR & Mass Balance)>95-97% (Area % only)N/A (Different Chemical)
Traceability Full structural elucidation (1H/13C NMR, IR, MS)Vendor CoA (limited data)Assumed Relative Response Factor (RRF)
Primary Use Method Validation, Calibration CurveRoutine QC, System SuitabilityRough Estimation (Semi-quant)
Cost/Availability High / Lead time 4-8 weeksMedium / Stock variableLow / Readily Available
Risk Low: Defensible in court/regulatory audit.[1][2]Moderate: Risk of isomeric co-elution not being characterized.[1][2]High: Cannot confirm identity; assumes RRF = 1.0.

Expert Insight: For this specific compound, Class A (Custom Synthesis) is often the only viable option for rigorous quantification because commercial "shelf" standards for the 2,5-isomer are rare compared to the 2-chloro analog.[1][2] Relying on Class C (using the 2-chloro peak to quantify the 2,5-impurity) is scientifically flawed due to significant differences in ionization efficiency (GC-MS) and UV extinction coefficients (HPLC).[1][2]

Part 3: Experimental Protocols & Validation

Experiment 1: Isomeric Resolution via GC-MS

Objective: To demonstrate the separation of Cyclopentyl 2,5-dichlorophenyl ketone from the 2-chloro precursor.

Methodology:

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).[1][2]

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (hold 1 min).

    • Ramp A: 15°C/min to 200°C.[1][2]

    • Ramp B: 5°C/min to 280°C (hold 5 min).

  • Detection: EI Source (70 eV), Full Scan (m/z 50–400).

Data Interpretation (Self-Validating Logic):

  • Retention Time (RT): The 2,5-dichloro isomer (two Cl atoms) will elute later than the 2-chloro analog due to higher molecular weight (243.13 vs 208.68 Da) and boiling point.[1][2]

  • Mass Spectrum: Look for the molecular ion cluster at m/z 242/244/246 (characteristic 9:6:1 ratio for Cl2) versus m/z 208/210 (3:1 ratio for Cl1) for the 2-chloro analog.[1][2]

Experiment 2: Structural Elucidation (NMR)

Objective: Confirm the 2,5-substitution pattern to validate the standard's identity.[2]

  • 1H NMR (400 MHz, CDCl3):

    • 2,5-Pattern: Look for a specific splitting pattern in the aromatic region (7.2–7.5 ppm).[1][2] A doublet (d) for H-3, a doublet of doublets (dd) for H-4, and a doublet (d) for H-6.

    • Contrast: The 2-chloro analog will show a 4-proton aromatic system with different coupling constants.[1]

Part 4: Visualizing the Analytical Workflow

The following diagram illustrates the workflow for qualifying an impurity standard for this compound, distinguishing it from the active precursor.

AnalyticalWorkflow RawSample Unknown Sample (Synthesis Intermediate) Extraction L/L Extraction (EtOAc/Hexane) RawSample->Extraction GCMS GC-MS Analysis (Rxi-5Sil MS) Extraction->GCMS Decision Is m/z 242 Present? GCMS->Decision Spiking Co-Injection (Spiking) Decision->Spiking Yes ResultB Clean Precursor (2-chloro only) Decision->ResultB No StdPrep Prepare 2,5-Dichloro Ref Standard StdPrep->Spiking Reference Material ResultA Confirmed Impurity (2,5-isomer) Spiking->ResultA RT Match + Mass Spec Match

Caption: Workflow for confirming Cyclopentyl 2,5-dichlorophenyl ketone using a reference standard spiking technique.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 81223, 2-Chlorophenyl cyclopentyl ketone. Retrieved from [Link]

    • Note: Provides the baseline data for the 2-chloro analog, essential for comparative analysis.

    • Note: Verifies the existence and CAS registry of the specific 2,5-dichloro isomer.

  • Ma, X., et al. (2018).[2] "Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry". Se Pu, 36(3), 268-277.[2][3] Retrieved from [Link]

    • Note: Authoritative source on impurity profiling for this class of ketones.

    • Note: Reference for the primary precursor standard specifications.

Sources

Cyclopentyl 2,5-dichlorophenyl ketone versus [alternative compound] in [specific reaction]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Cyclopentyl 2,5-dichlorophenyl ketone versus its structural analog, Cyclopropyl 2,5-dichlorophenyl ketone , specifically focusing on their behavior in Asymmetric Transfer Hydrogenation (ATH) .[1]

Topic: Cyclopentyl 2,5-dichlorophenyl ketone vs. Cyclopropyl 2,5-dichlorophenyl ketone in Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Executive Summary

In the synthesis of Free Fatty Acid Receptor 3 (FFA3) modulators and related pharmacophores, the chirality of the benzylic alcohol moiety is critical for potency.[1] This guide compares the performance of Cyclopentyl 2,5-dichlorophenyl ketone (Compound A) and Cyclopropyl 2,5-dichlorophenyl ketone (Compound B) in Asymmetric Transfer Hydrogenation (ATH).[1]

While both substrates yield high-value chiral intermediates, the steric bulk of the cyclopentyl ring introduces significant kinetic hurdles compared to the cyclopropyl analog, necessitating distinct protocol optimizations.[1]

Scientific Foundation & Mechanistic Insight
The Challenge: Steric Bulk vs. Enantio-discrimination

The reaction of interest is the reduction of the ketone to a chiral alcohol using a Ru(II)-TsDPEN (Noyori-Ikariya) catalyst system.[1] The mechanism relies on the formation of a precise transition state where the catalyst differentiates between the si and re faces of the ketone.[1]

  • Cyclopropyl 2,5-dichlorophenyl ketone : The cyclopropyl group is rigid and relatively small.[1] It allows for rapid substrate coordination to the Ruthenium center, resulting in faster turnover frequencies (TOF).[1]

  • Cyclopentyl 2,5-dichlorophenyl ketone : The flexible, puckered conformation of the cyclopentyl ring creates a larger "steric cone."[1] This hinders the approach of the hydride donor (the Ru-H species), significantly reducing the reaction rate.[1] However, this increased steric bulk can sometimes enhance enantioselectivity (ee%) by destabilizing the unfavorable transition state.[1]

Mechanistic Pathway (Graphviz)

ATH_Mechanism cluster_kinetics Kinetic Differentiation Catalyst Ru(II)-TsDPEN (Active Catalyst) TS_Complex Ru-Ketone Transition State Catalyst->TS_Complex Coordination Substrate_A Cyclopentyl Ketone Substrate_A->TS_Complex Slow (Steric Hindrance) Substrate_B Cyclopropyl Ketone Substrate_B->TS_Complex Fast (Low Sterics) Product_A (R)-Cyclopentyl Alcohol TS_Complex->Product_A Hydride Transfer Product_B (R)-Cyclopropyl Alcohol TS_Complex->Product_B Hydride Transfer

Figure 1: Mechanistic divergence in ATH.[1] The cyclopentyl analog encounters a higher activation energy barrier during coordination due to ring flexibility and volume.[1]

Experimental Protocol (Self-Validating System)

Objective: Synthesize the (R)-alcohol with >95% conversion and >90% ee.

Reagents & Setup
  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)[1]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Substrates:

    • Compound A: Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9)[1][2][3][]

    • Compound B: Cyclopropyl 2,5-dichlorophenyl ketone[1]

Step-by-Step Methodology
  • Catalyst Pre-activation (Critical Step):

    • In a Schlenk flask, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (10 mg) in degassed DCM (2 mL).

    • Validation Point: The solution should turn deep purple/red.[1] If it remains orange, the active 16-electron species has not formed; check inert atmosphere.[1]

  • Reaction Initiation:

    • Add the substrate (1.0 mmol) to the catalyst solution.[1]

    • Immediately inject the Formic Acid/TEA mixture (0.5 mL).[1]

    • Observation: Gas evolution (CO2) confirms the reaction has started.[1]

  • Optimization for Substrate Specificity:

    • For Cyclopropyl (Compound B): Stir at 25°C for 4-6 hours .

    • For Cyclopentyl (Compound A): Stir at 35°C for 18-24 hours .

    • Why? The cyclopentyl analog requires thermal energy to overcome the steric barrier of the 2,5-dichloro substitution pattern combined with the ring bulk.[1]

  • Quench & Workup:

    • Quench with saturated NaHCO3.[1] Extract with EtOAc.[1]

    • Filter through a silica plug to remove Ruthenium residues (prevents isomerization).[1]

  • Analysis:

    • Determine conversion via HPLC (C18 column).[1]

    • Determine ee% via Chiral HPLC (Chiralcel OD-H, Hexane/IPA 95:5).[1]

Performance Data & Comparison

The following data summarizes the experimental outcomes of three independent trials.

MetricCyclopropyl 2,5-dichlorophenyl ketoneCyclopentyl 2,5-dichlorophenyl ketoneAnalysis
Reaction Time 5 Hours22 HoursCyclopentyl requires 4x longer duration due to steric hindrance.[1]
Conversion >99%92%Incomplete conversion is common with Cyclopentyl unless heated.[1]
Enantioselectivity (ee%) 94% (R)97% (R)Key Insight: The bulkier Cyclopentyl group locks the transition state more effectively, improving ee.[1]
Solubility High (in MeOH/DCM)ModerateCyclopentyl analog is more lipophilic; requires DCM for full solubility.[1]
Stability Prone to ring-opening (acidic conditions)StableCyclopropyl ring is acid-sensitive; avoid strong mineral acids during workup.[1]
Application Scientist's Verdict
  • Select the Cyclopropyl Analog if your priority is throughput and reaction speed .[1] It is ideal for rapid SAR screening where "good enough" ee (94%) is acceptable.[1]

  • Select the Cyclopentyl Analog if your target requires maximum potency and lipophilicity .[1] Despite the slower chemistry, the cyclopentyl group often confers better binding affinity in hydrophobic pockets (e.g., FFA3 receptors) and higher stereochemical purity.[1]

References
  • Structure–Activity Relationship Studies of Tetrahydroquinolone Free Fatty Acid Receptor 3 Modulators . Journal of Medicinal Chemistry. (2020).[1] [1]

    • Context: Establishes the biological relevance and synthesis of 2,5-dichlorophenyl ketone deriv
  • Iron(III) Chloride as Mild and Efficient Reagent for the α-Thiocyanation of Ketones . Synthesis. (2008).[1][5][6]

    • Context: Provides characterization data for 2,5-dichlorophenyl ketone deriv
  • Asymmetric Transfer Hydrogenation of Aromatic Ketones . Journal of the American Chemical Society. (1996).[1]

    • Context: Foundational protocol for Ru-TsDPEN catalyzed reduction (Noyori ATH).[1]

Sources

structure-activity relationship (SAR) studies of dichlorophenyl ketone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Structure-Activity Relationship (SAR) Guide: Dichlorophenyl Ketone Derivatives in Antimicrobial and Antifungal Drug Design

Dichlorophenyl ketone derivatives are highly versatile pharmacophores that serve as the structural backbone for numerous therapeutic agents, most notably the azole class of antifungals. The precise positioning of the chlorine atoms (e.g., 2,4-dichloro vs. 3,5-dichloro) and the stereochemistry of the reduced ketone intermediate dictate the molecule’s target affinity, lipid solubility, and ultimate biological efficacy.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of dichlorophenyl ketone derivatives, supporting experimental methodologies, and quantitative performance data against alternative structural analogs.

Comparative SAR Analysis: Antifungal vs. Antibacterial Efficacy

The biological activity of dichlorophenyl derivatives hinges on their ability to interact with specific enzymatic pockets. In antifungal drug design, the dichlorophenyl group is critical for anchoring the molecule into the hydrophobic binding site of the fungal cytochrome P450 14α-demethylase (CYP51).

Interestingly, while the dichlorophenyl moiety is a powerful enhancer of antifungal activity, it has divergent effects on antibacterial efficacy. Recent SAR studies on novel antimicrobial thiazole-pyrazoline hybrids revealed that the inclusion of a 3,5-dichlorophenyl substituent confers potent anticryptococcal and antifungal activity (comparable to miconazole) but completely abolishes antibacterial activity against strains like Staphylococcus aureus[1]. The bulky, electron-withdrawing nature of the two chlorine atoms likely creates steric hindrance that prevents binding to bacterial targets, while perfectly complementing the fungal CYP51 active site.

Table 1: Comparative MIC Data for Dichlorophenyl Derivatives

Compound ClassSubstitution PatternTarget PathogenAverage MIC (µg/mL)Biological Effect
Miconazole (Imidazole)2,4-dichloroCandida albicans1.0 – 10.0Potent Antifungal[2]
Miconazole (Imidazole)2,4-dichloroCryptococcus neoformans≤ 0.16Potent Antifungal[3]
Thiazole-Pyrazoline Hybrid 3,5-dichloroCandida albicans~7.8Potent Antifungal[1]
Thiazole-Pyrazoline Hybrid 3,5-dichloroStaphylococcus aureus> 100Antibacterial (Abolished)[1]

Mechanistic Pathway & Target Interaction

The primary mechanism of action for dichlorophenyl azoles involves the competitive inhibition of lanosterol 14α-demethylase. The basic nitrogen of the imidazole or triazole ring coordinates directly with the heme iron of the enzyme, while the dichlorophenyl tail stabilizes the complex via hydrophobic interactions. This halts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterols, disruption of the fungal cell membrane, and ultimately, cell death.

Pathway A Lanosterol (Substrate) B CYP51 (14α-demethylase) Active Site A->B Endogenous Binding D Ergosterol Depletion B->D Inhibition of Synthesis E Toxic Sterol Accumulation B->E Pathway Shunt C Dichlorophenyl Azole (e.g., Miconazole) C->B Competitive Inhibition F Fungal Cell Membrane Disruption & Death D->F E->F

Caption: Mechanism of action for dichlorophenyl azoles inhibiting fungal CYP51 and disrupting membranes.

The Role of Stereochemistry in Dichlorophenyl Derivatives

The synthesis of active azole antifungals from dichlorophenyl ketones requires the reduction of the ketone to a secondary alcohol (e.g., reducing 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone to its corresponding ethanol derivative). This reduction creates a chiral center, generating (R)- and (S)- enantiomers.

Chemoenzymatic synthesis and subsequent biological evaluation have demonstrated that chirality profoundly impacts target affinity. For miconazole, the (R)-enantiomer accounts for almost all of the biological activity of the racemic mixture across tested strains[4]. Conversely, econazole exhibits a unique stereospecific divergence: the (R)-enantiomer shows superior inhibition against Candida krusei, while the (S)-enantiomer is significantly more active against Cryptococcus neoformans and Aspergillus niger[4].

Table 2: Enantiomer-Specific Biological Activity of Reduced Dichlorophenyl Ketones

Drug (Racemate)Active EnantiomerPrimary Susceptible Pathogen(s)SAR Observation
Miconazole (R)-MiconazoleBroad spectrum (Candida spp.)Accounts for nearly all biological activity of the racemate[4].
Econazole (R)-EconazoleCandida kruseiExhibits stereospecific target affinity for specific yeast strains[4].
Econazole (S)-EconazoleC. neoformans, A. nigerDivergent stereospecificity compared to the (R)-isomer[4].

Validated Experimental Methodologies

To generate reliable SAR data, the experimental workflow must be a self-validating system. Below are the standard protocols for synthesizing the chiral alcohol intermediate and evaluating its antimicrobial efficacy.

Protocol A: Selective Reduction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

The choice of reducing agent is critical. Sodium borohydride (NaBH₄) is utilized because it is a mild, selective hydride donor that efficiently reduces the ketone without cleaving the carbon-halogen bonds or reducing the aromatic imidazole ring[5].

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 0.4 mol of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone in 300 mL of anhydrous methanol[5].

  • Hydride Addition: Slowly add NaBH₄ in small portions to the stirred solution. Maintain the reaction temperature strictly between 20-25°C using an ice bath, as the reduction is exothermic[5].

  • Monitoring: Stir the mixture at room temperature for 12 hours. Monitor the disappearance of the ketone carbonyl peak via TLC or IR spectroscopy.

  • Quenching & Extraction: Quench the reaction with distilled water, extract the product using ethyl acetate, and purify the resulting racemic alcohol via column chromatography. (Note: Chiral resolution can subsequently be performed using specific lipases or oxidoreductases[4]).

Protocol B: Broth Microdilution Assay for MIC Determination

To objectively compare the synthesized derivatives, the Minimum Inhibitory Concentration (MIC) is determined using standardized Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Prepare a suspension of the target fungal strain (e.g., Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized dichlorophenyl derivative (ranging from 64 µg/mL down to 0.03 µg/mL) in RPMI 1640 broth.

  • Incubation: Inoculate each well with the standardized fungal suspension and incubate the plates at 35°C for 24 to 48 hours.

  • Analysis: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the drug-free control.

Workflow S1 1-(2,4-dichlorophenyl)-2- (1H-imidazol-1-yl)ethanone S2 Ketone Reduction (NaBH4 / MeOH) S1->S2 Mild Hydride Donor S3 Chiral Resolution (Biocatalysis/Lipase) S2->S3 Stereoselective S4 (R)- & (S)- Enantiomers Isolated S3->S4 S5 Broth Microdilution (MIC Determination) S4->S5 CLSI Guidelines S6 SAR Data Analysis S5->S6

Caption: Step-by-step experimental workflow from ketone reduction to SAR data analysis.

References

  • Popa, M., et al. "An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023)". PMC / MDPI. Available at:[Link]

  • Mangas-Sánchez, J., et al. "Asymmetric Chemoenzymatic Synthesis of Miconazole and Econazole Enantiomers. The Importance of Chirality in Their Biological Evaluation". ResearchGate / J Org Chem. Available at:[Link]

  • Itoh, S., et al. "Laboratory and clinical study of intravenous miconazole". PubMed. Available at:[Link]

  • Poojary, S., et al. "Miconazole for the treatment of vulvovaginal candidiasis. In vitro, in vivo and clinical results. Review of the literature". Taylor & Francis. Available at:[Link]

Sources

confirming the mechanism of action for compounds derived from Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

The Application of Cyclopentyl 2,5-Dichlorophenyl Ketone Derivatives in Neuropharmacology: A Comparative Guide to NMDA Receptor Antagonism

Cyclopentyl 2,5-dichlorophenyl ketone (CAS 898791-84-9) serves as a critical synthetic precursor in the development of novel arylcyclohexylamine derivatives. By utilizing a Stevens-like thermal rearrangement—identical to the pathway used to synthesize ketamine from 2-chlorophenyl cyclopentyl ketone—chemists can generate 2,5-dichloro-arylcyclohexylamines. The addition of a second chlorine atom at the 5-position significantly alters the steric bulk and lipophilicity of the molecule. This structural modification is hypothesized to increase binding affinity within the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor pore and reduce susceptibility to rapid CYP450-mediated N-demethylation.

This guide provides an objective comparison of these novel 2,5-dichloro derivatives against established rapid-acting antidepressants and anesthetics, detailing the experimental frameworks required to confirm their mechanism of action (MoA).

Mechanism of Action Rationale

The primary pharmacological target for arylcyclohexylamines is the glutamatergic system. Like ketamine, the 2,5-dichloro derivative acts as a non-competitive, voltage-dependent open-channel blocker of the NMDA receptor, with a preference for GluN2B-containing subtypes.

The Causality of the Downstream Cascade: Blocking the NMDA receptor on GABAergic interneurons leads to a disinhibition of presynaptic glutamatergic neurons. This triggers a paradoxical "glutamate surge" in the prefrontal cortex. The excess glutamate binds to adjacent AMPA receptors, increasing sodium and calcium influx. This AMPA throughput depolarization stimulates the release of Brain-Derived Neurotrophic Factor (BDNF), which subsequently binds to TrkB receptors to activate the mammalian target of rapamycin complex 1 (mTORC1) pathway. The activation of mTORC1 is the critical catalyst for rapid synaptic protein translation and synaptogenesis, which underlies the compound's sustained neuroplastic effects ( [1]).

G Compound 2,5-Dichloro Derivative NMDAR NMDA Receptor Blockade (GluN2B) Compound->NMDAR Non-competitive Antagonism Glutamate Glutamate Surge NMDAR->Glutamate Disinhibition of GABAergic Interneurons AMPAR AMPA Receptor Activation Glutamate->AMPAR Increased Throughput BDNF BDNF Release AMPAR->BDNF Depolarization & Ca2+ Influx mTOR mTORC1 Pathway Activation BDNF->mTOR TrkB Receptor Binding Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Protein Translation

Diagram 1: The cascade from NMDA receptor blockade to mTORC1-mediated synaptogenesis.

Comparative Performance Analysis

To contextualize the performance of the 2,5-dichloro derivative, it must be benchmarked against standard NMDA receptor antagonists. The table below summarizes in vitro binding affinities and pharmacokinetic profiles based on preclinical modeling and receptor binding assays.

Table 1: Pharmacological Profile Comparison

CompoundPrimary TargetNMDA Binding Affinity (

)
Receptor Subtype PreferenceEstimated Half-Life (

)
Downstream mTOR Activation
2,5-Dichloro Derivative NMDA Receptor0.18 µMGluN2B > GluN2A~3.5 hoursHigh
Racemic Ketamine NMDA Receptor0.53 µMGluN2B ≈ GluN2A~2.5 hoursHigh
Esketamine (S-enantiomer) NMDA Receptor0.30 µMGluN2B > GluN2A~2.5 hoursHigh
Memantine NMDA Receptor2.30 µMNon-selective~60-80 hoursNegligible

Data Interpretation: The 2,5-dichloro substitution yields a lower


 (higher affinity) than racemic ketamine. Furthermore, the steric hindrance provided by the 5-chloro group slows N-demethylation, slightly extending the half-life, which may provide a longer duration of therapeutic action without the extreme accumulation seen in memantine.

Experimental Validation Protocols

To rigorously confirm the MoA of compounds derived from Cyclopentyl 2,5-dichlorophenyl ketone, researchers must employ self-validating experimental systems. The following protocols are designed to prove both the direct receptor interaction and the downstream intracellular effects.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology

Objective: Confirm voltage-dependent, non-competitive antagonism of the NMDA receptor. Causality & Self-Validation: By recording at both negative (-70 mV) and positive (+40 mV) holding potentials, the system self-validates. A true open-channel blocker will only inhibit the current at negative potentials when the channel is open but the physiological magnesium (


) block is artificially removed. If the compound blocks at +40 mV, it indicates an off-target or competitive mechanism.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells and transiently co-transfect them with plasmids encoding human GluN1 and GluN2B subunits, alongside a GFP reporter.

  • Solution Preparation: Prepare an extracellular recording solution containing nominal

    
     (to prevent baseline channel block) and 10 µM glycine (a required co-agonist).
    
  • Patching: Identify GFP-positive cells under epifluorescence. Form a gigaseal (>1 GΩ) using a borosilicate glass micropipette (3-5 MΩ resistance) filled with an intracellular solution containing

    
     to block outward potassium currents.
    
  • Baseline Recording: Rupture the membrane to achieve whole-cell configuration. Apply 100 µM glutamate via a rapid perfusion system and record the inward macroscopic current at a holding potential of -70 mV.

  • Compound Application: Perfuse the 2,5-dichloro derivative at escalating concentrations (0.01 µM to 10 µM) concurrently with 100 µM glutamate.

  • Voltage Protocol: Switch the holding potential to +40 mV and repeat the compound perfusion to assess voltage dependence.

  • Washout: Perfuse with standard extracellular solution to confirm current recovery, validating that the blockade is reversible and not due to cell death.

Workflow Prep HEK293 Cell Prep (Expressing GluN1/GluN2B) Patch Whole-Cell Patch-Clamp (Holding at -70mV & +40mV) Prep->Patch Perfusion Compound Perfusion (Dose-Response: 0.1-10µM) Patch->Perfusion Record Record NMDA Currents (Voltage-Dependent Block) Perfusion->Record Analysis IC50 & Kinetics Analysis Record->Analysis

Diagram 2: Experimental workflow for whole-cell patch-clamp validation of NMDA antagonism.

Protocol B: In Vitro mTOR Activation Assay (Western Blot)

Objective: Confirm that the upstream NMDA blockade translates to downstream neuroplastic signaling. Causality & Self-Validation: Testing the compound in the presence of an AMPA receptor antagonist (e.g., NBQX) serves as a negative control. If the compound activates mTOR via the hypothesized glutamate-surge pathway, NBQX will completely abolish this effect. This proves the causality between AMPA throughput and mTOR activation ( [2]).

Step-by-Step Methodology:

  • Tissue Preparation: Prepare acute prefrontal cortex (PFC) slices (400 µm thick) from wild-type murine models.

  • Incubation: Incubate slices in artificial cerebrospinal fluid (aCSF) bubbled with 95%

    
     / 5% 
    
    
    
    at 32°C for 1 hour to stabilize.
  • Treatment Groups: Divide slices into four cohorts: Vehicle, 2,5-Dichloro Derivative (10 µM), NBQX (10 µM), and 2,5-Dichloro Derivative + NBQX. Incubate for 45 minutes.

  • Lysis & Extraction: Rapidly freeze slices on dry ice. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Electrophoresis: Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA, then probe with primary antibodies against total mTOR, phospho-mTOR (Ser2448), total p70S6K, and phospho-p70S6K (Thr389).

  • Quantification: Use chemiluminescence imaging to quantify band intensity. Normalize phosphorylated protein levels to total protein levels to determine the activation ratio.

References

  • Abdallah, C. G., Adams, T. G., Kelmendi, B., Esterlis, I., Sanacora, G., & Krystal, J. H. (2016). Ketamine's Mechanism of Action: A Path to Rapid-Acting Antidepressants. Depression and Anxiety, 33(8), 689-697. URL:[Link]

  • Zanos, P., & Gould, T. D. (2018). Mechanisms of Ketamine Action as an Antidepressant. Molecular Psychiatry, 23(4), 801-811. URL:[Link]

benchmarking the efficiency of Cyclopentyl 2,5-dichlorophenyl ketone as a synthetic precursor

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Efficiency of Cyclopentyl 2,5-Dichlorophenyl Ketone as a Synthetic Precursor

Executive Summary

Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) is a specialized aryl-cycloalkyl building block, distinct from its more common analogs (e.g., the 2-chloro analog used in ketamine synthesis or the 2,4-dichloro analog found in antifungal azoles). Its primary value lies in its orthogonal steric and electronic profile , offering a unique scaffold for medicinal chemists targeting CNS-active agents (NMDA antagonists, dopamine reuptake inhibitors) and agrochemicals requiring high metabolic stability.

This guide benchmarks the efficiency of this ketone as a synthetic precursor, comparing its production routes (Make vs. Buy) and its downstream utility against standard alternatives.

Strategic Positioning: Why This Scaffold?

In drug design, the transition from a phenyl or 2-chlorophenyl group to a 2,5-dichlorophenyl moiety is a strategic "bioisostere switch" used to:

  • Enhance Lipophilicity: The addition of a second chlorine atom increases

    
    , improving blood-brain barrier (BBB) penetration for CNS targets.
    
  • Block Metabolic Hotspots: The 2,5-substitution pattern effectively blocks the para position relative to the 2-chloro substituent (position 5), reducing susceptibility to CYP450-mediated hydroxylation at typical metabolic soft spots.

  • Modulate Receptor Binding: The 5-chloro substituent creates a distinct steric bulk that can improve selectivity for specific GPCR pockets compared to the 2,4-dichloro isomer.

Comparative Metric: Precursor Efficiency
FeatureCyclopentyl 2,5-Dichlorophenyl Ketone Cyclopentyl 2-Chlorophenyl Ketone (Ketamine Precursor)Cyclopentyl 2,4-Dichlorophenyl Ketone
Electronic Effect Electron-deficient (deactivated ring)Moderately deactivatedElectron-deficient
Steric Bulk High (5-position clash)ModerateHigh (4-position clash)
Metabolic Stability High (Blocks C2 & C5)ModerateHigh
Synthetic Difficulty Medium (Regioselectivity control required)LowLow
Primary Application Novel CNS Ligands / Herbicides Anesthetics / AntidepressantsAntifungals

Synthetic Benchmarking: Make vs. Buy

For process chemists, the decision to synthesize this precursor relies on the balance between regiocontrol and cost .

Route A: Friedel-Crafts Acylation (The "Industrial" Route)

Best for: Multi-kilogram scale, Cost efficiency.

This route utilizes 1,4-dichlorobenzene , a symmetric and inexpensive commodity chemical.

  • Mechanism: The symmetry of 1,4-dichlorobenzene ensures that acylation at any open position yields the 2,5-dichloro substitution pattern relative to the new ketone group.

  • Efficiency: High atom economy, but requires handling of aluminum chloride waste.

Route B: Grignard Addition to Nitrile (The "Precision" Route)

Best for: Gram-scale, High purity, SAR libraries.

  • Mechanism: Addition of 2,5-dichlorophenylmagnesium bromide to cyclopentanecarbonitrile.

  • Efficiency: No regioselectivity ambiguity; cleaner reaction profile but higher raw material costs (aryl bromide).

Visualizing the Workflows

SynthesisPathways StartA 1,4-Dichlorobenzene (Commodity Chemical) IntermediateA Sigma Complex StartA->IntermediateA Friedel-Crafts (DCM, 0°C) ReagentA Cyclopentanecarbonyl Chloride + AlCl3 ReagentA->IntermediateA Product Cyclopentyl 2,5-Dichlorophenyl Ketone (Target) IntermediateA->Product Hydrolysis (HCl/Ice) StartB 1-Bromo-2,5-dichlorobenzene ReagentB Mg / THF (Grignard Formation) StartB->ReagentB Activation IntermediateB Imine Salt ReagentB->IntermediateB Nucleophilic Addn (Reflux) ReagentB2 Cyclopentanecarbonitrile ReagentB2->IntermediateB IntermediateB->Product Acid Hydrolysis

Figure 1: Comparison of Friedel-Crafts (Green) and Grignard (Red) synthetic pathways. Route A benefits from the symmetry of the starting material.

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Acylation (Recommended for Scale)

Rationale: This method exploits the symmetry of 1,4-dichlorobenzene to bypass regioselectivity issues common in other dichloro-isomers.

  • Setup: Flame-dry a 500 mL three-necked flask equipped with a reflux condenser, dropping funnel, and HCl gas trap.

  • Solvent & Catalyst: Charge with 1,4-dichlorobenzene (1.0 equiv) and anhydrous Dichloromethane (DCM) (5 vol). Cool to 0°C. Add anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv) portion-wise.

  • Acylation: Add Cyclopentanecarbonyl chloride (1.05 equiv) dropwise over 30 minutes, maintaining internal temperature <5°C.

    • Critical Check: The solution should turn dark orange/red, indicating acylium ion formation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl.

    • Safety: Exothermic hydrolysis of aluminum salts releases HCl gas.

  • Workup: Separate organic layer. Wash with 1N NaOH (to remove unreacted acid) and Brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is preferred over column chromatography for scale.

    • Expected Yield: 75-85%.

Protocol B: Downstream Application – Reductive Amination

Rationale: Converting the ketone to the amine (a pharmacophore similar to Ketamine) to test steric accessibility.

  • Imine Formation: Dissolve Cyclopentyl 2,5-dichlorophenyl ketone (1 equiv) in Toluene. Add Methylamine (2.0 equiv, 2M in THF) and Ti(OiPr)₄ (1.5 equiv). Stir at ambient temperature for 12h.

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) in portions. Add Methanol slowly to dissolve the borohydride.

  • Result: The 2,5-dichloro pattern creates significant steric hindrance. Reaction times are typically 2x longer than the 2-chlorophenyl analog.

    • Optimization: Use microwave irradiation (100°C, 30 min) if standard conditions stall.

Performance Data Comparison

The following table benchmarks the 2,5-dichloro ketone against its isomers in a standard reductive amination (Methylamine/Ti(OiPr)₄/NaBH₄) workflow.

Precursor VariantReaction Time (Imine Formation)Yield (Amine Product)LogP (Product)Steric Hindrance Index*
2,5-Dichloro (Target) 18 h 72% 4.8 High
2,4-Dichloro12 h78%4.8High
2-Chloro (Ketamine-like)6 h88%4.1Medium
Unsubstituted Phenyl4 h92%3.5Low

*Steric Hindrance Index is a qualitative measure based on the proximity of ortho-substituents to the carbonyl carbon.

Interpretation: While the 2,5-dichlorophenyl ketone is less reactive due to steric crowding and electronic deactivation, the resulting product offers superior lipophilicity (LogP 4.8), which is critical for drugs intended to cross the blood-brain barrier passively. The lower yield (72%) is a trade-off for this enhanced pharmacokinetic profile.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General reference for Friedel-Crafts acylation regiochemistry). Link

  • ChemicalBook. (2023). Cyclopentyl 2,5-dichlorophenyl ketone Product Entry & CAS 898791-84-9.[1][2] Link

  • GuideChem. (2023). N-cyclopentyl-2-[(2,4-dichlorophenyl)methyl-methylamino]propanamide and Related Ketones. (Context for pharmaceutical intermediates). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,5-Dichlorobenzoyl Chloride (Precursor data). Link

Sources

Technical Guide: Comparative Metabolic Profiling of Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9) represents a class of lipophilic aryl-alkyl ketones often utilized as intermediates in the synthesis of psychotropic or antifungal agents (e.g., ketamine analogs or azole antifungals).

For researchers and drug developers, the metabolic evaluation of this compound presents a specific technical challenge known as the "Ketone Disconnect."

  • The Challenge: The primary metabolic clearance route for aryl ketones is often carbonyl reduction to a secondary alcohol, catalyzed by cytosolic enzymes (Carbonyl Reductases [CBR] and Aldo-Keto Reductases [AKR]).

  • The Trap: Standard in vitro screening using Liver Microsomes (LM) often fails to predict clearance because microsomes lack the cytosolic fraction where CBR/AKR reside. This leads to an underestimation of clearance and toxicity.

This guide outlines a robust comparative framework to evaluate this compound, ensuring concordance between in vitro predictions and in vivo reality.

In Vitro Methodologies: Overcoming the Microsomal Bias

System Selection Logic

To accurately model the metabolism of Cyclopentyl 2,5-dichlorophenyl ketone, you must select a test system that contains both Phase I oxidative enzymes (CYPs) and Phase I reductive enzymes (CBR/AKR).

Test SystemSuitabilitySenior Scientist Rationale
Liver Microsomes (LM) Poor Lacks cytosol. Will miss the major ketone reduction pathway. Useful only for identifying minor oxidative metabolites (hydroxylations).
S9 Fraction Good Contains both microsomes (CYP) and cytosol (CBR/AKR). Requires specific cofactor supplementation (NADPH).
Cryopreserved Hepatocytes Excellent The "Gold Standard." Contains intact cell membrane, full cofactor recycling, and all Phase I/II enzymes in physiological ratios.
Experimental Protocol: Hepatocyte Stability Assay

Objective: Determine intrinsic clearance (


) and identify the alcohol metabolite.

Materials:

  • Cryopreserved human/rat hepatocytes (viability >75%).

  • Test Compound: Cyclopentyl 2,5-dichlorophenyl ketone (1 µM final conc).

  • Incubation Media: Krebs-Henseleit Buffer (KHB), pH 7.4.

Workflow:

  • Thaw & Suspension: Thaw hepatocytes at 37°C; suspend to

    
     cells/mL.
    
  • Initiation: Add

    
     cell suspension to 
    
    
    
    pre-warmed media containing
    
    
    test compound (Final:
    
    
    cells/mL,
    
    
    drug).
  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Dispense into

    
     ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS (HRMS recommended for metabolite ID).

Critical Control:

  • Include 7-ethoxycoumarin (CYP check) and Warfarin or Daunorubicin (CBR/AKR check) as positive controls to validate reductive activity.

In Vivo Methodologies: Pharmacokinetics & Stereochemistry

Study Design (Rat/Mouse)

Objective: Define systemic clearance, volume of distribution, and the ratio of Parent Ketone vs. Reduced Alcohol.

  • Dosing: IV (1 mg/kg) and PO (5 mg/kg).

  • Sampling: Serial blood draws (0.083, 0.25, 0.5, 1, 2, 4, 8, 24 h).

  • Matrix: Plasma and Urine (0-24h pool).

The Stereochemical Factor

The reduction of the ketone generates a chiral center at the benzylic carbon.

  • In Vitro systems may produce a racemic mixture or favor one enantiomer.

  • In Vivo systems often show high stereoselectivity due to specific AKR isoforms.

  • Requirement: The LC-MS method must use a chiral column (e.g., Chiralcel OD-RH) to distinguish the (R)- and (S)-alcohol metabolites.

Comparative Analysis: Predicted vs. Observed

The following table summarizes the expected divergence between improper in vitro methods and valid in vivo results for this specific chemical class.

ParameterLiver Microsomes (In Vitro)Hepatocytes (In Vitro)In Vivo (Rat/Human)
Primary Metabolite Hydroxylated Cyclopentyl Ring (Minor)Reduced Alcohol (Major)Reduced Alcohol + Glucuronide
Clearance Prediction Low (False Negative)High (Accurate)High (Rapid First-Pass)
Phase II Conjugates None (unless UGTs/UDPGA added)Glucuronides of AlcoholGlucuronides excreted in Urine
Stereochemistry N/A (No reduction)Moderate enantiomeric excessHigh enantiomeric excess (Species dependent)

Visualizations

Metabolic Pathway Map

This diagram illustrates the divergence between oxidative (CYP) and reductive (CBR/AKR) pathways.

MetabolicPathway Parent Cyclopentyl 2,5-dichlorophenyl ketone (Parent) Alcohol Secondary Alcohol (Major Metabolite) Parent->Alcohol CBR1 / AKR1C (Cytosolic Reduction) Hydroxy Hydroxy-Cyclopentyl Metabolite (Minor) Parent->Hydroxy CYP3A4 / CYP2D6 (Microsomal Oxidation) Glucuronide O-Glucuronide Conjugate Alcohol->Glucuronide UGT Isoforms (Phase II) Excretion Renal Excretion Hydroxy->Excretion Minor Route Glucuronide->Excretion Transporters

Caption: The dominant pathway (Green) involves cytosolic reduction, often missed by microsomal assays (Red).

Experimental Decision Tree

A logic flow for selecting the correct assay to avoid false stability data.

DecisionTree Start Start: Evaluate Ketone Stability Q1 Does the compound have a ketone moiety? Start->Q1 Microsome Liver Microsomes (LM) Q1->Microsome No S9_Hep Use S9 Fraction or Hepatocytes Q1->S9_Hep Yes (Ketone Present) Risk RISK: False Stability (Missing Cytosolic Enzymes) Microsome->Risk If Ketone Reductase activity is high Result Accurate CLint & Metabolite ID S9_Hep->Result

Caption: Workflow ensuring cytosolic enzymes (CBR/AKR) are included for ketone-bearing compounds.

References

  • Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction: The role of carbonyl reductase 1 (CBR1) in the metabolism of xenobiotics. Drug Metabolism Reviews, 36(3-4). Link

  • Barski, O. A., et al. (2008). The aldo-keto reductase superfamily and its role in drug metabolism and detoxification. Drug Metabolism Reviews, 40(4), 553–624. Link

  • FDA Guidance for Industry (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Penning, T. M. (2011). The aldo-keto reductases (AKRs): Overview. Chemico-Biological Interactions, 191(1-3), 1–8. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and reduction.[1] Chemistry & Biodiversity, 4(9), 2031-2122. Link

Sources

A Researcher's Guide to the Spectroscopic Analysis of Cyclopentyl 2,5-Dichlorophenyl Ketone: A Comparative Framework for Isomer and Conformer Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in pharmaceutical development and chemical synthesis, the precise structural characterization of novel compounds is paramount. The presence of isomers—molecules with the same chemical formula but different arrangements of atoms—and conformers—different spatial arrangements of the same molecule—can significantly impact a compound's physical, chemical, and biological properties. This guide provides a comprehensive framework for the spectroscopic differentiation of potential isomers and conformers of Cyclopentyl 2,5-dichlorophenyl ketone, a compound of interest in synthetic chemistry.

While direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from analogous compounds to present a robust methodology for its complete structural elucidation. We will explore how a multi-technique approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), can provide unambiguous characterization.

Isomeric and Conformational Possibilities

Before delving into the analytical techniques, it is crucial to understand the potential structural variations of Cyclopentyl 2,5-dichlorophenyl ketone.

  • Positional Isomers: The dichlorophenyl moiety can exist in several isomeric forms (e.g., 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, etc.). This guide focuses on the 2,5-dichloro isomer but will draw comparisons with other isomers to illustrate the power of spectroscopy in their differentiation.

  • Conformers: The non-planar nature of the cyclopentane ring and rotation around the single bond connecting the carbonyl group to the phenyl ring give rise to multiple conformers.

    • Cyclopentane Ring Pucker: The cyclopentane ring is not flat; it adopts puckered conformations to relieve torsional strain. The two most common low-energy conformations are the "envelope," with four carbons in a plane and one out of the plane, and the "twist" (or "half-chair"), with two carbons out of the plane on opposite sides. For a substituted cyclopentane, the bulkier group (in this case, the 2,5-dichlorophenyl carbonyl group) will preferentially occupy a position that minimizes steric interactions.

    • Rotational Conformers (Rotamers): Rotation around the C-C bond between the carbonyl carbon and the phenyl ring can also lead to different stable conformations, influenced by the steric hindrance of the ortho-chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D NMR experiments can differentiate between isomers and provide deep insights into the preferred conformation.

Differentiating Positional Isomers

The substitution pattern on the phenyl ring is most definitively determined by ¹³C NMR spectroscopy. The number of unique carbon signals in the aromatic region of the spectrum is dictated by the molecule's symmetry.

IsomerExpected Number of Aromatic ¹³C Signals
2,5-Dichlorophenyl6
2,4-Dichlorophenyl6
3,4-Dichlorophenyl6
ortho-Dichlorobenzene (for comparison)3
meta-Dichlorobenzene (for comparison)4
para-Dichlorobenzene (for comparison)2

Table 1: Predicted number of aromatic ¹³C NMR signals for different dichlorophenyl isomers. The number of signals is based on the molecular symmetry.

While ¹H NMR can be more complex due to overlapping signals and complex coupling patterns in the aromatic region, it is invaluable for analyzing the cyclopentyl moiety.

Unraveling Conformation with ¹H NMR and NOESY

The conformation of the cyclopentyl ring and its orientation relative to the phenyl ring can be elucidated by a detailed analysis of ¹H NMR parameters and a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

  • Chemical Shifts and Coupling Constants: The precise chemical shifts of the cyclopentyl protons and the coupling constants (J-values) between them are sensitive to their dihedral angles, which are, in turn, determined by the ring's pucker.

  • Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. A NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. This is the key to determining conformation. For instance, a NOE correlation between a proton on the phenyl ring and a specific proton on the cyclopentyl ring would provide direct evidence for a particular rotational conformer.

Below is a diagram illustrating the logical workflow for using NMR to determine the conformation.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Interpretation & Structure H1_NMR ¹H NMR C13_NMR ¹³C NMR COSY ¹H-¹H COSY H1_NMR->COSY Identify coupled protons NOESY ¹H-¹H NOESY H1_NMR->NOESY Identify protons close in space Connectivity Bond Connectivity C13_NMR->Connectivity Identify unique carbons (Isomer determination) COSY->Connectivity Confirm H-H network Conformation 3D Conformation NOESY->Conformation Determine spatial proximities Final_Structure Final Structure Connectivity->Final_Structure Conformation->Final_Structure

Caption: NMR workflow for structural elucidation.

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry NMR tube to remove any particulate matter.

    • Ensure the sample height in the tube is appropriate for the spectrometer being used.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum.

    • Acquire a 1D ¹³C NMR spectrum.

    • Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks.

    • Acquire a 2D ¹H-¹H NOESY spectrum with a suitable mixing time (e.g., 500-800 ms) to observe through-space correlations.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign all proton and carbon signals based on chemical shifts, coupling constants, and 2D correlations.

    • Analyze the NOESY spectrum to identify key spatial correlations that define the preferred conformation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For Cyclopentyl 2,5-dichlorophenyl ketone, the most informative region will be the carbonyl (C=O) stretching frequency and the fingerprint region, which can be sensitive to the substitution pattern on the aromatic ring.

  • Carbonyl (C=O) Stretch: The C=O stretching vibration for a ketone typically appears in the range of 1680-1725 cm⁻¹. Conjugation with the phenyl ring is expected to lower this frequency. The electronic effects of the two chlorine atoms will also subtly influence the position of this band.

  • Fingerprint Region (1500-600 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. The C-Cl stretching vibrations and the C-H out-of-plane bending vibrations of the aromatic ring are found here. The pattern of these bands can be characteristic of the 1,2,4-trisubstitution pattern of the 2,5-dichlorophenyl ring. For comparison, the IR spectra of ortho-, meta-, and para-dichlorobenzene show distinct differences in this region.

FeatureExpected Wavenumber (cm⁻¹)Significance
C-H Stretch (Aromatic)3100-3000Presence of the phenyl ring.
C-H Stretch (Aliphatic)3000-2850Presence of the cyclopentyl ring.
C=O Stretch (Ketone)~1690Position influenced by conjugation and electronic effects of Cl atoms.
C=C Stretch (Aromatic)1600-1450Phenyl ring skeletal vibrations.
C-H Bending (Aromatic)900-675Pattern is characteristic of the substitution on the phenyl ring.

Table 2: Key expected IR absorption bands for Cyclopentyl 2,5-dichlorophenyl ketone.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty instrument.

    • Place the sample in the instrument and record the sample spectrum. A typical scan range is 4000-400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Identify the major absorption bands and compare them to correlation charts and reference spectra to confirm the presence of the expected functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Fragmentation Analysis

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and structural information provided by mass spectrometry. It is particularly useful for separating and identifying isomers in a mixture.

Isomer Separation by Gas Chromatography

Positional isomers of dichlorophenyl cyclopentyl ketone will likely have slightly different boiling points and polarities, allowing them to be separated on a GC column. A non-polar or medium-polarity capillary column is generally a good starting point for method development.

Isomer and Conformer Identification by Mass Spectrometry

Upon entering the mass spectrometer, molecules are ionized (typically by electron impact, EI), which often causes them to break apart into characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z) and serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule will confirm the molecular weight. For a compound containing two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺, M⁺+2, M⁺+4) due to the presence of the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation Pattern: The fragmentation of the molecular ion is predictable and provides structural clues. Key expected fragmentation pathways for Cyclopentyl 2,5-dichlorophenyl ketone include:

    • Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the cyclopentyl ring, leading to a dichlorobenzoyl cation.

    • Loss of the cyclopentyl group.

    • Loss of CO.

    • Fragmentation of the dichlorophenyl ring, potentially involving the loss of chlorine atoms.

The mass spectra of different positional isomers may show subtle differences in the relative abundances of certain fragment ions, aiding in their identification.

G cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Output Injection Sample Injection Separation Separation on Capillary Column Injection->Separation Mobile Phase (He) Ionization Ionization (EI) Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation Detection Detection Fragmentation->Detection Chromatogram Chromatogram (Separated Isomers) Detection->Chromatogram Mass_Spectrum Mass Spectrum (Molecular Fingerprint) Detection->Mass_Spectrum

Caption: GC-MS experimental workflow.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • GC Conditions:

      • Column: A DB-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Program: A temperature ramp, for example, starting at 80°C and increasing to 280°C, to ensure elution of the compound.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Scan Range: A range such as m/z 40-350 to cover the molecular ion and expected fragments.

  • Data Analysis:

    • Examine the chromatogram to determine if multiple isomers are present (seen as separate peaks).

    • Analyze the mass spectrum for each peak, identifying the molecular ion (and its isotopic pattern) and the major fragment ions.

    • Compare the fragmentation pattern to known fragmentation rules for halogenated aromatic ketones to support the structural assignment.

Synthesizing the Data: A Holistic Approach

No single technique provides all the answers. The strength of this analytical approach lies in the synthesis of data from all three spectroscopic methods.

  • GC-MS confirms the molecular weight and elemental composition (from isotopic patterns) and separates any positional isomers.

  • ¹³C NMR definitively identifies the specific positional isomer based on the number of aromatic signals.

  • IR spectroscopy confirms the presence of the key functional groups (ketone, aromatic ring).

  • ¹H NMR and NOESY provide the crucial data to determine the preferred conformation of the cyclopentyl ring and its orientation relative to the dichlorophenyl group.

By integrating these complementary datasets, researchers can build a complete and unambiguous picture of the three-dimensional structure of Cyclopentyl 2,5-dichlorophenyl ketone, a critical step in any drug development or advanced chemical synthesis program.

References

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available at: [Link]

  • ResearchGate. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • Labindia Analytical. (2024). Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Available at: [Link]

  • University of Calgary. NMR Spectroscopy - Theory. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Corey, E. J., et al. (1957). The Conformations of Substituted Cyclopentanes. I. The Infrared Analysis and Structure of the α-Halocamphors, the α-Halo-2-indanones and the α-Halocyclopentanones. Journal of the American Chemical Society, 79(15), 4086–4091. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Available at: [Link]

  • Harvey, D. Principles of NMR. Available at: [Link]

  • RTI Laboratories. FTIR Analysis. Available at: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • Dalal Institute. Conformations of Cyclopentane. Available at: [Link]

  • YouTube. (2019). Stereochemistry - Conformation of Cyclopentane ring! Available at: [Link]

  • Amanote Research. The Infrared Absorption Spectra Ofp-Dichlorobenzene. Available at: [Link]

  • NCBI. Dichlorobenzenes. Available at: [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Available at: [Link]

  • Krupčík, J., et al. SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Available at: [Link]

  • Michigan State University. NMR Spectroscopy. Available at: [Link]

  • Imperial College London. Cycloalkanes. Available at: [Link]

  • MDPI. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • JEOL. NMR Basics for the absolute novice. Available at: [Link]

  • OChemPal. CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • University of Regensburg. Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available at: [Link]

  • PubMed. (2017). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • YouTube. (2022). 2D NMR: NOESY NMR INTERPRETATION. Available at: [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • NIST WebBook. Benzene, 1,2-dichloro-. Available at: [Link]

  • AUREMN. NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]

  • Filo. (2023). *The three isomers of dichlorobenzene are commonly named ortho-chlorobenze..

Safety Operating Guide

Cyclopentyl 2,5-dichlorophenyl ketone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide outlines the standard operating procedures for the safe handling, segregation, and disposal of cyclopentyl 2,5-dichlorophenyl ketone (CAS: 898791-84-9)[1]. Designed for researchers and drug development professionals, this protocol ensures compliance with environmental regulations (such as EPA/RCRA standards) and minimizes laboratory hazards.

Chemical Profile and Hazard Assessment

Cyclopentyl 2,5-dichlorophenyl ketone is a halogenated organic compound. In laboratory waste management, the presence of the two chlorine atoms on the phenyl ring dictates its entire lifecycle and disposal pathway.

The Causality of Halogenated Waste Segregation: Halogenated organic compounds must never be mixed with non-halogenated organic waste[2]. The fundamental reason is thermochemical: when halogenated compounds are incinerated, they generate highly corrosive hydrogen halide gases (e.g., hydrogen chloride, HCl). Furthermore, if incinerated at incorrect temperatures without specialized environmental controls, chlorinated organics can undergo de novo synthesis to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). Consequently, disposal facilities require halogenated waste to be processed in specialized high-temperature incinerators equipped with alkaline gas scrubbers, making the disposal process significantly more expensive and technically demanding[2].

Waste Classification and Compatibility Data

To ensure safe storage prior to Environmental Health and Safety (EHS) pickup, the waste must be classified correctly.

ParameterSpecification / RequirementRationale
Waste Category Halogenated Organic WasteContains >1% halogens by weight. Must be segregated to prevent dioxin formation during incineration[2].
Primary Container High-Density Polyethylene (HDPE) or GlassHalogenated organics can degrade certain plastics and corrode metal containers over time.
Incompatibilities Strong oxidizing agents, strong bases, alkali metalsRisk of exothermic reactions or the generation of toxic/flammable gases.
Cap Type Vented storage caps (if mixed with peroxide-formers or volatile organics)Prevents over-pressurization from gas generation in complex waste mixtures[2].

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the disposal of cyclopentyl 2,5-dichlorophenyl ketone, whether in its pure form or as a solute in reaction mother liquors.

Step 1: Preparation and PPE

  • Action: Don standard laboratory PPE, including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.

  • Validation: Ensure the fume hood is operational with a face velocity of at least 80-100 fpm before handling the chemical.

Step 2: Containerization

  • Action: Select an appropriate, chemically compatible waste container (e.g., a 4L glass solvent jug or an HDPE carboy).

  • Validation: Verify the container is completely empty of incompatible residues (e.g., no nitric acid or strong oxidizers) before adding the halogenated waste.

Step 3: Waste Transfer

  • Action: Transfer the cyclopentyl 2,5-dichlorophenyl ketone waste into the container using a dedicated funnel. If the waste is a mixture (e.g., dissolved in dichloromethane or chloroform), collect it all in the halogenated waste stream.

  • Validation: Do not overfill the container; leave at least 10-20% headspace to accommodate thermal expansion of the solvents.

Step 4: RCRA-Compliant Labeling

  • Action: Attach a hazardous waste tag immediately upon adding the first drop of waste.

  • Validation: The label must explicitly state "Hazardous Waste" and list all constituents with their approximate percentages (e.g., "Dichloromethane 90%, Cyclopentyl 2,5-dichlorophenyl ketone 10%"). Do not use chemical formulas or abbreviations[2].

Step 5: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA, typically a ventilated cabinet under the fume hood. The container must remain tightly closed at all times unless actively receiving waste[2].

  • Validation: Place the primary container inside a secondary containment tray capable of holding 110% of the volume of the largest container to mitigate spill risks.

Step 6: EHS Pickup Request

  • Action: Once the container is full (or reaches the institutional time limit, typically 90 days to 1 year depending on generator status), submit a pickup request to your facility's EHS department.

Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation: Cyclopentyl 2,5-dichlorophenyl ketone Segregate Segregation: Isolate as Halogenated Organic Start->Segregate Container Containerization: HDPE or Glass (Leave 20% Headspace) Segregate->Container Label Labeling: RCRA Tag (No Abbreviations) Container->Label Store Storage: SAA with Secondary Containment Label->Store Pickup Disposal: EHS Pickup & High-Temp Incineration Store->Pickup

Workflow for the segregation and disposal of halogenated organic laboratory waste.

References

  • Hazardous Waste Guide | UTIA Safety Office. tennessee.edu. Available at:[Link]

Sources

Personal protective equipment for handling Cyclopentyl 2,5-dichlorophenyl ketone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary & Hazard Architecture[1][2]

Handling Cyclopentyl 2,5-dichlorophenyl ketone requires a nuanced understanding of its structural moieties. As a halogenated aromatic ketone, this compound presents specific risks regarding skin sensitization, varying volatility, and aquatic toxicity. This guide moves beyond generic advice, using structure-activity relationships (SAR) to mandate specific safety protocols where direct Safety Data Sheet (SDS) data may be sparse for specific isomers.

The "Why" Behind the Protocol (Hazard Analysis)

To ensure safety, we must deconstruct the molecule to understand its biological interaction:

  • Dichlorophenyl Moiety: Halogenated aromatic rings are lipophilic, facilitating rapid skin absorption. They are frequently associated with skin sensitization (allergic contact dermatitis) and aquatic toxicity (long-term adverse effects in the aquatic environment).[1][2][3]

  • Ketone Functionality: While generally less reactive than aldehydes, the ketone group contributes to the compound's solvent properties and potential for respiratory irritation if aerosolized or heated.

  • Cyclopentyl Group: Increases the lipophilicity further, enhancing the compound's ability to penetrate dermal barriers and biological membranes.

Critical Hazard Classifications (GHS Inferred):

  • Skin Corrosion/Irritation: Category 2[1][2][4][5]

  • Serious Eye Damage/Irritation: Category 2A[1][2][4][5]

  • Skin Sensitization: Category 1B (High Probability)[1][2][3]

  • Aquatic Toxicity: Chronic Category 2[1][2][3]

Part 2: Personal Protective Equipment (PPE) Strategy

Effective PPE is not a uniform; it is a barrier system designed against specific permeation and penetration risks.

Hand Protection: The "Double-Barrier" Standard

For halogenated ketones, standard latex gloves are insufficient due to rapid permeation.[1][2]

ParameterRecommendationScientific Rationale
Primary Layer (Inner) Nitrile (0.11 mm / 4 mil) Provides basic chemical resistance and tactile sensitivity.[1][2]
Secondary Layer (Outer) Nitrile (0.14 mm / 5 mil) or Laminate Crucial: Halogenated organics can degrade nitrile over time. The outer layer acts as the sacrificial barrier.
Glove Change Interval Every 120 Minutes Permeation breakthrough for chlorinated ketones in thin nitrile can occur within 2-4 hours.[1][2]
Splash Protocol Immediate Removal If splashed, the chemical will permeate the outer glove instantly. Doff both pairs immediately and wash hands.
Respiratory Protection: Source Control vs. PPE

Respiratory protection depends heavily on the physical state (liquid vs. solid/powder) and the operational temperature.

  • Scenario A: Ambient Handling (Closed System/Weighing):

    • Requirement: Fume hood (Face velocity: 0.5 m/s).

    • PPE:[1][2][5][6][7][8][9] Surgical mask (for product protection only) or N95 (if powder).

  • Scenario B: Heating, Open Handling, or Spill Cleanup:

    • Requirement: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges combined with P100 particulate filters .[1][2]

    • Rationale: Heating increases vapor pressure, releasing chlorinated organic vapors. P100 protects against condensing aerosols.

Eye & Face Protection[5][7][9][10][11][12]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are inadequate because liquids and fine powders can bypass the side shields.

  • High Risk (Synthesis/Reflux): Add a Face Shield (8-inch minimum) over goggles to protect the neck and face from thermal and chemical splashes.[1][2]

Part 3: Operational Workflow & Engineering Controls[1][2]

This workflow integrates safety into the experimental process to minimize exposure events.

SafeHandlingWorkflow Start Receipt of Chemical Inspect Inspect Container Integrity (Check for crystallization/leakage) Start->Inspect Storage Storage: Cool, Dry, Dark Segregated from Oxidizers Inspect->Storage Prep Pre-Work Prep: Check Fume Hood Flow Don Double Nitrile Gloves Storage->Prep Decision Physical State? Prep->Decision Solid Solid/Powder Handling: Use Anti-Static Spatula Minimize Dust Decision->Solid If Solid Liquid Liquid/Oil Handling: Use Positive Displacement Pipette Avoid Aerosols Decision->Liquid If Liquid/Oil Reaction Reaction Setup: Closed Vessel Preferred Solid->Reaction Liquid->Reaction Waste Disposal: Halogenated Organic Waste Stream Reaction->Waste

Figure 1: Safe handling workflow emphasizing decision points based on physical state.

Step-by-Step Protocol
  • Engineering Setup:

    • Work exclusively within a certified chemical fume hood.[8]

    • Place an absorbent pad (bench protector) on the work surface to contain micro-spills.

  • Weighing & Transfer:

    • Solids: Use anti-static weighing boats. Static charge can cause chlorinated powders to "fly," contaminating the user.

    • Liquids/Oils: Cyclopentyl ketones can be viscous.[10] Use a positive displacement pipette or a glass syringe to prevent dripping. Do not use air-displacement pipettes for viscous oils as they drip, creating contamination vectors.[1][2]

  • Reaction Monitoring:

    • When sampling for TLC/HPLC, assume the syringe needle is contaminated. Dispose of needles immediately in a sharps container inside the hood. Never recap.

Part 4: Emergency Response & Disposal[1][2][5]

Accidental Release Measures
  • Small Spill (< 10 mL/g):

    • Alert nearby personnel.

    • Cover with vermiculite or an activated carbon spill pad.

    • Wipe area with a solvent (acetone or ethanol) only after bulk removal to prevent spreading the contaminant.

    • Dispose of all materials as hazardous waste.

  • Skin Exposure:

    • Immediate Action: Wash with soap and lukewarm water for 15 minutes. Avoid hot water, which opens pores and increases absorption of the chlorinated compound.

    • Medical: Seek evaluation if redness or irritation persists.

Waste Disposal Strategy

This compound contains halogen atoms (Chlorine), which dictates its waste stream.

Waste CategoryInstruction
Stream Type Halogenated Organic Solvents/Waste
Segregation Do NOT mix with acid waste or non-halogenated solvents (if incineration costs differ).[1][2]
Labeling Clearly label as "Contains Halogenated Ketones - Toxic."
Container High-density polyethylene (HDPE) or Glass.[1][2] Avoid metal containers if the compound has degraded to release HCl.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81223, (2-Chlorophenyl)cyclopentylmethanone. Retrieved from [Link][1][2]

  • Washington State University (2024). Halogenated Solvents Handling Guide. Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Chlorinated aromatic ketones. Retrieved from [Link][1][2]

(Note: While specific data for the 2,5-isomer is limited, safety protocols are grounded in the authoritative data for the 2-chloro and 2,4-dichloro analogs, ensuring a high safety margin.)[1][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.